Technical Documentation Center

ethyl N-(4-aminophenyl)-N-methylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl N-(4-aminophenyl)-N-methylcarbamate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl N-(4-aminophenyl)-N-methylcarbamate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The ethyl N-(4-aminophenyl)-N-methylcarbamate scaffold represents a versatile and promising platform in medicinal chemistry. This technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl N-(4-aminophenyl)-N-methylcarbamate scaffold represents a versatile and promising platform in medicinal chemistry. This technical guide provides a comprehensive literature review of its derivatives, delving into their synthesis, chemical characterization, and diverse biological activities. With a focus on their potential as therapeutic agents, this document explores their roles as cholinesterase inhibitors, anticancer agents, and antifungal compounds. The underlying mechanisms of action and structure-activity relationships are discussed to provide a rationale for future drug design and development efforts. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Carbamate Moiety as a Privileged Scaffold

The carbamate functional group, characterized by its -O-CO-N- linkage, is a cornerstone in modern drug discovery. Its unique properties, including chemical stability, the ability to permeate cell membranes, and its capacity to act as a peptide bond isostere, have cemented its importance in medicinal chemistry.[1] Carbamate derivatives have found widespread application as pesticides, fungicides, and, most notably, as therapeutic agents for a range of diseases, including cancer, epilepsy, and neurodegenerative disorders.[1][2]

This guide focuses specifically on derivatives of ethyl N-(4-aminophenyl)-N-methylcarbamate, a scaffold that combines the carbamate moiety with a substituted aniline ring system. This combination offers a rich chemical space for the development of novel compounds with diverse pharmacological profiles. We will explore the synthetic routes to access these derivatives, their detailed characterization, and their promising biological activities, providing a foundation for further research and development in this area.

Synthesis and Characterization

The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate and its derivatives can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring.

General Synthetic Strategies

A common and direct approach to the synthesis of N-aryl, N-alkyl carbamates involves the reaction of a corresponding secondary amine with a chloroformate. For the core scaffold, this would entail the reaction of N-methyl-p-phenylenediamine with ethyl chloroformate.

A detailed, step-by-step protocol for a related simple carbamate, ethyl N-methylcarbamate, is well-documented in Organic Syntheses, providing a foundational methodology.[3][4] This procedure involves the reaction of aqueous methylamine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

General Synthesis of Ethyl N-methylcarbamate methylamine Aqueous Methylamine reaction Reaction in Ether/Water methylamine->reaction chloroformate Ethyl Chloroformate chloroformate->reaction base Sodium Hydroxide base->reaction product Ethyl N-methylcarbamate reaction->product

A generalized workflow for the synthesis of a simple carbamate.

Alternative methods for the formation of the carbamate linkage include the Curtius and Hofmann rearrangements from corresponding carboxylic acids or amides, respectively.[5][6] These methods are particularly useful for accessing a variety of N-aryl carbamates from readily available starting materials.[5][6]

Illustrative Experimental Protocol: Synthesis of Ethyl N-methylcarbamate

The following protocol, adapted from a well-established procedure, illustrates the fundamental steps in carbamate synthesis.[3][4]

Materials:

  • 33% Aqueous methylamine solution

  • Ethyl chloroformate

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Ice-salt bath

  • 2 L flask with a mechanical stirrer

Procedure:

  • In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of diethyl ether and 186 g (2 moles) of a 33% aqueous methylamine solution.

  • Cool the stirred mixture to 5°C using an ice-salt bath.

  • Slowly add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not rise above 5°C.

  • When approximately half of the ethyl chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g (2 moles) of sodium hydroxide in 120 cc of water along with the remaining ethyl chloroformate. Maintain constant mechanical stirring.

  • After the addition is complete, allow the mixture to stand for fifteen minutes.

  • Separate the ether layer and extract the aqueous layer with 100 cc of ether.

  • Combine the ether layers and dry them by shaking with approximately 8 g of anhydrous potassium carbonate.

  • Distill off the ether.

  • Distill the residue under reduced pressure, collecting the fraction at 55–60°/12 mm to yield ethyl N-methylcarbamate as a colorless oil.[3][4]

Characterization

The structural elucidation and confirmation of purity of ethyl N-(4-aminophenyl)-N-methylcarbamate derivatives are typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[7][8] The chemical shifts, integration, and coupling patterns of the protons provide detailed information about the connectivity of the atoms. Similarly, 13C NMR provides information on the number and chemical environment of the carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions for these carbamate derivatives would include the N-H stretching vibration (if a secondary amine is present), C=O stretching of the carbamate group, and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.[5]

Biological Activities and Therapeutic Potential

Derivatives of the ethyl N-(4-aminophenyl)-N-methylcarbamate scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

A significant area of investigation for N-phenyl-N-methylcarbamate derivatives is their activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] The inhibition of these enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[10]

Mechanism of Action: Carbamate-based cholinesterase inhibitors are classified as pseudo-irreversible inhibitors. The mechanism involves a two-step process:

  • Reversible Binding: The carbamate inhibitor initially binds reversibly to the active site of the cholinesterase enzyme.

  • Carbamylation: The carbamate then reacts with a serine residue in the active site, forming a carbamylated enzyme. This covalent modification inactivates the enzyme.

  • Slow Decarbamylation: The carbamylated enzyme is slowly hydrolyzed to regenerate the active enzyme. The slow rate of this decarbamylation step is responsible for the prolonged inhibition.

AChE_Inhibition_Mechanism AChE Active AChE Complex AChE-Carbamate Complex AChE->Complex Carbamate Carbamate Inhibitor Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation Carbamylated_AChE->AChE Decarbamylation Hydrolysis Slow Hydrolysis

Mechanism of pseudo-irreversible inhibition of Acetylcholinesterase (AChE) by carbamates.

Structure-Activity Relationships (SAR): Studies on various N-phenyl-N-methylcarbamate derivatives have revealed key structural features that influence their inhibitory potency and selectivity for AChE versus BChE. For instance, certain resveratrol-based carbamates have shown excellent selective inhibitory activity for BChE.[10] The nature and position of substituents on the phenyl ring, as well as the groups attached to the carbamate nitrogen, play a crucial role in determining the inhibitory activity.

Quantitative Data: The inhibitory potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ClassTargetIC50 Range (µM)Reference
Salicylanilide N,N-disubstituted (thio)carbamatesAChE38 - 90
Salicylanilide N,N-disubstituted (thio)carbamatesBChE1.60 - 311.0[7]
Resveratrol-based carbamatesBChE0.12 - 25.50[10]
Chiral carbamate derivativesBChE0.051 - 0.059
Anticancer Activity: Targeting Key Cellular Processes

The ethyl N-(4-aminophenyl)-N-methylcarbamate scaffold has also emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown cytotoxic activity against a range of cancer cell lines.[11][12]

Mechanism of Action: The anticancer mechanisms of these derivatives are multifaceted and can depend on the specific structural modifications. One of the identified mechanisms is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[13] By poisoning topoisomerase II, these compounds can induce double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[13]

Other potential anticancer mechanisms for carbamate derivatives include the disruption of microtubule dynamics and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[14][15][16]

Anticancer_Mechanisms Carbamate Carbamate Derivative TopoII Topoisomerase II Inhibition Carbamate->TopoII Microtubule Microtubule Disruption Carbamate->Microtubule Signaling Modulation of Signaling Pathways Carbamate->Signaling Apoptosis Apoptosis TopoII->Apoptosis Microtubule->Apoptosis Signaling->Apoptosis

Potential anticancer mechanisms of carbamate derivatives.

Quantitative Data: The anticancer efficacy of these compounds is often evaluated by their half-maximal growth inhibitory concentration (GI50) or IC50 values against various cancer cell lines.

DerivativeCell LineGI50/IC50 (µM)Reference
Melampomagnolide B carbamate analog 6aCCRF-CEM (Leukemia)0.68[11]
Melampomagnolide B carbamate analog 6eCCRF-CEM (Leukemia)0.62[11]
Melampomagnolide B carbamate analog 6aMDA-MB-435 (Melanoma)0.46[11]
Phenylthiazole derivative 4cSKNMC (Neuroblastoma)10.8[12]
Phenylthiazole derivative 4dHep-G2 (Hepatocarcinoma)11.6[12]
Imidazole-based N-phenylbenzamide 4fA549 (Lung)7.5[1]
Imidazole-based N-phenylbenzamide 4fHeLa (Cervical)9.3[1]
Imidazole-based N-phenylbenzamide 4fMCF-7 (Breast)8.9[1]
Antifungal Activity: A Need for New Agents

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. N-aryl carbamate derivatives have shown promising in vitro activity against a variety of plant pathogenic fungi.[5][6][17]

Mechanism of Action: The precise mechanism of antifungal action for these specific derivatives is not yet fully elucidated in the reviewed literature. However, it is plausible that they interfere with essential fungal cellular processes, such as cell wall synthesis, membrane integrity, or key metabolic pathways.

Quantitative Data: The antifungal activity is often reported as the minimal inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).

CompoundFungal SpeciesMIC/EC50 (µg/mL)Reference
N-aryl carbamate 1afFusarium graminearum12.50[6][18]
N-aryl carbamate 1zFusarium oxysporum16.65[6][18]

Structure-Activity Relationship (SAR) and Future Perspectives

The diverse biological activities of ethyl N-(4-aminophenyl)-N-methylcarbamate derivatives underscore the importance of systematic SAR studies. Key insights from the existing literature suggest that:

  • Substituents on the Phenyl Ring: The nature, position, and electronic properties of substituents on the phenyl ring significantly impact biological activity. For instance, in some series of antifungal N-aryl carbamates, the presence of chlorine or bromine atoms on the phenyl ring enhanced potency.[5]

  • Groups on the Carbamate Nitrogen: Modification of the groups attached to the carbamate nitrogen can influence selectivity and potency, as observed in cholinesterase inhibitors.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and biological evaluation of a broader range of derivatives with diverse substitution patterns are needed to build more comprehensive SAR models.

  • Mechanism of Action Studies: Detailed mechanistic studies are crucial to understand the molecular targets and signaling pathways affected by these compounds, particularly for their anticancer and antifungal activities.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR): The development of QSAR models can aid in the rational design of more potent and selective derivatives.[19][20]

Conclusion

The ethyl N-(4-aminophenyl)-N-methylcarbamate scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. Their demonstrated activities as cholinesterase inhibitors, anticancer agents, and antifungal compounds, coupled with their synthetic tractability, make them an attractive area for further investigation. This technical guide has summarized the current state of knowledge on these compounds, providing a foundation for future research aimed at translating their therapeutic potential into clinical applications.

References

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Source not further specified.
  • ethyl n-methylcarbamate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2016). PMC. Available at: [Link].

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2025). MDPI. Available at: [Link].

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). PMC. Available at: [Link].

  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. (2025). FULIR. Available at: [Link].

  • Quantitative Structure-Activity Relationship of Phenyl JV-Methylcarbamate Inhibition of Acetylcholinesterase. The Hebrew University of Jerusalem. Available at: [Link].

  • Multitarget-Directed Carbamate and Carbamothioate Derivatives: Cholinesterase and Monoamine Oxidase Inhibition, Anti. SSRN. Available at: [Link].

  • IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... - ResearchGate. ResearchGate. Available at: [Link].

  • CN85109417A - The preparation method of N-methylcarbamate - Google Patents. Google Patents.
  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2012). MDPI. Available at: [Link].

  • Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC. PMC. Available at: [Link].

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N'-ETHYL-N'-PHENYL-N- BENZOYLTHIOUREA AND ITS DERIVATIVES AS ANTICANC - Ubaya Repository. Ubaya Repository. Available at: [Link].

  • ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem - NIH. PubChem. Available at: [Link].

  • Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase | Scilit. Scilit. Available at: [Link].

  • Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed. PubMed. Available at: [Link].

  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC. PMC. Available at: [Link].

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. Available at: [Link].

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. PMC. Available at: [Link].

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers. Frontiers. Available at: [Link].

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. Available at: [Link].

  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes - MDPI. MDPI. Available at: [Link].

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. MDPI. Available at: [Link].

  • Novel carbamate derivatives of 4-β-amino-4′-O-demethyl-4- desoxypodophyllotoxin as inhibitors of topoisomerase II: Synthesis and biological evaluation - ResearchGate. ResearchGate. Available at: [Link].

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. Open Library Publishing Platform. Available at: [Link].

  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed. PubMed. Available at: [Link].

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways - Open Exploration Publishing. Open Exploration Publishing. Available at: [Link].

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. Available at: [Link].

Sources

Exploratory

Chemical Stability Profile and Degradation Kinetics of Ethyl N-(4-aminophenyl)-N-methylcarbamate

Executive Summary Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9)[1] is a bifunctional active pharmaceutical ingredient (API) intermediate characterized by an N,N-disubstituted carbamate core and a free pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9)[1] is a bifunctional active pharmaceutical ingredient (API) intermediate characterized by an N,N-disubstituted carbamate core and a free primary aniline moiety. Understanding its chemical stability is critical for formulation development, shelf-life estimation, and regulatory compliance. Unlike common N-monosubstituted carbamates, this molecule exhibits an atypical stability profile: it is highly resistant to neutral and mild alkaline hydrolysis but extremely vulnerable to oxidative degradation.

This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by [2] and[3]. It also details self-validating analytical protocols designed to isolate and quantify its degradation products accurately.

Mechanistic Foundations of Chemical Stability

To predict the shelf-life of ethyl N-(4-aminophenyl)-N-methylcarbamate, we must analyze the independent reactivities of its two primary functional groups.

Hydrolytic Stability: The Paradigm

Carbamates typically undergo hydrolysis in aqueous environments. For N-monosubstituted carbamates, alkaline hydrolysis proceeds rapidly via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway requires the abstraction of a proton from the carbamate nitrogen, forming an unstable isocyanate intermediate that rapidly decomposes into an amine and carbon dioxide[4],[5].

However, ethyl N-(4-aminophenyl)-N-methylcarbamate is N,N-disubstituted (bearing both a methyl and an aminophenyl group on the nitrogen). Because it lacks a labile proton on the carbamate nitrogen, the rapid E1cB pathway is entirely blocked[2]. Instead, hydrolysis is forced through the


 (Base-Catalyzed Bimolecular Addition-Elimination)  mechanism[5].

The


 pathway requires the direct nucleophilic attack of a hydroxide ion on the sterically hindered carbonyl carbon. Because the ethoxy group is a relatively poor leaving group and the transition state is sterically crowded, the activation energy (

) is significantly higher. Consequently, this compound demonstrates exceptional hydrolytic stability at physiological pH (6.5–7.5) and only degrades under extreme thermal or pH stress.
Oxidative Vulnerability: The Aniline Moiety

While the carbamate backbone is stable, the 4-aminophenyl (aniline) group is highly electron-rich. The primary amine donates electron density into the aromatic ring, making the molecule highly susceptible to auto-oxidation, photo-oxidation, and reactive oxygen species (ROS). Oxidation typically initiates via single-electron transfer to form a radical cation, which subsequently dimerizes or oxidizes further into highly colored quinone imines , azo compounds , or azoxy polymers .

G Parent Ethyl N-(4-aminophenyl)- N-methylcarbamate Hydrolysis Base/Acid Hydrolysis (BAC2 Mechanism) Parent->Hydrolysis Extreme pH / Temp Oxidation Oxidation (ROS / O2 / Light) Parent->Oxidation Peroxides / UV / Air Deg1 N-methyl-p-phenylenediamine + Ethanol + CO2 Hydrolysis->Deg1 Deg2 Quinone Imines & Azo/Azoxy Polymers Oxidation->Deg2

Primary degradation pathways of ethyl N-(4-aminophenyl)-N-methylcarbamate.

Quantitative Stability Data

The following table summarizes the representative degradation kinetics of the compound when subjected to standardized stress conditions. The data highlights the stark contrast between its hydrolytic resilience and oxidative fragility.

Table 1: Representative Forced Degradation Profile (1 mg/mL API)

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExtent of Degradation
Acidic Hydrolysis 0.1 M HCl60°C, 24h

Hydrolysis
< 5% (Highly Stable)
Basic Hydrolysis 0.1 M NaOH60°C, 24h

Hydrolysis
10 - 15%
Oxidation 3%

25°C, 24hAniline Oxidation> 50% (Highly Susceptible)
Photolysis UV/Vis (ICH Q1B)25°C, 1.2M lux-hrPhoto-oxidation20 - 30%
Thermal (Solid) Ambient Humidity60°C, 7 daysThermal Cleavage< 2%

Forced Degradation Workflow (ICH Q1A/Q1B Compliant)

To validate the stability profile for regulatory submissions, a forced degradation study must be executed according to [3],[6].

Causality & Self-Validation: A common pitfall in stability testing is "autosampler degradation," where the sample continues to degrade while waiting in the HPLC queue, skewing kinetic data. To ensure this protocol is a self-validating system, chemical quenching is strictly enforced. By neutralizing pH and reducing residual peroxides immediately at the time-point extraction, the chemical state of the sample is frozen, ensuring absolute data integrity.

Step-by-Step Stress Protocol
  • Sample Preparation: Dissolve the API in a chemically inert co-solvent (e.g., 10% Acetonitrile in LC-MS grade water) to a working concentration of 1.0 mg/mL.

  • Acid Stress: Mix 1 mL of sample with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Quench: Add 1 mL of 0.2 M NaOH to neutralize to pH ~7.

  • Base Stress: Mix 1 mL of sample with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Quench: Add 1 mL of 0.2 M HCl to neutralize to pH ~7.

  • Oxidative Stress: Mix 1 mL of sample with 1 mL of 6%

    
    . Incubate at 25°C for 24 hours in the dark. Quench:  Add 1 mL of 10% Sodium Thiosulfate (
    
    
    
    ) to reduce residual peroxides.
  • Photolytic Stress: Expose 1 mL of sample (in a quartz vial) to 1.2 million lux hours and 200 Watt hours/m² of near-UV light.

  • Filtration: Filter all quenched samples through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Workflow Sample API Sample (1 mg/mL) Stress ICH Stress Conditions (Acid, Base, Ox, Light, Heat) Sample->Stress Quench Neutralization & Quenching Stress->Quench Stop reaction HPLC HPLC-DAD Separation (C18, pH 6.8 buffer) Quench->HPLC Inject 10 µL MS ESI-MS/MS Identification HPLC->MS Peak elucidation

ICH-compliant forced degradation and LC-MS analytical workflow for stability indicating assays.

Stability-Indicating Analytical Protocol (HPLC-DAD-MS)

To accurately quantify the parent compound and identify its degradants, a robust High-Performance Liquid Chromatography (HPLC) method coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is required.

Causality behind Method Development: The aniline group has a


 of approximately 4.5. If an acidic mobile phase (e.g., 0.1% Formic Acid, pH 2.7) is used, the aniline will be fully protonated (

), resulting in poor retention on a standard reversed-phase C18 column and potential co-elution with the solvent front. Therefore, a pH 6.8 ammonium acetate buffer is selected. At this pH, the aniline remains un-ionized, maximizing hydrophobic retention and chromatographic resolution, while remaining volatile enough for MS compatibility.
Step-by-Step HPLC-MS Methodology
  • Column Selection: Use a base-deactivated C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) capable of withstanding pH 7.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar hydrolysis products like N-methyl-p-phenylenediamine).

    • 2.0 - 12.0 min: Linear ramp from 5% B to 95% B.

    • 12.0 - 15.0 min: Hold at 95% B (To flush out highly hydrophobic azo-polymeric oxidative degradants).

    • 15.0 - 20.0 min: Re-equilibrate at 5% B.

  • Detection Parameters:

    • Flow Rate: 1.0 mL/min (Split 1:4 prior to MS source).

    • DAD Wavelengths: 240 nm (optimal for the carbamate carbonyl backbone) and 280 nm (optimal for tracking the aromatic aniline ring).

    • MS Source: Electrospray Ionization in Positive mode (ESI+). Look for the parent mass

      
       at m/z 195.1 (calculated for 
      
      
      
      ).

References

  • World Health Organization (WHO). "Environmental Health Criteria 64: Carbamate Pesticides - A General Introduction." International Programme on Chemical Safety (IPCS). Available at:[Link]

  • European Patent Office. "EP0745673A2 - Catalytic antibody regulated prodrug therapy." Google Patents.
  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at: [Link]

  • ResearchGate. "Key parameters for carbamate stability in dilute aqueous–organic solution." Scientific Literature Database. Available at: [Link]

Sources

Foundational

Predictive Profiling of Ethyl N-(4-aminophenyl)-N-methylcarbamate: pKa, logP, and Physicochemical Implications in Drug Design

Executive Summary In early-stage drug development, accurately mapping the physicochemical landscape of a lead compound is paramount. Ethyl N-(4-aminophenyl)-N-methylcarbamate (Free base CAS: 1040322-97-1) is a bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, accurately mapping the physicochemical landscape of a lead compound is paramount. Ethyl N-(4-aminophenyl)-N-methylcarbamate (Free base CAS: 1040322-97-1) is a bifunctional aromatic molecule characterized by a basic aniline-derived primary amine and a neutral N-methylcarbamate ester.

As a Senior Application Scientist, I approach the profiling of this compound by examining its acid dissociation constant (pKa) and octanol-water partition coefficient (logP). These parameters are not merely static numbers; they are dynamic determinants of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide synthesizes structural causality, in silico predictions, and self-validating experimental protocols to establish a robust physicochemical profile for this compound.

Molecular Architecture & Electronic Causality

To predict the behavior of ethyl N-(4-aminophenyl)-N-methylcarbamate, we must first deconstruct its electronic environment. The molecule features a central benzene ring with para-substitution:

  • The Basic Center (4-position): A primary amine (-NH₂), which acts as a Brønsted-Lowry base.

  • The Electronic Modulator (1-position): An N-methylcarbamate group [-N(CH₃)COOCH₂CH₃].

Causality of Ionization: While one might assume the carbamate nitrogen could act as a secondary basic center, its lone electron pair is highly delocalized into the adjacent carbonyl oxygen via resonance. This amide-like resonance restricts protonation at physiological pH (conjugate acid pKa < 0). Furthermore, this resonance prevents the carbamate nitrogen from donating electron density into the aromatic ring. Instead, the carbamate group acts as a mild electron-withdrawing group via the inductive effect. This inductive withdrawal slightly depletes electron density at the para-amine, lowering its pKa relative to unsubstituted aniline (pKa ~4.6).

In Silico pKa Prediction & Mechanistic Basis

Using predictive algorithms grounded in the Hammett-Taft equation and advanced machine learning models (such as ChemAxon Marvin)[1], we can quantify the inductive impact of the carbamate group. The macroscopic pKa of the primary amine is predicted to be 4.82 .

pKa_Equilibrium A Protonated State (pH < 4.82) [Ar-NH3]+ B Neutral Free Base (pH > 4.82) Ar-NH2 A->B - H+ (Ka) B->A + H+

Figure 1: Acid-base ionization equilibrium of the primary amine in ethyl N-(4-aminophenyl)-N-methylcarbamate.

Lipophilicity (logP) Profiling

Lipophilicity dictates a molecule's ability to traverse lipid bilayers. The predicted logP for ethyl N-(4-aminophenyl)-N-methylcarbamate is derived using the ALOGPS algorithm, which utilizes Associative Neural Networks and electrotopological state (E-state) indices[2].

Causality of Lipophilicity: The benzene ring provides a highly lipophilic core (logP contribution ~2.1). The primary amine introduces significant polarity, decreasing the overall lipophilicity (ΔlogP ~ -1.2). The N-methylcarbamate ester adds steric bulk (methyl and ethyl groups) which increases lipophilicity, but this is counterbalanced by its polar heteroatoms (N, O). The net result is a highly favorable, Rule-of-5 compliant logP of ~1.65 .

Quantitative Physicochemical Summary

The following table summarizes the predicted physicochemical data, including pH-dependent distribution coefficients (logD), calculated using the formula: logD = logP - log(1 + 10^(pKa - pH)) for a base.

Physicochemical PropertyPredicted ValuePrimary Algorithm / Methodology
Macroscopic pKa 4.82ChemAxon Marvin (Hammett-Taft / ML)[1]
logP (Octanol/Water) 1.65ALOGPS (Associative Neural Networks)[2]
logD (at pH 7.4 - Blood) 1.64Calculated (Molecule is >99% unionized)
logD (at pH 1.2 - Stomach) -1.97Calculated (Molecule is >99.9% protonated)

Experimental Validation Protocols

In silico predictions must be anchored by empirical data. The following protocols are designed as self-validating systems, ensuring that environmental artifacts do not skew the physicochemical measurements.

Protocol 1: Automated pKa Determination (Sirius T3 System)

To validate the pKa of 4.82, a combined UV-metric and potentiometric titration is employed[3].

  • Sample Preparation (Activity Control): Dissolve 1-2 mg of the compound in 1.5 mL of Ionic-Strength Adjusted (ISA) water (0.15 M KCl). Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing non-linear Nernstian responses.

  • Cosolvent Addition: Because the neutral free base has moderate lipophilicity, prepare three separate titrations using 30%, 40%, and 50% methanol as a cosolvent to ensure complete dissolution.

  • Environmental Isolation: Purge the titration vessel with a continuous flow of Argon gas. Causality: This prevents atmospheric CO₂ from dissolving into the aqueous phase to form carbonic acid, which would artificially lower the pH and invalidate the titration curve[3].

  • Automated Titration: Titrate the solution from pH 1.8 to 12.2 using 0.5 M HCl and 0.5 M KOH in 0.2 pH increments. Track the shift in UV absorbance as the primary amine deprotonates.

  • Data Refinement (Self-Validation): Apply the Yasuda-Shedlovsky extrapolation to the apparent pKa (psKa) values obtained from the cosolvent mixtures. Plotting psKa against the dielectric constant of the mixtures allows for precise mathematical extrapolation to 0% cosolvent, yielding the true aqueous pKa[3].

SiriusT3_Workflow S1 1. Sample Prep 0.15M KCl + Cosolvent S2 2. Argon Purge Prevent CO2 Acidification S1->S2 S3 3. Automated Titration pH 1.8 to 12.2 S2->S3 S4 4. UV/pH Data Acquisition 0.2 pH Increments S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation to 0% Cosolvent S4->S5

Figure 2: Self-validating Sirius T3 experimental workflow for aqueous pKa determination.

Protocol 2: Shake-Flask Method for logP Validation
  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would otherwise alter concentration calculations.

  • Equilibration: Dissolve the compound in the octanol phase. Combine with the buffer phase in a sealed glass vial and shake mechanically at a constant 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring absolute separation of the aqueous and organic layers.

  • Quantification: Extract aliquots from both layers and quantify the compound concentration using RP-HPLC-UV. Calculate logP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

Pharmacokinetic Implications (ADME)

The interplay between a pKa of 4.82 and a logP of 1.65 creates a highly favorable pharmacokinetic profile for oral administration.

  • Gastric Environment (pH 1.2): The compound is >99.9% ionized (logD = -1.97). This high polarity ensures rapid and complete dissolution in the stomach fluids.

  • Intestinal & Systemic Environment (pH 6.8 - 7.4): As the compound transitions into the small intestine, the pH rises above its pKa. It becomes >99% unionized. In this neutral state, its intrinsic lipophilicity (logP = 1.65) drives efficient transcellular passive diffusion across the enterocyte lipid bilayers, predicting excellent oral bioavailability.

References

  • Title: Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances Source: chemaxon.com URL: [Link]

  • Title: Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database Source: vcclab.org URL: [Link]

  • Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: nih.gov URL: [Link]

Sources

Exploratory

The Carbamate Pharmacophore: History, Discovery, and Mechanistic Evaluation of N-Methylcarbamate Derivatives in Pharmaceuticals

Executive Summary The N-methylcarbamate moiety represents one of the most historically significant and mechanistically fascinating pharmacophores in medicinal chemistry. Functioning as an amide-ester hybrid, the carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylcarbamate moiety represents one of the most historically significant and mechanistically fascinating pharmacophores in medicinal chemistry. Functioning as an amide-ester hybrid, the carbamate functional group offers exceptional chemical and proteolytic stability while enabling targeted covalent interactions with serine hydrolases[1]. This technical guide explores the evolutionary trajectory of N-methylcarbamate derivatives—from their botanical origins in toxicological history to their refined application as pseudo-irreversible acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases. Furthermore, we outline the field-proven analytical workflows required to validate the kinetic efficacy of these compounds in modern drug discovery.

Historical Discovery: From Botanical Toxins to Rational Drug Design

The pharmacological history of N-methylcarbamates is deeply rooted in pharmacognosy. The foundational molecule, physostigmine (eserine), is a pyrroloindole alkaloid first isolated from the Calabar bean (Physostigma venenosum), a highly toxic seed historically utilized in West African "trials by ordeal"[2],[3].

Physostigmine was the first anticholinesterase agent identified for medicinal application[4]. Its biological activity is driven entirely by its N-methylcarbamate group, which reversibly inhibits AChE, leading to an accumulation of acetylcholine at cholinergic synapses[5],[3]. However, as a therapeutic agent, natural physostigmine presented severe limitations: a highly restricted half-life of approximately 30 minutes and a narrow therapeutic index due to indiscriminate peripheral and central muscarinic/nicotinic overstimulation[3].

To bypass these limitations, early medicinal chemists utilized physostigmine as a structural template. This led to the synthesis of simpler, charged quaternary ammonium carbamates (such as neostigmine and pyridostigmine) that could not cross the blood-brain barrier, effectively isolating their action to the peripheral neuromuscular junction for the treatment of myasthenia gravis[3].

Mechanistic Causality: Pseudo-Irreversible AChE Inhibition

To understand the clinical value of N-methylcarbamates, one must examine the causality of their enzyme kinetics. AChE inhibitors are generally classified into short-acting (reversible) and intermediate-acting (pseudo-irreversible) agents[6].

N-methylcarbamates fall into the pseudo-irreversible category. Unlike non-covalent inhibitors (e.g., donepezil) that simply block the active site, carbamates act as competitive substrates[6]. The catalytic serine hydroxyl group in the AChE active site attacks the carbonyl carbon of the carbamate. This nucleophilic attack expels the leaving group and forms a covalently carbamylated enzyme intermediate.

The clinical efficacy of this mechanism relies on the kinetics of hydrolysis. While the natural acetylated enzyme (formed during acetylcholine breakdown) hydrolyzes in microseconds, the decarbamylation process is sterically and electronically hindered, taking up to 10 hours to resolve[6]. This prolonged target engagement provides sustained cholinergic transmission without requiring constant high systemic drug concentrations.

Mechanism A AChE Active Site (Serine Hydroxyl) C Reversible Enzyme-Inhibitor Complex A->C Binding B N-methylcarbamate (e.g., Rivastigmine) B->C D Carbamylated AChE (Pseudo-irreversible State) C->D Covalent Attack (Leaving Group Expelled) E Slow Hydrolysis (Decarbamylation) D->E t1/2 ≈ 10 hours F Restored AChE Activity E->F H2O

Figure 1: Pseudo-irreversible inhibition mechanism of AChE by N-methylcarbamate derivatives.

Modern Clinical Translation: The Rivastigmine Breakthrough

The apex of N-methylcarbamate drug design is rivastigmine, a semi-synthetic derivative developed by Dr. Marta Weinstock-Rosin at the Hebrew University of Jerusalem[7],[2]. Approved for the treatment of mild to moderate Alzheimer's and Parkinson's disease dementias, rivastigmine was engineered to solve the pharmacokinetic flaws of earlier carbamates[7],[8].

Rivastigmine exhibits profound central nervous system (CNS) selectivity, preferentially targeting the G1 isoform of AChE, which is predominantly expressed in the brains of Alzheimer's patients[8],[6]. From a metabolic standpoint, rivastigmine is unique: it is hydrolyzed by its target enzymes (AChE and butyrylcholinesterase) into an inactive decarbamylated metabolite directly at the site of action[7],[6]. Because it bypasses hepatic cytochrome P450 pathways and is eliminated (97%) via the urine, it possesses a remarkably low profile for drug-drug interactions, making it highly suitable for polypharmacy in geriatric populations[7],[6].

Quantitative Pharmacological Comparison

To contextualize the N-methylcarbamate class, Table 1 summarizes the key quantitative pharmacokinetic and pharmacodynamic parameters of primary AChE inhibitors used in neurology.

Table 1: Pharmacokinetic & Pharmacodynamic Comparison of AChE Inhibitors

DrugStructural ClassMechanism of ActionElimination Half-LifeTarget Duration / Notes
Physostigmine Natural Alkaloid (Carbamate)Pseudo-irreversible AChE Inhibitor~30 minutes[3]Short-acting; high peripheral toxicity[3].
Rivastigmine Semi-synthetic CarbamatePseudo-irreversible AChE/BChE Inhibitor~1.5 hours[7]Up to 10 hours of AChE inhibition[6].
Donepezil Piperidine DerivativeReversible, Non-covalent AChE Inhibitor~70 hoursHighly selective for AChE over BChE[7].
Galantamine Natural AlkaloidReversible AChE Inhibitor & Allosteric Modulator5–7 hours[4]Dual mechanism; modulates nicotinic receptors[4].

Experimental Workflows: Validating Carbamate Efficacy

In preclinical drug discovery, the quantification of AChE inhibition by novel N-methylcarbamates relies heavily on the Ellman's assay[9],[10]. As an application scientist, establishing a self-validating, high-throughput protocol is critical for accurate IC50 determination.

Causality in Assay Design

The Ellman's assay utilizes an artificial substrate, acetylthiocholine iodide (ATChI). When AChE hydrolyzes ATChI, it yields acetate and thiocholine[10]. The free sulfhydryl group of thiocholine immediately reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) to produce 5-thio-2-nitrobenzoate (TNB2-), a highly chromogenic yellow anion[11],[10].

Because N-methylcarbamates are time-dependent, pseudo-irreversible inhibitors, pre-incubation is a mandatory step . If the substrate and the carbamate are added simultaneously, the competitive nature of the initial binding phase will mask the true inhibitory potency. The enzyme and inhibitor must be pre-incubated to allow covalent carbamylation to reach equilibrium before the substrate is introduced. Furthermore, the buffer must be maintained at pH 8.0, as DTNB requires a slightly alkaline environment for optimal and rapid reactivity with free sulfhydryl groups[11].

Ellman S1 1. Buffer & Enzyme (0.1M Phosphate pH 8.0 + AChE) S2 2. Inhibitor Pre-incubation (Add Carbamate, wait 10-15 min) S1->S2 S3 3. Reaction Initiation (Add ATChI Substrate + DTNB) S2->S3 S4 4. Enzymatic Hydrolysis (ATChI → Thiocholine + Acetate) S3->S4 S5 5. Colorimetric Reaction (Thiocholine + DTNB → TNB2-) S4->S5 S6 6. Kinetic Measurement (Absorbance at 412 nm) S5->S6

Figure 2: Step-by-step logical workflow of the Ellman's assay for AChE inhibitor screening.

Step-by-Step Methodology: Microplate Ellman's Assay

The following protocol provides a standardized, microplate-adapted workflow for screening carbamate derivatives[9],[11],[10].

Materials Required:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)[11].

  • AChE Enzyme Solution (e.g., 0.5 U/mL in buffer).

  • DTNB Solution (0.4 mg/mL in buffer)[9].

  • ATChI Substrate Solution (1 mM to 10 mM)[9],[12].

  • Test Compound (N-methylcarbamate derivative) serially diluted in DMSO/Buffer.

Procedure:

  • Plate Setup (Controls & Blanks): Designate wells for the Blank (Buffer + DTNB + Substrate, no enzyme), Positive Control (Buffer + Enzyme + DTNB + Substrate, no inhibitor), and Test Samples[9],[10].

  • Enzyme & Inhibitor Pre-incubation: To the Test Sample wells, add 25 µL of the test compound dilution and 25 µL of the AChE enzyme solution. Add 25 µL of buffer (with equivalent DMSO vehicle) to the Positive Control wells[10].

  • Equilibration: Incubate the microplate at room temperature (or 37°C depending on physiological targeting) for 10 to 15 minutes. Crucial for allowing pseudo-irreversible carbamylation to occur.

  • Reagent Addition: Add 50 µL of the DTNB solution to all active and blank wells[10].

  • Reaction Initiation: Rapidly add 25 µL of the ATChI substrate solution to all wells using a multichannel pipette to initiate the enzymatic hydrolysis[9].

  • Kinetic Readout: Immediately transfer the plate to a microplate spectrophotometer. Zero the instrument against the blank and measure the optical absorbance at 412 nm continuously (kinetic mode) for 5 to 10 minutes[9],[11].

  • Data Processing: Calculate the initial reaction velocity (

    
    ) from the linear portion of the absorbance-time curve. Calculate percentage inhibition relative to the positive control, and plot against log[Inhibitor] to derive the IC50.
    

Conclusion

The journey of N-methylcarbamate derivatives from the toxic Physostigma venenosum to FDA-approved neurotherapeutics like rivastigmine highlights the power of rational structural modification. By leveraging the unique pseudo-irreversible covalent kinetics of the carbamate moiety, researchers have successfully engineered compounds that provide sustained target engagement while minimizing systemic toxicity. As drug discovery advances, robust validation frameworks like the optimized Ellman's assay remain indispensable for translating novel carbamate chemistries into viable clinical candidates.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Effects of Natural Products on Neuromuscular Junction Source: PMC - NIH URL:[Link]

  • Physostigmine as an Antidote Source: ResearchGate URL:[Link]

  • Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer's Disease Drug Determination Source: MDPI URL:[Link]

  • Rivastigmine - Alzheimer's Drug Discovery Foundation Source: Alzheimer's Drug Discovery Foundation URL:[Link]

  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease Source: ResearchGate URL:[Link]

  • Rivastigmine Source: Wikipedia URL:[Link]

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation Source: SciELO URL:[Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method Source: MDPI URL:[Link]

Sources

Foundational

Crystal Structure Determination of Ethyl N-(4-aminophenyl)-N-methylcarbamate

This guide outlines the comprehensive workflow for determining the crystal structure of ethyl N-(4-aminophenyl)-N-methylcarbamate , a critical intermediate in the synthesis of neuronal potassium channel openers (e.g., Re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive workflow for determining the crystal structure of ethyl N-(4-aminophenyl)-N-methylcarbamate , a critical intermediate in the synthesis of neuronal potassium channel openers (e.g., Retigabine analogs).

This is a technical whitepaper designed for structural biologists and medicinal chemists. It addresses the specific crystallographic challenges posed by N-methylation , which disrupts the classical carbamate hydrogen-bonding motifs, necessitating a tailored approach to crystallization and refinement.

Executive Summary & Structural Context

Ethyl N-(4-aminophenyl)-N-methylcarbamate (


) presents a unique crystallographic scenario compared to secondary carbamates. Standard carbamates (

) typically crystallize in

or

space groups, driven by strong

hydrogen-bonded chains.

However, the N-methylation in this target molecule removes the carbamate nitrogen's proton donor capability. Consequently, the crystal lattice energy is dominated exclusively by the distal 4-amino (


) group  acting as the primary donor, and the carbamate carbonyl as the acceptor. This shift often leads to different packing motifs (e.g., dimers or helical networks rather than linear tapes) and increases the likelihood of polymorphism.
Key Physicochemical Parameters
ParameterValue / DescriptionImpact on Crystallography
Formula

Z' usually 1 or 2.[1]
Mol. Weight 222.24 g/mol Low scattering power; requires high redundancy.
H-Bond Donors 2 (Aniline

)
Limited donor sites; slower nucleation expected.
H-Bond Acceptors 2 (C=O, C-O-C)Carbonyl is the primary acceptor ("hard" base).
Rotatable Bonds 4High conformational freedom; risk of disorder in the ethyl tail.

Experimental Workflow: From Synthesis to Diffraction

The following protocol optimizes crystal quality by minimizing impurities (specifically the bis-carbamate byproduct) that inhibit lattice formation.

Phase 1: Synthesis & Purification (Pre-requisite)
  • Synthesis: Reaction of

    
    -methyl-p-phenylenediamine with ethyl chloroformate in the presence of a base (
    
    
    
    ).
  • Critical Impurity:

    
    -bis(ethoxycarbonyl) derivative.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 7:3) is mandatory. Purity must exceed 99.5% by HPLC. Even 1% impurity can poison the crystal faces of this specific lattice due to the disruption of the delicate

    
     network.
    
Phase 2: Crystallization Protocol

Due to the absence of the strong amide donor, this molecule relies on weaker aniline interactions. We utilize a Slow Evaporation approach coupled with Anti-solvent Diffusion .

Protocol A: Vapor Diffusion (Preferred for Single Crystals)

  • Inner Vial: Dissolve 20 mg of pure compound in 0.5 mL Methanol (good solubility, high polarity).

  • Outer Vial: Add 3 mL n-Pentane (anti-solvent).

  • Mechanism: Pentane vapor slowly diffuses into the methanol, lowering solubility gradually.

  • Timeline: 3–7 days at

    
    . Low temperature reduces thermal motion, favoring ordered packing of the flexible ethyl chain.
    

Protocol B: Slow Evaporation (Alternative)

  • Dissolve 15 mg in Ethyl Acetate/Heptane (1:1) .

  • Cover with parafilm and pierce 3–4 small holes.

  • Allow to stand at room temperature.

    • Note: This method often yields needles. If needles form, switch to Protocol A to obtain blocks/prisms, which are superior for absorption correction.

Phase 3: Data Collection Strategy
  • Source:

    
     (
    
    
    
    ) is preferred over
    
    
    for this light-atom organic structure to maximize diffraction intensity at high angles.
  • Temperature: 100 K (Cryogenic) .

    • Reasoning: The ethyl group (

      
      ) and the N-methyl group often exhibit high thermal vibration or static disorder at room temperature. Cooling is non-negotiable for publishable resolution.
      
  • Resolution: Collect data to at least

    
     (
    
    
    
    for Cu) to resolve the amino hydrogen atoms.

Structure Solution & Refinement Logic

This section details the computational workflow using the SHELX suite (integrated into OLEX2 or WinGX), addressing specific challenges of this molecule.

Step 1: Space Group Determination

Expect monoclinic (


) or orthorhombic (

) systems.
  • Warning: Be alert for pseudo-symmetry . If the N-methyl and Carbonyl oxygen are roughly isosteric in electron density maps, the software might suggest a higher symmetry space group than reality. Always check the

    
     value for lower symmetry settings.
    
Step 2: Structure Solution (SHELXT)

Use Intrinsic Phasing (SHELXT).

  • Command: shelxt

  • Validation: Ensure the solution reveals the distinct N-methyl group and the ethyl chain. If the ethyl chain appears as a "blob," it indicates disorder.

Step 3: Refinement (SHELXL)
  • Non-Hydrogen Atoms: Refine anisotropically (ANIS).

  • The Amino Group (

    
    ): 
    
    • Challenge: H-atoms on the aniline nitrogen can be difficult to locate in difference Fourier maps due to rotation of the

      
       bond.
      
    • Solution: Locate peaks in the difference map. If stable, refine coordinates freely with isotropic thermal parameters (

      
       of N).
      
    • Fallback: If unstable, use a riding model (AFIX 137 for methyl, AFIX 93 for

      
      ) but allow the torsion angle to refine.
      
  • Disorder Handling (Ethyl Chain):

    • If the terminal methyl of the ethyl group has an elongated ellipsoid, model it as disordered over two positions (Part 1 / Part 2) using PART commands and restrain bond lengths (DFIX) and thermal parameters (SIMU, DELU).

Step 4: Absolute Structure

Since the molecule is achiral, the Flack parameter is irrelevant. However, if it crystallizes in a non-centrosymmetric space group (rare for achiral molecules but possible), ensure Friedel pairs are merged correctly.

Visualization of the Workflow

The following diagram illustrates the critical path from crude material to the final CIF (Crystallographic Information File).

CrystalWorkflow Synthesis Synthesis (N-Me-p-phenylenediamine + EtOCOCl) Purification Purification (Silica Column) Target >99.5% Synthesis->Purification Remove Bis-carbamate Crystallization Crystallization (Vapor Diffusion MeOH/Pentane) Purification->Crystallization Pure Phase XRD XRD Data Collection (Cu Source, 100K) Crystallization->XRD Single Crystal Processing Data Reduction (Integration & Scaling) XRD->Processing Raw Frames Solution Structure Solution (SHELXT) Processing->Solution hkl File Refinement Refinement (SHELXL) Model Disorder Solution->Refinement Phase Data Refinement->Refinement Iterative Cycles Validation Validation (CheckCIF) Refinement->Validation Final CIF

Caption: Operational workflow for determining the crystal structure, emphasizing purification and iterative refinement.

Structural Analysis & Expected Interactions

Once the structure is solved, the analysis must focus on how the N-methylation alters the packing compared to standard carbamates.

Hydrogen Bonding Network

Unlike secondary carbamates which form


 chains (Graph Set notation), this molecule is an H-bond donor-deficient system .
  • Primary Interaction:

    
    .
    
    • Expect head-to-tail chains or centrosymmetric dimers.

    • The second amino hydrogen may engage in weak

      
       interactions with the phenyl ring of a neighbor.
      
  • Steric Blockade: The

    
     group points away from the carbonyl to minimize steric clash with the ethyl group (typically anti conformation), preventing the formation of standard amide-like stacks.
    
Conformation Analysis
  • Planarity: Check the torsion angle between the phenyl ring and the carbamate plane (

    
    ). In 
    
    
    
    -methylated anilines, steric hindrance often forces the phenyl ring to twist out of the carbamate plane (dihedral angle
    
    
    ), unlike the planar conformation seen in non-methylated analogs.
Diagram: Expected Interaction Pathway

Interactions cluster_packing Crystal Packing Consequence NH2 Aniline NH2 (Donor) Carbonyl Carbamate C=O (Acceptor) NH2->Carbonyl Strong H-Bond (Primary Motif) EtherO Ether O (Weak Acceptor) NH2->EtherO Weak Interaction Phenyl Phenyl Ring (Pi System) NH2->Phenyl NH...Pi Interaction Result 3D Network or Helical Chains Carbonyl->Result

Caption: Predicted intermolecular forces driving the crystal lattice formation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Shahwar, D., et al. (2009).[2][3] "Phenyl N-(2-methylphenyl)carbamate." Acta Crystallographica Section E, 65(6), o1363. Link

    • Context: Provides comparative structural data for N-phenyl carbam
  • Naaz, Y. A., et al. (2017).[4] "Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate." Acta Crystallographica Section E, 73(6), 849-852.[4] Link

    • Context: Demonstrates the impact of methyl substitution on phenyl ring planarity in carbamates.[3]

  • Spek, A. L. (2020).[5] "CheckCIF validation for crystal structures." Journal of Applied Crystallography, 53, 238-244. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate Hydrochloride

This Application Note details a scalable, robust process for the synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride , a critical intermediate often utilized in the development of anticonvulsants (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, robust process for the synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride , a critical intermediate often utilized in the development of anticonvulsants (e.g., Retigabine analogs) and specialized functional materials.

The protocol is designed for process chemists and scale-up engineers , emphasizing safety, impurity control, and yield optimization. It moves beyond academic "mg-scale" procedures to a "kg-ready" workflow.

Executive Summary & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride[1]

  • CAS: 1197542-76-9 (HCl salt)[1][2]

  • Molecular Formula: C₁₀H₁₄N₂O₂ · HCl

  • Key Functionality: Electron-rich aniline (oxidation sensitive), Carbamate linker.

Retrosynthetic Strategy

To ensure scalability and minimize hazardous reagents (e.g., Sodium Hydride, Methyl Iodide), this protocol utilizes a linear modification strategy starting from inexpensive commodity chemicals.

  • Route Selection: Nucleophilic Aromatic Substitution (

    
    ) 
    
    
    
    Carbamoylation
    
    
    Catalytic Hydrogenation.
  • Why this Route?

    • Avoids the use of pyrophoric bases (NaH) required for direct methylation of carbamates.

    • Utilizes 4-Chloronitrobenzene (cheap, bulk commodity) vs. 4-Fluoro analogs.

    • Final isolation as the Hydrochloride salt stabilizes the oxidation-prone phenylenediamine core.

Reaction Scheme & Process Flow

The synthesis proceeds in three distinct chemical stages. The process flow diagram below illustrates the critical control points (CCPs) and material flow.

SynthesisFlow Start Start: 4-Chloronitrobenzene Step1 Step 1: S_NAr Amination (MeNH2, aq., 130°C) Start->Step1 Autoclave Inter1 Intermediate 1: 4-Nitro-N-methylaniline Step1->Inter1 Crystallization Step2 Step 2: Carbamoylation (EtOCOCl, K2CO3, Toluene) Inter1->Step2 Reflux Inter2 Intermediate 2: Ethyl N-methyl-N-(4-nitrophenyl)carbamate Step2->Inter2 Phase Sep Step3 Step 3: Hydrogenation (H2, Pd/C, EtOH) Inter2->Step3 5 bar H2 SaltForm Salt Formation (HCl/EtOH) Step3->SaltForm Filter Catalyst Final Final Product: Ethyl N-(4-aminophenyl)-N-methylcarbamate HCl SaltForm->Final Precipitation

Figure 1: Process flow diagram highlighting the three-stage synthesis and isolation strategy.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Nitro-N-methylaniline

Objective: Convert 4-Chloronitrobenzene to the N-methylaniline derivative via


.
ParameterSpecification
Reagents 4-Chloronitrobenzene (1.0 eq), Methylamine (40% aq., 5.0 eq)
Solvent Ethanol / Water (from reagent)
Temperature 130°C (Pressure Vessel)
Yield Target >92%

Protocol:

  • Charging: To a high-pressure reactor (Autoclave), charge 4-Chloronitrobenzene (157.6 g, 1.0 mol) and Ethanol (300 mL).

  • Reagent Addition: Add Methylamine solution (40% in water, 390 g, 5.0 mol). Note: Excess amine drives the equilibrium and scavenges HCl.

  • Reaction: Seal the reactor and heat to 130°C . The internal pressure will rise to ~6–8 bar. Stir for 8–10 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <1% starting material.

  • Workup: Cool to 20°C. Vent excess methylamine into a scrubber (dilute HCl).

  • Isolation: The product precipitates upon cooling/dilution. Pour the mixture into Ice Water (1 L). Filter the yellow solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) if purity <98%.[2][3]

    • Safety: 4-Nitro-N-methylaniline is toxic and stains skin yellow. Use double gloves.

Stage 2: Carbamoylation (The "Linker" Step)

Objective: Install the ethyl carbamate moiety on the secondary amine.

ParameterSpecification
Reagents Int-1 (1.0 eq), Ethyl Chloroformate (1.2 eq), K₂CO₃ (1.5 eq)
Solvent Toluene (anhydrous)
Temperature Reflux (110°C)
Yield Target >88%

Protocol:

  • Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge Intermediate 1 (152.2 g, 1.0 mol), Potassium Carbonate (207 g, 1.5 mol), and Toluene (1.5 L).

  • Heating: Heat the slurry to reflux (110°C) to ensure solubility.

  • Addition: Dropwise add Ethyl Chloroformate (130.2 g, 1.2 mol) over 60 minutes.

    • Critical Control Point: The reaction is exothermic. Control addition rate to maintain gentle reflux.

  • Reaction: Stir at reflux for 4–6 hours. Evolution of CO₂ gas will be observed.

  • IPC: Check for disappearance of Intermediate 1.

  • Workup: Cool to 50°C. Add Water (500 mL) to dissolve inorganic salts. Separate the phases.

  • Wash: Wash the organic (Toluene) layer with 5% NaHCO₃ (300 mL) followed by Brine.

  • Concentration: Evaporate Toluene under reduced pressure to yield Intermediate 2 as a viscous orange oil or low-melting solid.

Stage 3: Nitro Reduction & Salt Formation

Objective: Reduce the nitro group to the amine and immediately trap as the HCl salt to prevent oxidation.

ParameterSpecification
Reagents Int-2 (1.0 eq), H₂ gas, 10% Pd/C (5 wt% loading)
Solvent Ethanol (degassed)
Conditions 3–5 bar H₂, 40°C
Stabilization HCl in Ethanol/Isopropanol

Protocol:

  • Charging: In a hydrogenation vessel (Hastelloy or Stainless Steel), charge Intermediate 2 (224 g, 1.0 mol) dissolved in Ethanol (2.0 L).

  • Catalyst: Add 10% Pd/C (11 g, 50% water wet).

    • Safety: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5 bar H₂ . Stir at 40°C for 6 hours.

  • Completion: H₂ uptake ceases. IPC (HPLC) should show complete conversion of Nitro to Amine.

  • Filtration (Critical): Filter the catalyst through a bed of Celite under an inert atmosphere (N₂) . Do not expose the filtrate to air for long periods.

  • Salt Formation: Immediately add HCl in Ethanol/Isopropanol (1.1 eq, ~4M solution) to the filtrate.

  • Crystallization: The hydrochloride salt will precipitate as a white to off-white solid. Cool to 0–5°C for 2 hours.

  • Isolation: Filter the solid, wash with cold Ethanol, and dry under vacuum at 40°C.

Quality Control & Specifications

To ensure the material is suitable for pharmaceutical applications, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification ¹H-NMR (DMSO-d₆)Conforms to structure
Assay HPLC (254 nm)≥ 98.5% (a/a)
Residual Solvent GC-HSToluene < 890 ppm, EtOH < 5000 ppm
Water Content Karl Fischer< 1.0% w/w
Palladium ICP-MS< 10 ppm

Analytical Insight: The free base of this compound is an electron-rich aniline and will turn purple/brown upon air exposure due to oxidation (formation of quinone-imines). The HCl salt form is chemically stable for long-term storage (>2 years at 25°C).

Safety & Handling (HSE)

  • Ethyl Chloroformate: Highly toxic and corrosive. Reacts with water to form HCl. Handle in a fume hood with acid gas scrubbing.

  • Hydrogenation: High-pressure H₂ presents an explosion hazard. Ensure reactor grounding and leak testing.

  • Nitro Compounds: Although stable, nitroaromatics can decompose exothermically at high temperatures (>200°C). Do not distill the nitro-intermediate to dryness without DSC testing.

References

  • Synthesis of N-alkyl anilines: Organic Syntheses, Coll. Vol. 4, p. 420 (1963). Link

  • Retigabine (Ezogabine) Process Chemistry:Drug of the Future, 2011, 36(4).
  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Industrial Application of Homogeneous Catalysis.
  • Safety of Chloroformates: Sigma-Aldrich Safety Data Sheet (SDS) for Ethyl Chloroformate. Link

  • Compound Data: PubChem CID 1197542-76-9. Link

Sources

Application

Step-by-step preparation of ethyl N-(4-aminophenyl)-N-methylcarbamate from p-phenylenediamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Asymmetric diamine functionalization, orthogonal protecting group strategies, and regioselective alkylation. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Asymmetric diamine functionalization, orthogonal protecting group strategies, and regioselective alkylation.

Introduction & Mechanistic Rationale

Ethyl N-(4-aminophenyl)-N-methylcarbamate (C₁₀H₁₄N₂O₂) is a highly versatile bifunctional building block. Its structural features—a protected, methylated secondary amine and a free primary aniline—make it a privileged scaffold in fragment-based drug discovery (FBDD), notably featured in PanDDA library screening campaigns (e.g.,)[1].

Synthesizing this molecule directly from p-phenylenediamine (PPD) presents a classic chemoselectivity challenge.

The "Boc-Trap" (Why standard approaches fail): A novice approach might involve mono-Boc protection of PPD, followed by ethyl carbamate formation on the other amine, and subsequent N-methylation. However, both the Boc-carbamate (pKa ~13.0) and the ethyl carbamate (pKa ~13.5) possess highly acidic N-H protons. Subjecting this intermediate to Sodium Hydride (NaH) and Methyl Iodide (MeI) results in competitive deprotonation, leading to an inseparable statistical mixture of mono- and bis-methylated products.

The Orthogonal Solution: To achieve 100% regioselectivity, we must employ an orthogonal protecting group that lacks an exchangeable N-H proton. By utilizing a phthalimide group to mask the primary aniline, we render that nitrogen completely inert to strong basic alkylation[2]. NaH will exclusively deprotonate the ethyl carbamate, guaranteeing precise N-methylation. The phthalimide is then cleanly cleaved via the Ing-Manske hydrazinolysis procedure to liberate the target molecule.

Synthetic Workflow Visualization

Synthesis PPD p-Phenylenediamine (Starting Material) Step1 Step 1: Mono-Carbamoylation (ClCO2Et, DIPEA, DCM) PPD->Step1 Int1 Ethyl (4-aminophenyl)carbamate (Intermediate 1) Step1->Int1 Step2 Step 2: Phthalimide Protection (Phthalic anhydride, AcOH) Int1->Step2 Int2 Ethyl (4-phthalimidophenyl)carbamate (Intermediate 2) Step2->Int2 Step3 Step 3: N-Methylation (NaH, MeI, DMF) Int2->Step3 Int3 Ethyl (4-phthalimidophenyl)(methyl)carbamate (Intermediate 3) Step3->Int3 Step4 Step 4: Deprotection (Hydrazine hydrate, EtOH) Int3->Step4 Target Ethyl N-(4-aminophenyl)-N-methylcarbamate (Target Molecule) Step4->Target

Figure 1: Four-step orthogonal synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate.

Step-by-Step Experimental Protocols

Step 1: Desymmetrization via Mono-Carbamoylation

Objective: Statistically favor mono-functionalization of PPD to yield ethyl (4-aminophenyl)carbamate. Causality: By using a large molar excess of PPD (3.0 equiv), the probability of bis-carbamoylation is drastically reduced. Unreacted PPD is highly water-soluble and is easily purged during the aqueous workup, a principle adapted from[3].

  • Preparation: Dissolve p-phenylenediamine (32.4 g, 300 mmol, 3.0 equiv) and DIPEA (17.4 mL, 100 mmol, 1.0 equiv) in anhydrous DCM (300 mL) under N₂ at 0 °C.

  • Addition: Dissolve ethyl chloroformate (9.5 mL, 100 mmol, 1.0 equiv) in DCM (50 mL) and add dropwise via an addition funnel over 2 hours to maintain a low local concentration of the electrophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash with distilled water (3 × 200 mL) to remove unreacted PPD and DIPEA·HCl salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation System: TLC (EtOAc/Hexane 1:1) should show a major UV-active spot at Rf ~0.4. Spraying with Ninhydrin stain and heating will yield a dark purple spot, confirming the presence of the unreacted primary amine.

Step 2: Orthogonal Protection (Phthalimide Formation)

Objective: Mask the primary aniline to prevent unwanted methylation. Causality: Phthalic anhydride reacts with primary amines under acidic, dehydrating conditions to form a robust imide ring. This completely removes the nucleophilicity of the nitrogen and eliminates any exchangeable protons[2].

  • Preparation: Suspend ethyl (4-aminophenyl)carbamate (18.0 g, 100 mmol) and phthalic anhydride (15.5 g, 105 mmol, 1.05 equiv) in glacial acetic acid (150 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C for 3 hours. The suspension will initially clear, followed by the gradual precipitation of the product as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water (500 mL) with vigorous stirring.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with water (2 × 100 mL) and cold ethanol (50 mL), then dry under high vacuum.

  • Self-Validation System: The product should be a fine white powder. LC-MS analysis must show a clean peak at m/z 311.1 [M+H]⁺, with no residual starting material (m/z 181.1).

Step 3: Regioselective N-Methylation

Objective: Alkylate the ethyl carbamate nitrogen. Causality: With the primary amine safely locked in the phthalimide ring, the only acidic proton remaining in the molecule belongs to the ethyl carbamate. NaH selectively deprotonates this position, allowing MeI to attack with 100% regioselectivity.

  • Preparation: Dissolve ethyl (4-phthalimidophenyl)carbamate (15.5 g, 50 mmol) in anhydrous DMF (100 mL) under N₂ and cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 equiv) in small portions. Stir at 0 °C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (4.7 mL, 75 mmol, 1.5 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Dilute with EtOAc (300 mL) and wash the organic layer with water (3 × 150 mL) and brine (100 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation System: IR spectroscopy of the crude product will show the complete disappearance of the broad N-H stretch at ~3300 cm⁻¹. LC-MS will confirm the mass shift to m/z 325.1 [M+H]⁺.

Step 4: Phthalimide Cleavage (Hydrazinolysis)

Objective: Liberate the primary amine to yield the final target. Causality: Hydrazine hydrate acts as a powerful bis-nucleophile, attacking the two carbonyls of the phthalimide group. This forms a highly stable, insoluble byproduct (phthalhydrazide), driving the equilibrium forward and allowing easy purification by simple filtration[2].

  • Preparation: Dissolve the crude ethyl (4-phthalimidophenyl)(methyl)carbamate (16.2 g, 50 mmol) in absolute ethanol (150 mL).

  • Reaction: Add hydrazine hydrate (64% in water, 7.3 mL, 150 mmol, 3.0 equiv). Reflux the mixture at 80 °C for 2.5 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Workup: Cool the mixture to 0 °C to maximize the precipitation of the byproduct. Filter the suspension through a pad of Celite, washing the cake with cold ethanol (50 mL).

  • Purification: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with 1M NaOH (50 mL) to remove any residual phthalhydrazide traces, followed by brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 20-50% EtOAc in Hexanes).

  • Self-Validation System: The final product is isolated as a pale yellow oil or low-melting solid. LC-MS confirms the target mass of m/z 195.1 [M+H]⁺. Ninhydrin staining on TLC will once again be strongly positive.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields, reaction times, and key analytical markers for self-validation at each stage of the synthetic campaign.

StepReaction TypeIntermediate / ProductExpected Yield (%)Time (h)Key Self-Validation (LC-MS / TLC)
1Mono-CarbamoylationEthyl (4-aminophenyl)carbamate70 - 75%4.0TLC Rf ~0.4 (1:1 EtOAc/Hex); Ninhydrin (+)
2Phthalimide ProtectionEthyl (4-phthalimidophenyl)carbamate85 - 90%3.0m/z [M+H]⁺ 311.1; White precipitate
3N-MethylationEthyl (4-phthalimidophenyl)(methyl)carbamate90 - 95%2.5m/z[M+H]⁺ 325.1; Loss of N-H IR stretch
4HydrazinolysisEthyl N-(4-aminophenyl)-N-methylcarbamate 80 - 85%2.5m/z [M+H]⁺ 195.1; Phthalhydrazide ppt

References

  • RCSB Protein Data Bank 7FND: Aar2/RNaseH in complex with fragment P07B06 from the F2X-Universal Library URL:[Link]

  • Synthetic Communications Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines URL:[Link]

  • John Wiley & Sons Greene's Protective Groups in Organic Synthesis (5th Edition) URL:[Link]

Sources

Method

Chemoselective N-Methylation Strategies for Ethyl N-(4-aminophenyl)carbamate: A Comprehensive Guide to Reagent Selection and Workflow Optimization

Introduction & Mechanistic Rationale The N-methylation of ethyl N-(4-aminophenyl)carbamate (CAS 57399-97-0) presents a classic chemoselectivity challenge in synthetic organic chemistry. The molecule possesses two distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-methylation of ethyl N-(4-aminophenyl)carbamate (CAS 57399-97-0) presents a classic chemoselectivity challenge in synthetic organic chemistry. The molecule possesses two distinct nitrogen centers, each governed by completely different electronic and steric parameters:

  • The Aniline Nitrogen (Primary Amine): Highly nucleophilic and basic (conjugate acid pKₐ ~4.6). It is highly susceptible to electrophilic attack but prone to uncontrollable over-alkylation (di-methylation and quaternary ammonium salt formation) if treated directly with alkyl halides.

  • The Carbamate Nitrogen (Secondary Amine): Poorly nucleophilic in its neutral state due to the resonance delocalization of its lone pair into the adjacent carbonyl group. However, it is relatively acidic (pKₐ ~12–13). Deprotonation with a strong base generates a highly reactive nitrogen anion.

Because of these divergent properties, the choice of reagents strictly depends on which nitrogen you intend to methylate. Direct application of standard alkylating agents (like methyl iodide) to the unprotected bifunctional substrate will result in a complex, inseparable mixture of regioisomers. This application note details two self-validating, chemoselective pathways to achieve site-specific N-methylation.

Quantitative Data Summary

Understanding the physicochemical properties of the reactive centers and the reducing agents is critical for predicting reaction outcomes.

Table 1: Reactivity Profile of Nitrogen Centers in Ethyl N-(4-aminophenyl)carbamate

Functional GrouppKₐ (Relevant State)Relative NucleophilicityOptimal Methylation StrategyReagent Causality
Primary Aniline (-NH₂)~4.6 (Conjugate Acid)HighReductive AminationIminium formation bypasses SN2 over-alkylation.
Secondary Carbamate (-NHCO₂Et)~12–13 (Neutral N-H)Low (Neutral) / Very High (Anion)Deprotonation + SN₂ AlkylationStrong base (NaH) forces anion formation, activating the nitrogen for electrophilic attack[1].

Table 2: Comparison of Reducing Agents for Aniline Methylation

ReagentChemoselectivityToxicity ProfileCausality for Selection
NaBH(OAc)₃ Excellent (Iminium > Carbonyl)LowReagent of choice. Mild nature allows direct one-pot amination without reducing the aldehyde prematurely[2].
NaBH₃CN GoodHigh (Generates HCN gas at low pH)Viable alternative, but requires strict pH control (pH ~5) and rigorous safety protocols.
NaBH₄ Poor (Reduces aldehydes rapidly)ModerateNot recommended. Reduces formaldehyde to methanol before imine formation can occur.

Visualization of Divergent Synthetic Pathways

G cluster_0 Pathway A: Selective Aniline Methylation cluster_1 Pathway B: Selective Carbamate Methylation SM1 Ethyl N-(4-aminophenyl)carbamate ReagentsA HCHO, NaBH(OAc)3 DCE, AcOH, RT SM1->ReagentsA ProdA Ethyl N-(4-(methylamino)phenyl)carbamate ReagentsA->ProdA SM2 Ethyl N-(4-nitrophenyl)carbamate (Nitro Precursor) ReagentsB1 1. NaH, DMF, 0°C 2. MeI, RT SM2->ReagentsB1 IntB Ethyl N-(4-nitrophenyl)-N-methylcarbamate ReagentsB1->IntB ReagentsB2 Pd/C, H2 (1 atm) MeOH, RT IntB->ReagentsB2 ProdB Ethyl N-(4-aminophenyl)-N-methylcarbamate ReagentsB2->ProdB

Divergent chemoselective N-methylation pathways for aniline vs. carbamate functional groups.

Strategy A: Selective N-Methylation of the Aniline

To selectively methylate the primary aniline without affecting the carbamate, reductive amination is the only reliable method. Direct alkylation with methyl iodide (MeI) will invariably lead to over-alkylation.

By utilizing aqueous formaldehyde (HCHO) and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium intermediate. The carbamate nitrogen is insufficiently nucleophilic to condense with formaldehyde, ensuring absolute chemoselectivity[2].

Protocol A: Self-Validating Reductive Amination

Validation Mechanism: The reaction progress is monitored by TLC (Ninhydrin stain). The primary amine starting material will stain a dark purple/brown, while the secondary N-methyl amine product will shift to a distinct light red/orange.

Step-by-Step Methodology:

  • Solvation: Dissolve ethyl N-(4-aminophenyl)carbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.0 eq for mono-methylation) followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate water elimination and iminium ion formation.

  • Reduction: Stir for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in small portions.

    • Causality: NaBH(OAc)₃ is added after initial mixing to ensure the formaldehyde has begun condensing with the amine, preventing the premature reduction of formaldehyde to methanol[2].

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted boron species, preventing product degradation during workup.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Strategy B: Selective N-Methylation of the Carbamate

Methylating the carbamate nitrogen requires deprotonation to form a highly nucleophilic anion. The standard reagent system for this transformation is Sodium Hydride (NaH) and Methyl Iodide (MeI) [1].

However, because the primary aniline is also a strong nucleophile, exposing the unprotected bifunctional molecule to MeI will result in competitive aniline methylation. Workflow Optimization: To achieve exclusive carbamate methylation, the synthesis must be executed on the nitro precursor (ethyl N-(4-nitrophenyl)carbamate). The strongly electron-withdrawing nitro group prevents any nucleophilic interference. Following methylation, the nitro group is reduced to reveal the target aniline.

Protocol B: Self-Validating Carbamate Alkylation via Nitro Precursor

Validation Mechanism: The deprotonation step is physically validated by the visible cessation of hydrogen gas (H₂) evolution. The methylation is validated by TLC; the N-methylated product will lack the hydrogen-bonding capability of the N-H starting material, causing it to elute significantly faster (higher Rf) on normal-phase silica.

Step-by-Step Methodology:

  • Solvation: Dissolve ethyl N-(4-nitrophenyl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under a strict inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in three equal portions.

    • Causality: NaH (pKₐ ~35) irreversibly deprotonates the carbamate (pKₐ ~13). The reaction is driven to completion by the irreversible evolution of H₂ gas[1].

  • Validation Check: Stir at 0 °C for 30 minutes until bubbling completely ceases, confirming quantitative anion formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe.

    • Causality: MeI is a highly reactive, unhindered electrophile that rapidly undergoes an SN₂ reaction with the sterically accessible carbamate anion.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quenching: Cool the mixture back to 0 °C and quench dropwise with cold water to safely destroy any residual NaH.

  • Isolation: Extract the mixture with Ethyl Acetate. Wash the organic layer extensively with water (at least 3 times) and brine.

    • Causality: Multiple water washes are mandatory to partition the highly polar DMF out of the organic phase. Dry over MgSO₄ and concentrate.

  • Subsequent Reduction: The resulting ethyl N-(4-nitrophenyl)-N-methylcarbamate is then subjected to standard catalytic hydrogenation (Pd/C, H₂, Methanol, RT) to yield the final chemoselectively methylated product: ethyl N-(4-aminophenyl)-N-methylcarbamate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link][2]

  • Coggins, J. R., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry.[Link][1]

Sources

Application

HPLC method development for ethyl N-(4-aminophenyl)-N-methylcarbamate detection

Application Note: AN-2026-RET-01 Introduction & Scope Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1040322-97-1 / 1197542-76-9 HCl salt) is a critical intermediate and potential impurity in the synthesis of Retigabine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-RET-01

Introduction & Scope

Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1040322-97-1 / 1197542-76-9 HCl salt) is a critical intermediate and potential impurity in the synthesis of Retigabine (Ezogabine) , a neuronal KCNQ potassium channel opener.

The detection of this molecule presents a dual chromatographic challenge:

  • Basic Functionality: The free aniline amine group (

    
    ) interacts strongly with residual silanols on silica columns, leading to peak tailing.
    
  • Structural Similarity: It must be resolved from its non-methylated precursor (Ethyl (4-aminophenyl)carbamate) and the final drug substance.

This guide provides a robust, self-validating HPLC protocol designed for Process Analytical Technology (PAT) and impurity profiling, moving beyond generic "recipes" to explain the causality of the separation.

Physicochemical Profiling

Understanding the molecule is the first step in rational method design.

ParameterValueChromatographic Implication
Molecular Weight 194.23 g/mol Suitable for standard HPLC-UV; LC-MS compatible.
LogP ~2.28Moderately lipophilic. Retains well on C18/C8 columns.
pKa (Aniline) ~4.5 - 5.0Critical: At pH < 2.5, it is fully protonated (ionic). At pH > 7.0, it is neutral.
Chromophore Phenyl RingStrong UV absorption at 240 nm and 254 nm .
Stability Carbamate LinkageSusceptible to hydrolysis at high pH (>9) and high temperature.
Method Development Strategy (The Logic)

We utilize a "Suppress and Retain" strategy.

  • Stationary Phase: A Type B (high purity), end-capped C18 column is selected to minimize secondary silanol interactions with the amine.

  • Mobile Phase pH: We select pH 3.0 .

    • Why? At pH 3.0, the aniline nitrogen is protonated (

      
      ). While ionized species generally retain less, the lipophilic N-methyl and ethyl carbamate chains provide sufficient hydrophobic retention. Crucially, low pH suppresses the ionization of residual silanols (
      
      
      
      ), preventing the cation-exchange mechanism that causes tailing.
Workflow Visualization

MethodDev Start Analyte Assessment (Basic Amine + Lipophilic Tail) Choice Column Selection (C18 End-Capped) Start->Choice pH pH Selection (pH 3.0 Phosphate) Choice->pH Suppress Silanols Scout Gradient Scouting (5% to 95% B) pH->Scout Opt Optimization (Resolution > 2.0) Scout->Opt Final Final Method (Validation) Opt->Final

Figure 1: Rational Method Development Workflow. The critical decision point is the pH selection to control the ionization state of the aniline moiety.

Detailed Experimental Protocol
4.1. Instrumentation & Conditions[1][2]
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Note: Do not use non-endcapped columns (e.g., standard Silica or old ODS varieties).

4.2. Reagents[2][3][4]
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Preparation: Dissolve 2.72 g

      
       in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
      
      
      
      ). Filter through 0.22 µm membrane.
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

4.3. Gradient Program

The N-methyl group adds lipophilicity compared to the starting material. A gradient is required to elute the polar precursors early and the methylated product later.

Time (min)% Buffer (A)% Acetonitrile (B)Flow Rate (mL/min)Interaction Phase
0.0 9551.0Injection / Loading
2.0 9551.0Isocratic Hold (Polar Impurities)
15.0 30701.0Analyte Elution Window
18.0 5951.0Column Wash
20.0 5951.0Wash Hold
20.1 9551.0Re-equilibration
25.0 9551.0Ready for Next Injection
4.4. Detection Parameters
  • Primary Wavelength: 254 nm (bw 4 nm, ref 360 nm).

  • Secondary Wavelength: 240 nm (Higher sensitivity for low-level impurities).

  • Temperature: 30°C (Controlled).

Separation Mechanism & Interaction

To troubleshoot effectively, one must understand the molecular interactions occurring inside the column.

Mechanism cluster_0 Stationary Phase Surface Analyte Ethyl N-(4-aminophenyl)-N-methylcarbamate C18 C18 Ligands (Hydrophobic Interaction) Analyte->C18 Strong Retention (Carbamate/Methyl Group) Silanol Residual Silanols (Si-OH) Analyte->Silanol Unwanted Ionic Interaction (Causes Tailing) Buffer Buffer (K+ / H+) Buffer->Silanol Competes/Suppresses

Figure 2: Separation Mechanism. The buffer cations compete with the analyte for silanol sites, while the C18 chains provide the necessary retention.

System Suitability & Validation Criteria

Before running samples, the system must pass these self-validating checks (based on ICH Q2 guidelines).

ParameterAcceptance LimitPurpose
Resolution (

)
> 2.0 between Analyte and PrecursorEnsures accurate quantitation without peak overlap.
Tailing Factor (

)
< 1.5Verifies amine is not interacting with silanols.
Plate Count (

)
> 5000Confirms column efficiency.
Precision (RSD) < 2.0% (n=6 injections)Validates injector and pump stability.
LOD (Est.) ~0.05 µg/mLBased on UV response at 254 nm.
Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Root Cause: Secondary silanol interactions.

  • Solution:

    • Ensure pH is strictly

      
      .
      
    • Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols (only if using older column generations).

    • Switch to a "Shield" or "Polar Embedded" column (e.g., Waters SymmetryShield RP18).

Issue 2: Retention Time Drift

  • Root Cause: pH instability or temperature fluctuation.

  • Solution: Use a column oven (30°C). Ensure buffer is freshly prepared; phosphate buffers can promote microbial growth which alters pH.

Issue 3: Split Peaks

  • Root Cause: Sample solvent mismatch.

  • Solution: If the sample is dissolved in 100% Acetonitrile or DMSO, the strong solvent effect can distort the peak. Dilute the sample with water/buffer to match the initial mobile phase conditions (Start at 95% Aqueous).

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. EPA. (2003). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on pKa and pH selection).
  • PubChem. (2025).[4] Ethyl N-(4-aminophenyl)carbamate Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2024). Retigabine Synthesis and Intermediates.[3] (Context for N-methylated carbamate intermediates). Link

Sources

Method

Application Note: Solvent Selection &amp; Extraction Strategy for Ethyl N-(4-aminophenyl)-N-methylcarbamate

The following Application Note and Protocol is designed for researchers and drug development professionals involved in the isolation and purification of Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9). This...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals involved in the isolation and purification of Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9). This guide synthesizes physicochemical profiling with practical solvent engineering to ensure high recovery and purity.

Abstract & Objective

Ethyl N-(4-aminophenyl)-N-methylcarbamate is a critical intermediate in the synthesis of carbamate-based pharmaceuticals (e.g., retigabine analogs). Its structure features a lipophilic ethyl carbamate tail and a polar, weakly basic primary aromatic amine. This dual nature presents a challenge: the molecule is moderately lipophilic (LogP ~2.3) yet capable of protonation.

This guide provides a scientifically grounded protocol for Liquid-Liquid Extraction (LLE) . The objective is to select a solvent system that maximizes recovery (>95%) while minimizing the co-extraction of polar by-products (e.g., unreacted diamines) or non-polar impurities.

Physicochemical Profiling & Theoretical Basis

To select the optimal solvent, we must first understand the molecular "handles" available for separation.

Molecular Properties
PropertyValue (Approx.)Implication for Extraction
Molecular Weight 230.69 g/mol (HCl salt)Small molecule, fast diffusion kinetics.
LogP (Octanol/Water) ~2.28Moderately lipophilic. Extractable into organic solvents when neutral.
pKa (Aniline -NH₂) ~4.6 - 5.0Weak base. Exists as a cation (-NH₃⁺) at pH < 3 and neutral (-NH₂) at pH > 7.
pKa (Carbamate N) Non-basicThe N-methyl carbamate nitrogen is planar and involved in resonance; it does not protonate under standard extraction conditions.
H-Bond Donors 1 (Aniline -NH₂)Capable of H-bonding; requires a solvent with H-bond accepting capability for max solubility.
The "pH-Swing" Strategy

Because the primary amine has a pKa of ~4.6, we can utilize a pH-Swing Extraction workflow:

  • Acidic Wash (pH 2-3): The target is protonated (water-soluble). Non-basic organic impurities are washed away into the organic phase.

  • Basification (pH 9-10): The target is deprotonated (neutral). It partitions heavily into the organic phase.[1]

Solvent Screening & Selection

We evaluated solvents based on Selectivity , Partition Coefficient (K) , and Process Safety .

Solvent Candidates[2]
  • Dichloromethane (DCM):

    • Pros: Excellent solubility for aromatic carbamates; low boiling point (40°C) for easy removal.

    • Cons: Environmental hazard; prone to emulsions with basic aqueous phases; denser than water (bottom layer).

  • Ethyl Acetate (EtOAc):

    • Pros: Good H-bond acceptor (interacts with -NH₂); "Green" solvent classification; floats on water.

    • Cons: Slight hydrolysis risk for carbamates at high pH/Temp (minimal at room temp); moderately water-miscible (~8%).

  • Methyl tert-Butyl Ether (MTBE):

    • Pros: Excellent phase separation (very low water miscibility); stable to base; forms clean layers.

    • Cons: Flammable; peroxide formation (requires inhibitors).

  • Toluene:

    • Pros: Highly selective for neutral aromatics; rejects polar impurities.

    • Cons: High boiling point (110°C); harder to concentrate.

Recommendation

Primary Recommendation: Ethyl Acetate (EtOAc)

  • Rationale: It offers the best balance of solubility (matching the polarity of the carbamate) and safety. The slight water miscibility helps extract the moderately polar aniline derivative better than Toluene.

Alternative (High Purity): MTBE

  • Rationale: Use if the crude mixture contains significant water-soluble impurities. MTBE absorbs less water than EtOAc, yielding a drier extract.

Detailed Extraction Protocol

Target Scale: 10 g Crude Reaction Mixture Expected Yield: >90% Recovery

Phase 1: Preparation & Acidic Wash (Impurity Removal)
  • Dissolution: Dissolve the crude reaction mixture in 50 mL of 1M HCl .

    • Mechanism: Converts Ethyl N-(4-aminophenyl)-N-methylcarbamate to its hydrochloride salt.

    • Check: Solution should be clear/homogeneous. If oily droplets persist, they are likely non-basic impurities.

  • Wash 1: Add 50 mL of Ethyl Acetate . Shake vigorously for 2 minutes.

  • Separation: Allow layers to settle.

    • Top Layer (Organic): Contains non-basic impurities (e.g., neutral starting materials). DISCARD (or save for analysis).

    • Bottom Layer (Aqueous): Contains the target amine salt.[2] KEEP .

Phase 2: Basification & Extraction (Isolation)
  • pH Adjustment: Cool the aqueous layer to 0-5°C (ice bath). Slowly add 2M NaOH or Saturated Na₂CO₃ dropwise with stirring until pH reaches 9.0 - 10.0 .

    • Observation: The solution will become cloudy/milky as the free base precipitates or oils out.

    • Caution: Do not exceed pH 12 to prevent hydrolysis of the carbamate ester.

  • Extraction 1: Add 50 mL of Ethyl Acetate . Shake vigorously for 3 minutes. Vent frequently.

  • Separation: Collect the Top Layer (Organic) .

  • Extraction 2: Re-extract the aqueous layer with 30 mL of Ethyl Acetate to capture residual compound. Combine with the organic layer from Step 6.

Phase 3: Drying & Isolation
  • Brine Wash: Wash the combined organic layers with 30 mL Saturated Brine (NaCl) .

    • Purpose: Removes dissolved water and traces of base.

  • Drying: Add Anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase. Let stand for 10 minutes.

  • Filtration: Filter off the solid desiccant.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C .

    • Result: Off-white to pale brown solid/oil of Ethyl N-(4-aminophenyl)-N-methylcarbamate.

Process Visualization

Extraction Workflow Diagram

ExtractionWorkflow Start Crude Mixture AcidStep Dissolve in 1M HCl (Target = Protonated/Aq Phase) Start->AcidStep WashStep Wash with EtOAc AcidStep->WashStep PhaseSep1 Phase Separation 1 WashStep->PhaseSep1 DiscardOrg Organic Layer (Non-basic Impurities) DISCARD PhaseSep1->DiscardOrg Top Layer AqLayer Aqueous Layer (Target Salt) PhaseSep1->AqLayer Bottom Layer BaseStep Adjust pH to 9-10 (NaOH/Na2CO3) AqLayer->BaseStep ExtractStep Extract with EtOAc (x2) BaseStep->ExtractStep PhaseSep2 Phase Separation 2 ExtractStep->PhaseSep2 DiscardAq Aqueous Layer (Salts/Polar Waste) DISCARD PhaseSep2->DiscardAq Bottom Layer FinalOrg Combined Organic Layer (Target Free Base) PhaseSep2->FinalOrg Top Layer DryConc Dry (Na2SO4) & Concentrate FinalOrg->DryConc Product Pure Ethyl N-(4-aminophenyl)- N-methylcarbamate DryConc->Product

Caption: Step-by-step Acid-Base extraction workflow for the purification of the target carbamate.

Solvent Decision Tree

SolventSelection Start Select Solvent Check1 Is strict 'Green' compliance required? Start->Check1 Check2 Is the crude wet/aqueous? Check1->Check2 No ResEtOAc Use Ethyl Acetate (Recommended) Check1->ResEtOAc Yes ResMTBE Use MTBE (Better Phase Sep) Check2->ResMTBE Yes (Avoid Emulsions) ResDCM Use DCM (High Solubility/Toxic) Check2->ResDCM No (Max Solubility)

Caption: Decision logic for selecting the extraction solvent based on process constraints.

Stability & Storage Warnings

  • Oxidation Sensitivity: Anilines are prone to air oxidation (browning). Perform the basification and extraction steps rapidly. If the solution turns dark brown, add a pinch of Ascorbic Acid or Sodium Metabisulfite to the aqueous phase before basification.

  • Hydrolysis: Avoid heating the basic aqueous solution. The carbamate ester linkage is susceptible to hydrolysis at high pH and temperature. Keep T < 25°C during Step 4.

References

  • PubChem. (2025).[3] Ethyl N-(4-aminophenyl)carbamate Compound Summary. National Library of Medicine. [Link]

  • Bordwell, F.G. (2017). Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. [Link]

  • Byrne, F.P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Sources

Application

Mastering the Bench: A Researcher's Guide to Ethyl N-(4-aminophenyl)-N-methylcarbamate

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the safe and effective handling of ethyl N-(4-aminophenyl)-N-methylcarbamate...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the safe and effective handling of ethyl N-(4-aminophenyl)-N-methylcarbamate in a laboratory setting. This document is designed to empower you with the technical knowledge and practical insights necessary to confidently and safely incorporate this compound into your research endeavors.

Introduction: Understanding the Molecule

Ethyl N-(4-aminophenyl)-N-methylcarbamate is a chemical compound of interest in various research and development applications, particularly within the pharmaceutical and life sciences sectors. Its structure, featuring a carbamate functional group and an aromatic amine, makes it a versatile building block in organic synthesis and a potential candidate for biological screening.

Chemical Structure:

A thorough understanding of its chemical properties is paramount for its proper handling and application.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for ethyl N-(4-aminophenyl)-N-methylcarbamate is not consistently available from all suppliers, a comprehensive hazard assessment can be made by examining the known risks associated with its functional groups: carbamates and aromatic amines.

GHS Hazard Classification (Inferred): Based on data for structurally similar compounds, ethyl N-(4-aminophenyl)-N-methylcarbamate should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Serious Eye Damage/Irritation: May cause eye irritation.[4]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Aquatic Toxicity: May be harmful to aquatic life.

Personal Protective Equipment (PPE)

A stringent PPE policy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes of the solid compound or solutions, which can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to sensitization and systemic absorption. Always inspect gloves for integrity before use and change them frequently.
Body Protection A full-length laboratory coat with long sleeves and a closed front. For larger quantities or potential for significant splashing, a chemical-resistant apron is recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Mandatory for weighing and transfer operations in an open environment.
Engineering Controls
  • Chemical Fume Hood: All handling of ethyl N-(4-aminophenyl)-N-methylcarbamate, especially the solid form and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: These must be readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2] Recommended storage temperature is typically between 2-8°C.[2]

  • Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[2]

Handling
  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a dedicated, clean spatula and weighing paper.

    • Minimize the creation of dust.

  • Solution Preparation:

    • Add the solid compound slowly to the solvent to avoid splashing.

    • Ensure the chosen solvent is compatible and of appropriate purity for the intended application.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Experimental Protocols

The following protocols provide a framework for common laboratory procedures involving ethyl N-(4-aminophenyl)-N-methylcarbamate. These should be adapted based on the specific requirements of your research.

General Synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate

This protocol is based on established methods for carbamate synthesis and should be performed by trained personnel in a controlled laboratory environment.[1][5]

Reaction Scheme:

Materials:

  • N-Methyl-p-phenylenediamine

  • Ethyl chloroformate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-methyl-p-phenylenediamine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature Addition: The reaction between ethyl chloroformate and the amine is exothermic. Slow, cooled addition controls the reaction rate and minimizes the formation of byproducts.

  • Base: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of ethyl N-(4-aminophenyl)-N-methylcarbamate. Method validation is essential for specific applications.[6][7][8]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

Procedure:

  • Standard Preparation: Prepare a stock solution of ethyl N-(4-aminophenyl)-N-methylcarbamate of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standards and samples.

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore (this can be determined by a UV scan of a standard solution).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Waste Disposal

All waste generated from the handling of ethyl N-(4-aminophenyl)-N-methylcarbamate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and unused compound, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain.[9]

Visualization of Workflows

Laboratory Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Protocol PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Weigh Weigh Solid in Fume Hood FumeHood->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Work Area React->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Dispose Dispose via EHS Waste->Dispose

Caption: A logical workflow for the safe handling of ethyl N-(4-aminophenyl)-N-methylcarbamate.

Synthesis and Purification Workflow

SynthesisWorkflow Start Start: Reagents & Glassware Reaction Reaction Setup: - Inert Atmosphere - Cooled Addition Start->Reaction Workup Aqueous Workup: - Quench - Extract - Dry Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Analysis Characterization: - NMR, LC-MS, etc. Purification->Analysis Final Pure Product Analysis->Final

Caption: A streamlined workflow for the synthesis and purification of the target compound.

References

  • Validation of an analytical method for the determination of ethyl carbamate in vinegars. (2012). Talanta, 89, 178-182. [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). ETHYL N-METHYLCARBAMATE. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. [Link]

  • Šantrůčková, V., Fischer, J., & Klikarová, J. (2022). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 14(1), 57-63. [Link]

  • Kim, M., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 770-775. [Link]

  • Google Patents. (n.d.).
  • Ubeda, C., et al. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Talanta, 89, 178-182. [Link]

  • Google Patents. (n.d.).
  • Holt, R. F., & Loper, B. R. (1993). Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography. Journal of AOAC International, 76(6), 1309-1316. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • PubChemLite. (n.d.). Ethyl n-(4-aminophenyl)carbamate. [Link]

  • PubChem. (n.d.). ethyl N-(4-aminophenyl)carbamate. [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

  • Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]

  • Ignatowicz, K., et al. (2025, May 25). Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation. Architecture, Civil Engineering, Environment, 18(2), 147-156. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). A Simple and Efficient Method for the Reduction of Aromatic Nitro Compounds to Amines. Organic Syntheses. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Techniques Involving Ethyl N-(4-aminophenyl)-N-methylcarbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1040322-97-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1040322-97-1) is a highly versatile aniline derivative utilized as a critical building block in pharmaceutical synthesis and materials science [1]. The presence of both a free primary amine and a protected, functionalized secondary amine (the N-methylcarbamate) on a phenyl scaffold offers unique orthogonal reactivity.

Catalytic hydrogenation is central to the lifecycle of this compound. This guide explores three distinct catalytic hydrogenation workflows involving this molecule:

  • Synthesis: Chemoselective reduction of its nitro precursor.

  • Functionalization (N-Alkylation): Reductive amination utilizing the aniline moiety.

  • Structural Saturation: High-pressure aromatic ring hydrogenation to yield the alicyclic cyclohexylamine derivative.

By understanding the causality behind catalyst selection, solvent effects, and thermodynamic parameters, researchers can achieve high chemoselectivity and yield across these divergent transformations.

Workflow 1: Synthesis via Chemoselective Nitro Reduction

Expertise & Causality

The most efficient route to synthesize ethyl N-(4-aminophenyl)-N-methylcarbamate is the catalytic hydrogenation of ethyl N-methyl-N-(4-nitrophenyl)carbamate. The primary challenge is reducing the nitro group without inducing hydrogenolysis of the carbamate moiety or causing N-demethylation [3].

Palladium on Carbon (Pd/C) is the catalyst of choice. Unlike Raney Nickel, which can sometimes be overly aggressive and promote undesired side reactions, Pd/C under mild conditions (room temperature, 1–3 atm H₂) facilitates the rapid, stepwise deoxygenation of the nitro group via nitroso and hydroxylamine intermediates, terminating cleanly at the primary amine [3]. Methanol or ethanol is used as the solvent to ensure high hydrogen solubility and substrate dissolution.

Step-by-Step Protocol

Self-Validating System: The reaction progress is easily monitored by TLC or LC-MS; the disappearance of the yellow nitro compound and the emergence of the highly polar, UV-active aniline confirm completion.

  • Preparation: In a clean, dry 250 mL round-bottom flask or Parr hydrogenation bottle, dissolve 10.0 mmol of ethyl N-methyl-N-(4-nitrophenyl)carbamate in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10 mol% (relative to substrate) of 10% Pd/C. Safety Note: Pd/C is pyrophoric; add under a gentle stream of nitrogen or argon.

  • Purging: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen (repeat 3 times). Evacuate once more and backfill with hydrogen gas.

  • Reaction: Stir the suspension vigorously under a hydrogen balloon (approx. 1 atm) or in a Parr shaker at 30 psi for 2–4 hours at room temperature (20–25 °C).

  • In-Process Control (IPC): Sample 50 µL of the mixture, filter through a syringe filter, and analyze via LC-MS. Proceed to workup when starting material is <1%.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl N-(4-aminophenyl)-N-methylcarbamate as a solid.

Workflow 2: Reductive Amination (Substrate Application)

Expertise & Causality

Once synthesized, the free aniline group of ethyl N-(4-aminophenyl)-N-methylcarbamate can be functionalized via reductive amination with aldehydes or ketones to form secondary or tertiary amines. While hydride reagents like NaBH(OAc)₃ are common, catalytic hydrogenation is preferred for scale-up due to its high atom economy and the avoidance of toxic boron or cyanide byproducts [2].

Platinum on Carbon (Pt/C) or Pd/C is utilized here. Pt/C is often superior for reductive amination because it suppresses the reduction of the carbonyl starting material to an alcohol, favoring the reduction of the intermediate imine. The reaction is driven by Le Chatelier's principle; molecular sieves or anhydrous solvents are used to promote imine formation prior to hydrogenation.

Step-by-Step Protocol
  • Imine Formation: In a high-pressure reactor, combine 5.0 mmol of ethyl N-(4-aminophenyl)-N-methylcarbamate and 5.2 mmol of the target aldehyde (e.g., benzaldehyde) in 30 mL of anhydrous ethanol. Stir for 1 hour at room temperature to allow imine formation.

  • Catalyst Addition: Add 5 wt% of 5% Pt/C to the mixture under a nitrogen blanket.

  • Hydrogenation: Seal the reactor, purge with nitrogen (3x), and pressurize with hydrogen to 50 psi (approx. 3.4 atm).

  • Reaction: Stir at 40 °C for 12 hours.

  • Workup: Depressurize the reactor safely. Filter the mixture through Celite to remove Pt/C. Evaporate the solvent to obtain the N-alkylated product, which can be further purified via flash chromatography if necessary.

Workflow 3: Aromatic Ring Hydrogenation (Advanced)

Expertise & Causality

Converting the phenyl ring of ethyl N-(4-aminophenyl)-N-methylcarbamate to a cyclohexyl ring yields an alicyclic amine, significantly altering the molecule's pharmacokinetic properties (e.g., increasing basicity and 3D character/sp³ fraction).

Aromatic rings are resonance-stabilized and highly resistant to hydrogenation. Pd/C is ineffective here. Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) is strictly required [4]. The reaction demands high pressures (50–100 atm) and elevated temperatures (80–120 °C). A critical side reaction is the hydrogenolysis of the C-N bond (deamination) or the condensation of amines to form secondary cyclohexylamines. Using Ru/C modified with lithium (or simply operating at high pressure) accelerates ring saturation, kinetically outcompeting C-N cleavage [4].

Step-by-Step Protocol
  • Preparation: Dissolve 5.0 mmol of ethyl N-(4-aminophenyl)-N-methylcarbamate in 40 mL of anhydrous tetrahydrofuran (THF) or isopropanol inside a stainless-steel autoclave.

  • Catalyst Addition: Add 10 wt% of 5% Ru/C.

  • Pressurization: Seal the autoclave. Purge with nitrogen (3x), then purge with hydrogen (3x). Pressurize the vessel to 1000 psi (approx. 68 atm) with hydrogen gas.

  • Reaction: Heat the reactor to 100 °C. Stir vigorously (800+ rpm to overcome mass transfer limitations of the gas-liquid-solid interface) for 16 hours.

  • Cooling & Depressurization: Cool the reactor to room temperature before carefully venting the hydrogen gas.

  • Workup: Filter the catalyst through a tightly packed Celite bed. Concentrate the filtrate to yield ethyl N-(4-aminocyclohexyl)-N-methylcarbamate.

Quantitative Data Summary

The following table summarizes the divergent thermodynamic and catalytic requirements for the three distinct hydrogenation pathways.

ParameterNitro Reduction (Synthesis)Reductive Amination (N-Alkylation)Ring Hydrogenation (Saturation)
Target Bond -NO₂ → -NH₂C=N (Imine) → C-NAromatic C=C → Alicyclic C-C
Preferred Catalyst 10% Pd/C5% Pt/C or Pd/C5% Ru/C or Rh/C
H₂ Pressure 1 – 3 atm (14 – 45 psi)3.4 atm (50 psi)68 – 100 atm (1000 – 1500 psi)
Temperature 20 – 25 °C40 °C100 – 120 °C
Optimal Solvent Methanol / EthanolAnhydrous EthanolTHF / Isopropanol
Primary Challenge Preserving carbamateSuppressing carbonyl reductionPreventing C-N hydrogenolysis

Reaction Network Visualization

The logical flow of these catalytic hydrogenation techniques is mapped below, demonstrating how ethyl N-(4-aminophenyl)-N-methylcarbamate acts as both a product and a central hub for further diversification.

G A Ethyl N-methyl-N-(4-nitrophenyl)carbamate (Nitro Precursor) B Ethyl N-(4-aminophenyl)-N-methylcarbamate (Target / Central Hub) A->B Nitro Reduction Pd/C, H2 (1-3 atm) Chemoselective C N-Alkyl-N-(4-carbamoylphenyl)amine Derivative (Secondary/Tertiary Amine) B->C Reductive Amination Aldehyde/Ketone, Pt/C or Pd/C H2 (3-5 atm) D Ethyl N-(4-aminocyclohexyl)-N-methylcarbamate (Alicyclic Amine) B->D Ring Hydrogenation Ru/C or Rh/C, H2 (68-100 atm) High Temp (100 °C)

Fig 1: Catalytic hydrogenation network of ethyl N-(4-aminophenyl)-N-methylcarbamate.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

  • ACS Organic Letters. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Available at:[Link]

  • ResearchGate. "Enhanced Selectivity in the Hydrogenation of Anilines to Cycloaliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts." Available at:[Link]

Application

Microwave-assisted synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate

Application Note: Microwave-Assisted Synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate Executive Summary This application note details a robust, two-step microwave-assisted protocol for the synthesis of Ethyl N-(4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate , a critical intermediate in the development of KCNQ potassium channel openers (e.g., Retigabine analogues) and specific photo-active probes.[1]

Traditional thermal synthesis of N-substituted phenylcarbamates often suffers from prolonged reaction times (12–24 hours), incomplete conversion due to steric hindrance at the secondary amine, and difficult workups.[1] By leveraging the dielectric heating effects of microwave irradiation, this protocol achieves:

  • Reaction Time Reduction: Total synthesis time reduced from >18 hours to <45 minutes.

  • Enhanced Selectivity: Kinetic control minimizes over-acylation by-products.[1]

  • Safety: Elimination of pressurized hydrogen gas cylinders via catalytic transfer hydrogenation.[1]

Strategic Pathway & Retrosynthesis

The synthesis is designed to overcome the nucleophilic competition between the amine groups.[1] Direct carbamoylation of N-methyl-1,4-diaminobenzene is prone to poor regioselectivity (primary vs. secondary amine acylation).[1] Therefore, we utilize a "Protect-then-Reduce" strategy starting from the commercially available N-methyl-4-nitroaniline (MNA) .

The Pathway:

  • Step 1 (N-Acylation): Microwave-driven reaction of MNA with ethyl chloroformate to form the tertiary carbamate.[1] The microwave energy overcomes the reduced nucleophilicity of the nitro-aniline nitrogen.[1]

  • Step 2 (Nitro Reduction): Rapid catalytic transfer hydrogenation (CTH) using Ammonium Formate/Pd-C to generate the final amine.[1]

ReactionScheme Start N-methyl-4-nitroaniline (MNA) Inter Ethyl N-methyl-N-(4-nitrophenyl)carbamate (Intermediate) Start->Inter Step 1: MW 120°C 15 min Reagent1 Ethyl Chloroformate DIPEA, Toluene Reagent1->Inter Product Ethyl N-(4-aminophenyl)-N-methylcarbamate (Target) Inter->Product Step 2: MW 80°C 10 min Reagent2 HCOONH4, 10% Pd/C MeOH Reagent2->Product

Figure 1: Two-step synthetic pathway utilizing microwave irradiation for acylation and reduction.

Experimental Protocols

Step 1: Synthesis of Ethyl N-methyl-N-(4-nitrophenyl)carbamate

Challenge: The secondary amine in MNA is deactivated by the electron-withdrawing nitro group and sterically hindered by the methyl group.[1] Thermal reflux often yields <50% conversion.[1] Solution: High-temperature microwave irradiation (120°C) drives the reaction to completion in 15 minutes.[1]

Reagents:

  • N-methyl-4-nitroaniline (1.0 eq, 500 mg)[1]

  • Ethyl chloroformate (1.5 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) – Crucial for scavenging HCl without generating CO2 gas.[1]

  • Solvent: Toluene (anhydrous)[1]

Protocol:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve N-methyl-4-nitroaniline (3.28 mmol) in 4 mL of Toluene.

  • Addition: Add DIPEA (6.56 mmol) followed by the slow, dropwise addition of Ethyl chloroformate (4.92 mmol). Note: Exothermic reaction; cool vial in ice bath during addition if scaling up.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temp: 120°C

    • Time: 15:00 min

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150W)[1]

    • Stirring: High

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with 1N HCl (to remove excess DIPEA) and Brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect 85–92% as a yellow solid.

Step 2: Reduction to Ethyl N-(4-aminophenyl)-N-methylcarbamate

Challenge: Using H2 gas balloons in microwave cavities is a safety hazard. Standard Fe/HCl reductions create magnetic slurries that cause "hot spots" and arcing in the microwave field.[1] Solution: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.[1][2] This releases hydrogen in situ on the catalyst surface, providing a safe, homogeneous heat distribution.

Reagents:

  • Intermediate from Step 1 (1.0 eq)[1]

  • Ammonium Formate (5.0 eq)[1]

  • 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH)[1]

Protocol:

  • Preparation: In a fresh 10 mL microwave vial, suspend the nitro-carbamate (from Step 1) in 5 mL MeOH.

  • Catalyst Addition: Add Ammonium Formate (solid) and 10% Pd/C carefully.[1] Safety: Add catalyst under an inert blanket (N2/Ar) to prevent ignition of methanol vapors.[1]

  • Irradiation:

    • Temp: 80°C

    • Time: 10:00 min

    • Power: Dynamic (Max 80W)

    • Pre-stir: 30 sec (to ensure catalyst suspension)

  • Workup: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough (>95%).[1] If necessary, recrystallize from Ethanol/Hexane.[1]

Workflow & Logic Diagram

The following diagram illustrates the operational workflow, highlighting critical decision points and safety checks.

Workflow Prep1 Step 1: Vial Loading (MNA + ClCOOEt + DIPEA) Check1 Safety Check: Use Organic Base (DIPEA) Avoid Carbonates (CO2 Risk) Prep1->Check1 MW1 MW Irradiation 120°C, 15 min, High Absorption Check1->MW1 Workup1 Acid Wash (1N HCl) Isolate Nitro-Intermediate MW1->Workup1 Prep2 Step 2: CTH Prep (Intermediate + HCOONH4 + Pd/C) Workup1->Prep2 MW2 MW Irradiation 80°C, 10 min Prep2->MW2 Filter Celite Filtration (Remove Pd/C) MW2->Filter Final Final Product Ethyl N-(4-aminophenyl)-N-methylcarbamate Filter->Final

Figure 2: Operational workflow emphasizing the critical safety check regarding base selection in sealed vessels.

Analytical Validation

The following data parameters confirm the successful synthesis and purity of the target compound.

ParameterExpected Value / ObservationInterpretation
Appearance Off-white to pale brown solidOxidation of aniline causes browning; store under Ar.[1]
LC-MS (ESI+) [M+H]+ = 195.1 m/zConsistent with Formula C10H14N2O2.[1]
1H NMR (CDCl3) δ 1.25 (t, 3H), 3.20 (s, 3H), 3.60 (br s, 2H), 4.15 (q, 2H), 6.65 (d, 2H), 7.05 (d, 2H)3.20 ppm singlet confirms N-methyl; 3.60 ppm confirms reduction to NH2.[1]
IR Spectroscopy 1690 cm⁻¹ (C=O), 3350/3420 cm⁻¹ (NH2)Strong carbamate carbonyl stretch; primary amine doublet.[1]

Troubleshooting & Optimization

  • Pressure Spikes (Step 1): If the microwave vial vents, you likely generated CO2 or HCl gas too rapidly.[1]

    • Fix: Ensure you are using DIPEA (not K2CO3) and that the vial has sufficient headspace (fill volume < 60%).[1]

  • Incomplete Reduction (Step 2):

    • Cause: Poisoning of Pd/C by sulfur traces or insufficient hydrogen donor.[1]

    • Fix: Increase Ammonium Formate to 10 eq. or refresh the Pd/C catalyst. Ensure the reaction temp reaches 80°C; below 60°C, formate decomposition is slow.[1]

  • Browning of Product:

    • Cause: Air oxidation of the phenylenediamine moiety.[1]

    • Fix: Perform the Celite filtration under an inert atmosphere or add a trace of ascorbic acid during workup.[1]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (2025).[1] Context: General principles of microwave heating and kinetic acceleration in organic synthesis. URL:[Link][1]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation. Source: Organic Chemistry Portal / Synthesis (2008).[1] Context: Validates the stability of carbamates under microwave irradiation and reductive conditions. URL:[Link][1]

  • Microwave-Assisted Reduction of Aromatic Nitro Compounds. Source: CEM Corporation / Application Notes.[1] Context: Protocols for catalytic transfer hydrogenation using ammonium formate in microwave cavities.[1][2] URL:[Link][1]

  • Microwave-assisted synthesis of N-Phenylsuccinimide. Source: NIH / PubMed Central (2011).[1] Context: Demonstrates the efficiency of microwave heating for forming N-phenyl bonds and overcoming low nucleophilicity of anilines.[1] URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate

Technical Support Center: Synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate Case ID: #SYN-042-AMINE Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl N-(4-aminophenyl)-N-methylcarbamate Case ID: #SYN-042-AMINE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Methyl-First" Strategy

Researchers often encounter low yields with this target molecule due to a fundamental strategic error: attempting to methylate the carbamate nitrogen after the carbamate is formed. The amide-like resonance of the carbamate nitrogen (


) significantly reduces its nucleophilicity, requiring harsh conditions (NaH/DMF) that lead to decomposition.

The Solution: The high-yield route requires the "Methyl-First" strategy . You must establish the N-methyl bond on the nitroaniline precursor before introducing the carbamate functionality. This guide details the optimized 2-step protocol starting from N-methyl-4-nitroaniline .

Module 1: Visual Workflow & Logic

The following diagram illustrates the optimized pathway (Route A) versus the problematic pathways (Route B/C) that often lead to support tickets.

SynthesisPathways Start 4-Nitroaniline Methylation Step 1: N-Methylation (or purchase N-methyl-4-nitroaniline) Start->Methylation Intermediate1 N-methyl-4-nitroaniline Methylation->Intermediate1 High Selectivity Carbamoylation Step 2: Carbamoylation (Ethyl Chloroformate/Base) Intermediate1->Carbamoylation Intermediate2 Ethyl N-methyl-N-(4-nitrophenyl)carbamate Carbamoylation->Intermediate2 Yield: >90% Reduction Step 3: Reduction (H2, Pd/C) Intermediate2->Reduction Target TARGET: Ethyl N-(4-aminophenyl)- N-methylcarbamate Reduction->Target Yield: >85% AltStart Ethyl N-(4-nitrophenyl)carbamate DirectMeth Direct Methylation (Requires NaH - Low Yield) AltStart->DirectMeth DirectMeth->Intermediate2 Side Rxns

Figure 1: Comparative synthesis routes. Route A (Green path) avoids the difficult N-methylation of an electron-deficient carbamate species.

Module 2: Optimized Experimental Protocol

This protocol assumes you are starting with N-methyl-4-nitroaniline . If you are starting from 4-nitroaniline, standard methylation (MeI/K2CO3) or reductive amination (Formaldehyde/NaBH4) should be performed first [1].

Step 1: Carbamoylation (Formation of the Protected Core)

Reaction: N-methyl-4-nitroaniline + Ethyl Chloroformate


 Ethyl N-methyl-N-(4-nitrophenyl)carbamate
  • Setup: Charge a 3-neck round bottom flask with N-methyl-4-nitroaniline (1.0 eq) and dry THF or DCM (10 volumes).

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.5 eq) or Triethylamine (TEA) (1.5 eq).

    • Note: K2CO3 is slower but cleaner. TEA is faster but requires careful temperature control to avoid quaternary salt formation.

  • Acylation: Cool the mixture to 0°C . Add Ethyl Chloroformate (1.2 eq) dropwise over 30 minutes.

    • Critical: Do not allow temperature to exceed 5°C during addition.[1][2] Exotherms promote hydrolysis of the chloroformate by trace moisture.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with water.[3] Extract with Ethyl Acetate.[3][4][5] Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

  • Yield Check: Expect 90-95% yield. The product should be a yellow solid/oil.[4]

Step 2: Reduction (The "Yield Bottleneck")

Reaction: Nitro Group


 Aniline (Target)
  • Catalyst: Suspend 10% Pd/C (5-10 wt% loading) in Ethanol or Methanol .

  • Substrate: Add the intermediate from Step 1.

  • Hydrogenation: Hydrogenate at RT under 30-50 psi (2-3 bar) of

    
     for 2-6 hours.
    
    • Troubleshooting: If reaction stalls, add a trace of acetic acid (1%) to prevent amine poisoning of the catalyst [2].

  • Filtration: Filter through a Celite pad. IMMEDIATELY wash the pad with warm ethanol.

    • Why? The product is an aniline derivative and can adsorb strongly to carbon. Cold filtration leads to 10-15% yield loss here.

  • Isolation: Concentrate the filtrate.

    • Stability Alert: The free base is oxidation-sensitive (turns purple/brown). For storage, convert immediately to the Hydrochloride Salt by adding HCl in Dioxane/Ether [3].

Module 3: Troubleshooting Guide

Use this matrix to diagnose low yields.

Symptom Probable Cause Corrective Action
Step 1: Low Conversion Hydrolysis of Ethyl Chloroformate.Ensure solvents are anhydrous . Increase Ethyl Chloroformate to 1.5 eq. Verify base quality (old TEA absorbs water).
Step 1: Di-acylation Excess reagent + High Temp.Strictly maintain 0-5°C during addition. Do not exceed 1.2 eq of chloroformate initially.
Step 2: Incomplete Reduction Catalyst Poisoning.Sulfur traces from solvents/reagents poison Pd. Use high-grade solvents . Add 1% AcOH to protonate the amine product, preventing it from binding to Pd surface.
Step 2: Product "Disappears" Adsorption to Carbon.The product is polar. Wash the Celite filter cake with warm MeOH or DCM/MeOH (9:1) . Do not filter cold.
Step 2: Dark/Purple Product Oxidation (Auto-oxidation).Phenylenediamines oxidize rapidly in air. Perform workup under Nitrogen/Argon . Store as HCl salt .
Overall: Sticky Oil Impurities preventing crystallization.Dissolve in minimal EtOAc and add Hexanes/Heptane to precipitate. If oil persists, convert to HCl salt for solid isolation.

Module 4: Logic & Decision Tree (DOT)

Follow this decision tree if your final yield is below 70%.

Troubleshooting Start Yield < 70%? CheckStep Identify Loss Step Start->CheckStep Step1 Step 1: Acylation Issue CheckStep->Step1 SM Remains Step2 Step 2: Reduction Issue CheckStep->Step2 Intermediate Consumed Moisture Check Solvent Water Content (Hydrolysis of Chloroformate) Step1->Moisture Base Switch Base: Use K2CO3/Acetone reflux instead of TEA/DCM Step1->Base FilterLoss Product trapped on Carbon? Wash filter cake with warm MeOH Step2->FilterLoss Oxidation Product decomposing? Purge solvents with N2 Isolate as HCl Salt Step2->Oxidation

Figure 2: Diagnostic logic for yield optimization.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Iron/Acetic Acid (Fe/AcOH) for the reduction instead of Hydrogenation? A: Yes, but with caveats. Fe/AcOH is effective for reducing nitro groups [4], but the workup is problematic for this specific molecule. The amphoteric nature of the product makes separating it from iron salts difficult, often requiring EDTA washes or heavy emulsions, which lowers isolated yield. Catalytic hydrogenation (Pd/C) is cleaner.

Q: My product turns purple after 24 hours. Is it ruined? A: Not necessarily, but it is degrading. The purple color indicates the formation of "Wurster's salts" (radical cations) due to air oxidation of the phenylenediamine moiety.

  • Fix: Recrystallize immediately from Ethanol/Water containing a pinch of sodium dithionite (reducing agent) or convert to the HCl salt, which is shelf-stable for months.

Q: Why not methylate Ethyl N-(4-aminophenyl)carbamate directly? A: This is a classic regioselectivity trap. The amine (


) is more nucleophilic than the carbamate nitrogen, but you want the methyl on the carbamate nitrogen. If you start with the nitro-carbamate (Ethyl N-(4-nitrophenyl)carbamate), the carbamate proton is acidic (

) but requires strong bases (NaH) to alkylate. These conditions often degrade the carbamate ester. The "Methyl-First" route (on the aniline) is chemically superior because the N-H of the aniline is the only nucleophile [5].

References

  • Preparation of N-alkyl-4-nitroanilines

    • Source:Organic Syntheses, Coll.[1][5] Vol. 5, p.780 (1973). "N-Methyl-m-nitroaniline" (Analogous procedure).

    • URL:

  • Catalytic Hydrogenation of Nitro Groups: Source: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." ChemCatChem, 2009. Context: Discusses catalyst poisoning and the use of modifiers like acetic acid.
  • Stability of Phenylenediamines (HCl Salt Formation)

    • Source: ChemScene Product Data: Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride.[6]

    • URL:

  • Alternative Reductions (Fe/AcOH): Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.15 "Reduction of Nitro Compounds."
  • Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Chapter 24: Regioselectivity.

Sources

Optimization

Troubleshooting low purity issues with ethyl N-(4-aminophenyl)-N-methylcarbamate

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low purity issues encountered during the synthesis and purification of ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low purity issues encountered during the synthesis and purification of ethyl N-(4-aminophenyl)-N-methylcarbamate. The format is structured as a series of frequently asked questions that address specific, practical challenges in the laboratory. Our focus is on elucidating the root causes of impurity formation and providing robust, field-proven protocols to resolve them.

Section 1: Initial Purity Assessment & Common Impurities

This section addresses the initial signs of impurity and identifies the most common byproducts and contaminants.

Q1: My final product has a low, broad melting point and appears off-color (yellow to brown). What are the immediate implications?

A: This is a definitive indication of significant impurities. A pure crystalline solid melts over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point.

The discoloration is characteristic of the oxidation of the free aromatic amine group (-NH2). Aromatic amines are highly susceptible to air and light-induced oxidation, which produces highly colored quinone-like structures. This suggests potential issues with your reaction atmosphere, work-up, or storage conditions.

Q2: My HPLC and/or NMR analysis shows several unexpected peaks. What are the most probable impurities I should be looking for?

A: Based on the common synthesis route—the reaction of N-methyl-p-phenylenediamine with ethyl chloroformate—the primary impurities are typically related to starting materials, over-reaction, or side reactions.

Potential Impurity Formation Mechanism Prevention & Mitigation Strategy
Unreacted N-methyl-p-phenylenediamine Incomplete reaction due to poor stoichiometry, insufficient reaction time, or low temperature.Ensure precise 1:1 molar ratio of amine to ethyl chloroformate. Monitor reaction progress via TLC or HPLC.
Bis-carbamate byproduct The starting material has two nucleophilic amino groups. Reaction can occur at both the primary (-NH2) and secondary (-NHCH3) sites, leading to a di-substituted product.Use a slight excess of the diamine starting material. Add ethyl chloroformate dropwise at a low temperature (0-5°C) to control reactivity.[1][2]
Urea-type byproducts Formed if the isocyanate intermediate (from decomposition of the carbamate or chloroformate) reacts with another amine molecule.Maintain low reaction temperatures. Use high-purity, isocyanate-free starting materials.
Hydrolysis Products (N-methyl-p-phenylenediamine, Ethanol, CO2) The carbamate ester linkage can be hydrolyzed by water, especially under acidic or basic conditions during work-up.[3][4]Use anhydrous solvents and reagents. Perform aqueous work-up steps quickly and at neutral or slightly basic pH.

Below is a diagram illustrating the primary reaction and the formation of the key bis-carbamate impurity.

G SM N-methyl-p- phenylenediamine Product Ethyl N-(4-aminophenyl)- N-methylcarbamate (Desired Product) SM->Product 1. Desired Reaction (at N-methyl site) ECF Ethyl Chloroformate ECF->Product 1. Desired Reaction (at N-methyl site) BisCarbamate Bis-Carbamate Impurity (Over-reaction) ECF->BisCarbamate Base Base (e.g., Pyridine) Base->Product 1. Desired Reaction (at N-methyl site) HCl HCl Base->HCl Neutralizes Product->BisCarbamate 2. Undesired Second Reaction (at -NH2 site)

Caption: Synthesis pathway and major side reaction.

Section 2: Troubleshooting the Synthesis

This section focuses on identifying and resolving issues that arise during the chemical reaction itself.

Q3: My reaction is sluggish and shows a low conversion rate, with a lot of starting material left. How can I drive it to completion?

A: Low conversion is typically a result of suboptimal reaction conditions. Here is a checklist to improve reaction efficiency:

  • Role of the Base: The reaction of an amine with ethyl chloroformate generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An acid scavenger (a non-nucleophilic base) is essential.[5][6]

    • Recommendation: Use at least 1.1 equivalents of a base like triethylamine or pyridine. Ensure the base is dry.

  • Solvent Choice: The solvent must be aprotic and inert to the reactants.

    • Recommendation: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are excellent choices. Ensure they are anhydrous.

  • Temperature Control: While low temperatures (0-5°C) are crucial during the addition of ethyl chloroformate to prevent side reactions, the reaction may require warming to room temperature and stirring for several hours to proceed to completion.

    • Protocol: Add the chloroformate slowly at 0°C, then allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Reagent Purity: Ensure the ethyl chloroformate is of high purity and has not hydrolyzed to phosgene and HCl during storage.

Q4: My product is contaminated with a dark, tarry substance that is difficult to remove. What is it and how do I prevent it?

A: This is almost certainly due to oxidation of the aromatic amine. These compounds are notoriously sensitive to atmospheric oxygen, especially in the presence of trace metals or light.

  • Preventative Workflow:

    • Degas Solvents: Before use, sparge your reaction solvents with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the entire reaction and work-up under a positive pressure of nitrogen or argon. This is the single most effective way to prevent oxidation.

    • Purification: If discoloration occurs, it can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your product.

Section 3: Work-up and Purification Protocols

Effective purification is critical for achieving high-purity material. This section provides detailed methodologies.

Q5: What is the most reliable method for purifying the crude product?

A: Recrystallization is the preferred method for obtaining high-purity, crystalline ethyl N-(4-aminophenyl)-N-methylcarbamate.[7] Column chromatography should be reserved for removing impurities with very similar solubility profiles.

Detailed Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. A two-solvent system is often effective.

    • Recommended System: Ethyl Acetate / Hexanes. Ethyl acetate is the "good" solvent, and hexanes is the "poor" solvent (anti-solvent).

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Heat gently on a hot plate. c. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2 minutes. d. Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. e. To the hot, clear filtrate, slowly add hexanes dropwise while swirling until a persistent cloudiness appears. f. Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear, saturated solution. g. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for forming large, pure crystals. h. Once crystallization appears complete, cool the flask in an ice bath for an additional 30 minutes to maximize the yield. i. Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. j. Dry the crystals under vacuum.

Caption: Logical troubleshooting workflow for purity issues.

Q6: My product is thermally labile. How does this affect my analysis and purification choices?

A: Carbamates can be thermally unstable and may decompose in the hot injection port of a gas chromatograph (GC).[8][9] This can give misleading results, showing peaks that are not actually present in your sample (i.e., decomposition products like N-methylaniline).[10]

  • Analytical Recommendation: High-Performance Liquid Chromatography (HPLC) is the most reliable technique for analyzing carbamates as it is performed at ambient temperature.[9][11]

  • Purification Recommendation: Avoid purification methods that require high heat for extended periods, such as distillation, unless under very high vacuum. Recrystallization and column chromatography are safe alternatives.

Analytical Technique Information Provided Key Considerations & Recommendations
HPLC-UV/MS Gold Standard. Accurate quantitative purity (% area), detection and identification of impurities.Use a C18 or a specialized carbamate column. A gradient method (e.g., Acetonitrile/Water) is typical. UV detection around 220-254 nm is effective.
¹H and ¹³C NMR Essential. Confirms the chemical structure of the main product and helps identify impurities.Impurity peaks can be integrated to estimate relative molar ratios.
GC-MS Use with caution. Can help identify volatile impurities.Warning: Thermal decomposition is likely.[9] If used, a low injection port temperature is advised. The results should be cross-verified with HPLC.
Melting Point Simple, rapid indicator of purity.A sharp melting point close to the literature value indicates high purity. A broad, depressed range indicates impurity.

Section 4: Stability and Storage

Q7: I achieved high purity, but the material degraded after a few weeks. What are the correct storage procedures?

A: The primary degradation pathways are oxidation and hydrolysis. Proper storage is critical to maintain long-term purity.

  • Optimal Storage Conditions:

    • Temperature: Store at 2-8°C.[12]

    • Atmosphere: Displace air in the vial with an inert gas like argon or nitrogen before sealing.

    • Light: Store in an amber-colored glass vial to protect from light.

    • Moisture: Ensure the container is tightly sealed to prevent moisture ingress. Use a desiccator for added protection.

By systematically addressing these potential issues in synthesis, work-up, and storage, you can reliably achieve high purity for your ethyl N-(4-aminophenyl)-N-methylcarbamate.

References

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. Available at: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. John Wiley & Sons, Ltd. Available at: [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications. Available at: [Link]

  • New Carbamates and Related Compounds. Journal of the American Pharmaceutical Association. Available at: [Link]

  • Ueji, M., & Kanazawa, J. Method for the Residue Determination of Carbamate Pesticides in Crops. Japan International Research Center for Agricultural Sciences (JIRCAS). Available at: [Link]

  • Liquid Chromatography of Carbamate Pesticides. ASTM International. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available at: [Link]

  • The preparation method of N-methylcarbamate. Google Patents.
  • Hartman, W. W., & Brethen, M. R. Ethyl N-methylcarbamate. Organic Syntheses. Available at: [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Available at: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]

  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR. Available at: [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. Available at: [Link]

  • N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C–O bond activation enabled by a reusable and durable nickel(0) catalyst. Royal Society of Chemistry. Available at: [Link]

  • Ethyl carbamate. Wikipedia. Available at: [Link]

  • Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU, Boston University. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Ethyl Carbamate Formation from Cyanate in Model System of Ethanol-Water Media Using Response Surface Methodology. PMC. Available at: [Link]

  • Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI. Available at: [Link]

  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Royal Society of Chemistry. Available at: [Link]

  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Synlett. Available at: [Link]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Recent Advances in the Chemistry of Metal Carbamates. PMC. Available at: [Link]

  • 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Scientific Reports. Available at: [Link]

  • N to C Aryl Migration in Lithiated Carbamates: α-Arylation of Benzylic Alcohols. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. Available at: [Link]

  • Analysis of N-Methyl Carbamate Pesticides in Food. Restek. Available at: [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. Available at: [Link]

  • Method for preparing N-substituted ethyl carbamate. Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl N-(4-aminophenyl)-N-methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in the purification of ethyl N-(4-aminophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in the purification of ethyl N-(4-aminophenyl)-N-methylcarbamate via recrystallization.

This compound presents unique physicochemical challenges: it contains both an electron-rich, oxidation-sensitive primary aniline moiety and a chemically stable carbamate linkage[1]. The protocols and troubleshooting logic below are engineered to ensure high-yield, high-purity recovery while preventing common pitfalls like liquid-liquid phase separation (oiling out) and oxidative degradation.

Physicochemical Profile & Quantitative Data

Before initiating any purification workflow, it is critical to understand the quantitative parameters of your target molecule. The table below summarizes the key data driving our solvent selection and thermal parameters[2].

PropertyValueExperimental Relevance
Compound Name Ethyl N-(4-aminophenyl)-N-methylcarbamateAPI intermediate requiring >99% purity for downstream coupling.
CAS Registry Number 1040322-97-1 (Free base)Differentiates the free base from the hydrochloride salt form.
Molecular Weight 194.23 g/mol Essential for stoichiometric calculations and yield determination.
Functional Groups Primary Amine, N-methyl CarbamateAmine is prone to rapid air oxidation; carbamate dictates polarity.
Recommended Solvents Ethyl Acetate (EtOAc), Heptane, EtOHEtOAc/Heptane provides the optimal polarity gradient for crystallization.

Self-Validating Recrystallization Protocol

This methodology utilizes a binary solvent system (Ethyl Acetate / Heptane). It is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to prove that purification has occurred, rather than just assuming success based on crystal formation[3].

Step-by-Step Methodology

Step 1: Initial Dissolution

  • Action: Suspend the crude ethyl N-(4-aminophenyl)-N-methylcarbamate in a minimum volume of Ethyl Acetate (EtOAc) and heat to 60°C under gentle stirring until dissolved.

  • Causality: EtOAc acts as the "good solvent" by disrupting the intermolecular hydrogen bonding of the amine and carbamate groups. Minimizing the solvent volume ensures a high concentration, which is thermodynamically required to maximize crystal recovery upon cooling.

Step 2: Decolorization & Hot Filtration

  • Action: Add 5–10% w/w activated carbon (e.g., Darco) to the hot solution. Stir for 15 minutes, then filter hot through a pre-warmed Celite pad into a clean flask.

  • Causality: The electron-rich aniline moiety is highly susceptible to air oxidation, forming intensely colored, high-molecular-weight azo or quinoid byproducts. Activated carbon physically traps these conjugated impurities, preventing them from co-crystallizing into the final lattice.

Step 3: Anti-Solvent Addition

  • Action: Maintain the filtrate at 60°C. Dropwise add hot Heptane (the anti-solvent) until the solution becomes faintly turbid. Immediately add 1–2 drops of hot EtOAc to restore a clear solution.

  • Causality: Heptane lowers the overall dielectric constant of the mixture. This specific titration establishes the exact point of saturation at the elevated temperature, poising the system for optimal supersaturation upon cooling.

Step 4: Controlled Cooling & Nucleation

  • Action: Turn off the heat and allow the flask to cool completely undisturbed to room temperature (20–25°C) at a controlled rate of ~0.5°C/min. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours.

  • Causality: Slow cooling provides the activation energy and time required for the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, effectively excluding impurities. Rapid cooling causes kinetic trapping, where impurities are locked inside the rapidly forming solid.

Step 5: Isolation and Self-Validation

  • Action: Isolate the crystals via vacuum filtration and wash with ice-cold Heptane. Dry in a vacuum oven at 40°C.

  • Self-Validation: Analyze both the isolated crystals and the concentrated mother liquor via HPLC or TLC. The protocol is validated only if the mother liquor chromatogram retains the targeted impurity peaks while the crystal chromatogram demonstrates >99% purity.

Workflow N1 Crude Ethyl N-(4-aminophenyl) -N-methylcarbamate N2 Dissolution in Hot EtOAc (Good Solvent) N1->N2 N3 Activated Carbon Treatment & Hot Filtration N2->N3 N4 Hot Addition of Heptane (Anti-Solvent) N3->N4 N5 Controlled Cooling (0.5°C/min to 0°C) N4->N5 N6 Vacuum Filtration & Purity Validation N5->N6

Caption: Workflow for the binary solvent recrystallization of ethyl N-(4-aminophenyl)-N-methylcarbamate.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Expert Insight: Oiling out (Liquid-Liquid Phase Separation or LLPS) occurs when the saturation temperature of your solvent mixture exceeds the melting point of the solute-solvent cluster. Instead of forming a solid lattice, the compound phase-separates as a concentrated liquid oil. Actionable Fix:

  • Reheat the mixture until the oil completely redissolves.

  • Add 10–15% more of the "good solvent" (EtOAc) to lower the saturation temperature below the compound's melting point.

  • Cool the solution much more slowly and introduce a seed crystal at a temperature just above where the oiling out previously occurred to force solid nucleation.

Troubleshooting Issue Observation: Oiling Out (LLPS) Cause Cause: Saturation Temp > Melting Point Issue->Cause Action1 Action: Reheat to Redissolve Oil Cause->Action1 Action2 Action: Add More EtOAc (Good Solvent) Action1->Action2 Action3 Action: Seed Crystals at Lower Temp Action2->Action3 Success Result: Nucleation & Crystallization Action3->Success

Caption: Logical troubleshooting pathway to resolve oiling out (liquid-liquid phase separation).

Q2: The isolated crystals have a distinct reddish-brown tint, even after washing. What causes this and how is it prevented?

Expert Insight: Anilines are notoriously sensitive to oxidative degradation. Exposure to ambient oxygen and heat during dissolution accelerates the formation of colored polymeric or azo species[3]. Actionable Fix: Conduct the entire recrystallization process under an inert atmosphere (Nitrogen or Argon). If the problem persists, ensure the activated carbon step is thoroughly executed, or add a catalytic amount of a chemical antioxidant (e.g., sodium dithionite) during the upstream aqueous workup prior to this recrystallization step.

Q3: My yield is extremely low (<40%), but the purity is fantastic. Where did my compound go?

Expert Insight: A low yield coupled with high purity indicates that the thermodynamic solubility of the compound in your final cold solvent mixture is too high. You have either used too much EtOAc or not enough Heptane, leaving the majority of your API dissolved in the mother liquor. Actionable Fix: Do not discard the filtrate. Concentrate the mother liquor under reduced pressure to recover the remaining material, and perform a second crop recrystallization using a higher ratio of Heptane to EtOAc.

References

  • Title: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene Source: Taylor & Francis (Synthetic Communications) URL: [Link][3]

Sources

Optimization

Identifying degradation products of ethyl N-(4-aminophenyl)-N-methylcarbamate

Executive Summary: The Stability Paradox Welcome to the technical support hub for Ethyl N-(4-aminophenyl)-N-methylcarbamate . If you are working with this molecule—likely as a precursor to KCNQ potassium channel openers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Ethyl N-(4-aminophenyl)-N-methylcarbamate . If you are working with this molecule—likely as a precursor to KCNQ potassium channel openers (e.g., Retigabine/Ezogabine) or as a specialized aniline intermediate—you are likely facing a "stability paradox."

The molecule contains two competing "soft spots":

  • The Carbamate Moiety: Susceptible to hydrolysis (acid/base), leading to chain cleavage.

  • The p-Phenylenediamine Core: Highly susceptible to oxidation , leading to polymerization and color change (pinking/browning).

This guide provides self-validating protocols to identify, separate, and prevent these degradants.

Visualizing the Degradation Pathways

Before troubleshooting, you must understand the "Enemy." The diagram below maps the kinetic fate of your molecule.

DegradationMap Parent Parent Molecule (Ethyl N-(4-aminophenyl)-N-methylcarbamate) MW: ~194 Da Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Oxidation (Air/Peroxide/Light) Parent->Oxidation Amine Degradant A (Hydrolytic) N-methyl-p-phenylenediamine (Primary Amine Release) Hydrolysis->Amine Carbamate Cleavage Ethanol Ethanol + CO2 Hydrolysis->Ethanol QDI Intermediate Quinone Diimine Species (Reactive Electrophile) Oxidation->QDI -2e-, -2H+ Dimer Degradant B (Oxidative) Azo-Dimers / Oligomers (Colored Species) QDI->Dimer Coupling Reaction

Figure 1: Primary degradation pathways. The oxidative pathway (bottom) is responsible for sample discoloration, while the hydrolytic pathway (top) causes potency loss.

Troubleshooting Guide (Q&A Format)

Module A: Chromatographic Anomalies (HPLC/UPLC)

Q: I see a new peak eluting before the parent peak. It increases over time in aqueous buffer. What is it?

  • Diagnosis: This is likely Degradant A (Hydrolysis Product) : N-methyl-p-phenylenediamine.

  • The Science: Carbamate hydrolysis cleaves the ethyl ester chain. The resulting amine is more polar (logP drops significantly) and will elute earlier on Reverse Phase (C18) columns.

  • Validation Step: Check the UV spectrum. The parent carbamate has a distinct carbonyl absorption. The hydrolytic product loses the carbonyl feature and shifts the

    
     characteristic of free phenylenediamines.
    

Q: My sample turned pink/brown, and I see broad, late-eluting peaks. What is happening?

  • Diagnosis: You are witnessing Oxidative Dimerization (Degradant B) .

  • The Science: The free amine group on the phenyl ring oxidizes to a Quinone Diimine.[1] This reactive intermediate attacks unoxidized parent molecules, forming Azo-dimers or "Bandrowski’s Base" analogs. These are highly conjugated (colored) and lipophilic (late-eluting).

  • Immediate Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to your sample diluent immediately upon preparation.

Module B: Mass Spectrometry (LC-MS) Interpretation

Q: I see an m/z signal at [M+16] and [M+32]. Is this an N-oxide?

  • Diagnosis: Likely, yes. The tertiary amine (N-methyl) and primary amine can both form N-oxides.

  • Distinction Protocol:

    • N-Oxide: Retention time usually shifts slightly earlier than parent.

    • Hydroxylation (Ring): Retention time shifts significantly.

    • Action: Perform MS/MS. N-oxides typically show a characteristic loss of oxygen (-16 Da) or hydroxyl radical (-17 Da) during fragmentation.

Q: In the MS source, I see the hydrolysis product even in fresh samples. Is my compound degrading?

  • Diagnosis: This is likely In-Source Fragmentation . Carbamates are thermally labile. The high temperature of the ESI source can mimic hydrolysis.

  • Verification: Lower the desolvation temperature by 50°C and check if the ratio of Parent:Fragment changes. If the "impurity" decreases with temperature, it is an artifact, not a real degradant.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Profiling

Objective: Generate reference standards for Degradant A and B to validate your method.

StressorConditionsExpected OutcomeMechanism
Acid Hydrolysis 0.1N HCl, 60°C, 4 hoursFormation of Degradant A (Amine)Acid-catalyzed acyl-oxygen cleavage.
Base Hydrolysis 0.1N NaOH, Ambient, 2 hoursRapid formation of Degradant A Base-catalyzed elimination (E1cB mechanism).
Oxidation 3%

, Ambient, 1 hour
Formation of Degradant B (Dimers/N-oxides)Radical oxidation of aniline nitrogen.
Photolysis UV Light (ICH Q1B), 1.2M lux hoursComplex mixture (Radical species)Photo-oxidation and N-C bond homolysis.

Critical Note: Do not heat the base hydrolysis sample >40°C. Phenyl carbamates in hot base can undergo complex rearrangements or total mineralization, confusing the profile.

Protocol 2: LC-MS/MS Identification Parameters

Use this setup to definitively identify the impurities.

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5). Why? Formate provides better ionization for amines than phosphate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Mass Spec Settings (ESI+):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

    • Source Temp: 120°C (Keep low to preserve carbamate)

Data Summary: Key Degradants

Compound IDStructure DescriptionRelative RT (RRT)Mass Shift (

m/z)
Key MS/MS Fragment
Parent Ethyl N-(4-aminophenyl)-N-methylcarbamate1.000Loss of -OEt (-45)
Degradant A N-methyl-p-phenylenediamine~0.4 - 0.6-72 DaLoss of -NHCH3
Degradant B Azo-Dimer (Retigabine-like dimer)~1.5 - 1.8+[Parent-2H]Dimer specific cleavage
Degradant C N-Oxide~0.9+16 Da[M-16] peak

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Groseclose, M. R., et al. (2012). Identification and characterization of four process-related impurities in retigabine. Journal of Pharmaceutical and Biomedical Analysis.[2] (Provides mechanistic insight into aniline-carbamate degradation). Link

  • Broxton, T. J. (1983). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates.[3][4][5] Australian Journal of Chemistry, 36(11), 2203-2209.[3][6] (Foundational kinetics for N-methyl carbamates). Link

  • Baillie, T. A., & Kassahun, K. (2005). Oxidation of p-phenylenediamine derivatives: Implications for drug toxicity. Chemical Research in Toxicology. (Explains the quinone diimine pathway). Link

Sources

Troubleshooting

Overcoming solubility challenges with ethyl N-(4-aminophenyl)-N-methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of aniline-derived carbamates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of aniline-derived carbamates.

Working with ethyl N-(4-aminophenyl)-N-methylcarbamate presents a classic physicochemical paradox. The molecule features a lipophilic ethyl N-methylcarbamate moiety paired with a weakly basic aniline group. While the hydrochloride (HCl) salt form (CAS 1197542-76-9) [1] offers improved initial aqueous solubility compared to the free base (CAS 1040322-97-1), researchers routinely experience catastrophic precipitation when introducing this compound into neutral biological media (pH 7.2–7.4).

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality of these solubility failures and provide self-validating, field-proven protocols to maintain your compound in a stable, bioavailable state.

Part 1: Physicochemical Profiling & Quantitative Data

To solve a solubility issue, we must first understand the thermodynamic boundaries of the molecule. The aniline nitrogen has a pKa typically around 4.0–5.0. At a low pH, the molecule is protonated and highly soluble. At physiological pH, it deprotonates into its highly lipophilic free base form, rapidly exceeding its aqueous solubility limit [2].

Table 1: Solubility Profile of Ethyl N-(4-aminophenyl)-N-methylcarbamate

Solvent / EnvironmentFormEstimated SolubilityMechanistic Rationale
Water (pH < 4.0) HCl Salt> 10 mg/mLProtonation of the primary amine (-NH3+) creates a highly polar, solvated cation.
Cell Culture Media (pH 7.4) HCl Salt / Free Base< 0.1 mg/mLDeprotonation to free base (-NH2); lipophilic carbamate drives hydrophobic aggregation.
100% DMSO Free Base / HCl Salt> 50 mg/mLExcellent solvation of both hydrogen-bond donors/acceptors and lipophilic domains.
Media + 1% HP-β-CD Free Base~ 1-5 mg/mLHydrophobic core of cyclodextrin encapsulates the lipophilic carbamate moiety.

Part 2: Troubleshooting Guide & FAQs

Q1: I dissolved the HCl salt of ethyl N-(4-aminophenyl)-N-methylcarbamate in water perfectly, but the moment I added it to my cell culture media, it turned cloudy. Why? A: You are observing the "common-ion and pH-shift" precipitation effect. While the HCl salt is water-soluble, your cell culture media is buffered to pH 7.4. At this pH, the amine group deprotonates, converting the soluble salt back into the insoluble free base [2]. Because the transition is rapid, the compound crashes out of solution as an amorphous or crystalline precipitate. To fix this, you must rely on a "Spring and Parachute" formulation strategy (see Protocol B), using polymers like PVP K30 or HPMC-AS to inhibit crystallization [3] [4].

Q2: Can I just dissolve the free base directly in 100% DMSO and dilute it 1:1000 into my assay? A: Yes, but with strict caveats. DMSO provides the thermodynamic "spring" (high initial solubility). However, a 1:1000 dilution into aqueous media creates a highly supersaturated state. Without a precipitation inhibitor (the "parachute"), the compound will slowly nucleate and precipitate over the course of your incubation [3]. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles will introduce water into your stock, degrading the compound's solubility over time.

Q3: My compound seems to be in solution (no visible cloudiness), but my IC50 values are wildly inconsistent between replicates. What is happening? A: You likely have nano-precipitates. The compound has crashed out of solution, but the particle size is below the visible spectrum of light scattering (<400 nm). The cells are interacting with a suspension, not a true solution. Self-Validation Step: Centrifuge your final media at 15,000 x g for 15 minutes. If your compound concentration (measured via HPLC/UV) drops significantly in the supernatant, you have nano-precipitation.

Part 3: Mechanistic Workflows & Visualizations

To understand how to rescue this compound, we must visualize the thermodynamic pathways of precipitation and our formulation interventions.

G A Ethyl N-(4-aminophenyl)-N-methylcarbamate (HCl Salt) B Acidic Environment (pH < 4) Protonated Amine (-NH3+) High Solubility A->B Dissolved in Water/Acid C Neutral Media (pH 7.4) Deprotonation to Free Base (-NH2) B->C Dilution in Cell Media D Rapid Precipitation (Exceeds Aqueous Solubility) C->D No Excipients E Addition of Precipitation Inhibitors (e.g., HPMC-AS, PVP K30) C->E Formulation Intervention F Supersaturated State Maintained (Nano-dispersion / Parachute Effect) E->F Steric/Hydrophobic Shielding

Caption: pH-dependent solubility shift of amine hydrochlorides and the polymer rescue mechanism.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the verification steps, as they are critical for ensuring data integrity.

Protocol A: Preparation of a Stable, Anhydrous DMSO Stock

Objective: Prevent moisture-induced degradation and ensure consistent dosing.

  • Equilibration: Allow the lyophilized vial of ethyl N-(4-aminophenyl)-N-methylcarbamate to equilibrate to room temperature in a desiccator before opening. This prevents ambient condensation from binding to the hygroscopic HCl salt.

  • Dissolution: Dissolve the compound in anhydrous, sterile-filtered DMSO (≥99.9% purity) to a concentration of 20 mM or 50 mg/mL. Vortex vigorously for 60 seconds.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 20 µL per tube) in amber microcentrifuge tubes to protect from light.

  • Purging & Storage: Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store at -20°C or -80°C.

  • Validation: Upon thawing a tube for an experiment, inspect for micro-crystals. If present, warm to 37°C for 5 minutes and vortex. Never re-freeze a thawed aliquot.

Protocol B: The "Parachute" Method for Neutral Media Assays

Objective: Prevent precipitation upon dilution into pH 7.4 biological media using a supersaturated liquid formulation strategy.

  • Excipient Preparation: Prepare your target biological media (e.g., DMEM, PBS) supplemented with a precipitation inhibitor. We recommend either 1% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.5% (w/v) PVP K30 [3]. Filter sterilize the media through a 0.22 µm PES membrane.

  • Temperature Matching: Warm the excipient-supplemented media to 37°C. Cold media drastically lowers the thermodynamic barrier for precipitation.

  • Dropwise Addition: While vortexing the media at medium speed, add the DMSO stock solution dropwise to the center of the vortex. Do not allow the DMSO stock to run down the side of the tube. Maximum recommended final DMSO concentration is 0.5% - 1.0%.

  • pH Verification (Critical): The addition of the HCl salt may slightly acidify weakly buffered media. Verify the final pH is 7.2–7.4. Adjust with 0.1 N NaOH if necessary.

  • Validation (DLS/Centrifugation): To ensure a true solution, centrifuge a 1 mL sample at 15,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration matches your theoretical yield, you have successfully stabilized the compound.

Workflow S1 Weigh Compound (Protect from moisture) S2 Dissolve in 100% DMSO (Target: 10-50 mg/mL) S1->S2 S3 Aliquot & Freeze (-20°C, Argon purged) S2->S3 S4 Prepare Aqueous Media + 1% HP-β-CD or PVP S3->S4 Thaw before use S5 Dropwise Addition (Vortexing constantly) S4->S5 S6 Verify pH & Clarity (Adjust if pH < 7.2) S5->S6

Caption: Step-by-step workflow for formulating poorly soluble amine hydrochlorides into biological media.

References

  • MDPI. "Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors." Molecules. Available at:[Link]

  • ResearchGate. "Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole." ResearchGate. Available at:[Link]

Optimization

Reducing moisture sensitivity in ethyl N-(4-aminophenyl)-N-methylcarbamate storage

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies for handling and storing ethyl N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies for handling and storing ethyl N-(4-aminophenyl)-N-methylcarbamate .

Unlike standard chemical storage guides, this document is structured to explain the causality behind degradation, allowing you to build a self-validating, foolproof storage system.

Mechanistic Troubleshooting & FAQs

Q1: Why is ethyl N-(4-aminophenyl)-N-methylcarbamate highly sensitive to atmospheric moisture? A: The sensitivity arises from the molecule's dual-functional nature, which presents two distinct degradation pathways when exposed to water:

  • Carbamate Hydrolysis: The N-methyl, N-ethylcarbamate moiety contains an ester linkage that is susceptible to nucleophilic attack by water. Moisture acts as a reactant, cleaving the carbamate into ethanol, carbon dioxide, and the corresponding secondary amine. This process is highly pH-dependent and is accelerated by trace acidic or basic impurities in the storage environment [1].

  • Aromatic Amine Oxidation: The primary aniline group (4-aminophenyl) is highly susceptible to oxidation. While moisture itself does not oxidize the amine, it acts as a solvent micro-environment on the powder's surface, dissolving atmospheric oxygen and facilitating the electron transfer required for oxidation[2]. This leads to the formation of highly colored quinone-imines or azo dimers.

Q2: My compound powder has turned from off-white to a dark brown over three months. Is it still usable? A: No. A color change to brown or purple indicates significant oxidation of the primary aromatic amine group. Even if the molar percentage of the degradation product is low, these quinone-imine impurities can severely interfere with downstream biological assays or synthetic steps. The presence of moisture significantly lowers the activation energy for this oxidative degradation pathway.

Q3: Does temperature control eliminate the need for moisture control? A: No. While storing the compound at -20°C slows down the reaction kinetics of both hydrolysis and oxidation, cold storage introduces a new risk: condensation. If a cold vial is opened in a humid ambient environment, atmospheric water immediately condenses on the cold powder, causing a localized spike in moisture content that will rapidly degrade the compound once it returns to room temperature.

Degradation Pathways

To effectively prevent degradation, we must understand the causality of the molecular breakdown. The diagram below illustrates how moisture triggers both structural failures.

Degradation A Ethyl N-(4-aminophenyl)-N-methylcarbamate B Moisture (H2O) Exposure A->B Improper Storage C Carbamate Hydrolysis (Ester Cleavage) B->C Acid/Base Catalysis D Aromatic Amine Oxidation (ROS / O2 Solvation) B->D Facilitates Electron Transfer E Ethanol + Amine Derivative (Loss of Titer) C->E Hydrolytic Pathway F Quinone-imines / Azo Dimers (Discoloration/Impurities) D->F Oxidative Pathway

Figure 1: Dual degradation pathways of ethyl N-(4-aminophenyl)-N-methylcarbamate triggered by moisture.

Quantitative Stability Data

Understanding the rate of degradation under various environmental conditions dictates the stringency of our storage protocols. N,N-disubstituted carbamates generally exhibit better stability than monosubstituted variants, but they remain vulnerable over long-term storage [3].

Table 1: Simulated Degradation Profile of Ethyl N-(4-aminophenyl)-N-methylcarbamate

Storage ConditionTemp (°C)Relative Humidity (RH)30-Day Purity (%)90-Day Purity (%)Primary Degradant
Ambient Benchtop25°C60% (Uncontrolled)94.2%81.5%Oxidation Products (Brown)
Desiccator (Silica)25°C<10%98.1%95.3%Hydrolysis Products
Standard Freezer-20°CAmbient (Unsealed)96.5%89.0%Hydrolysis (Condensation)
Optimized Protocol -20°C <1% (Argon Purged) >99.5% >99.1% None detected

Note: Data represents expected stability trends based on the physicochemical properties of aromatic amines and carbamate esters.

Self-Validating Experimental Protocol: Anhydrous Storage Workflow

To ensure absolute scientific integrity, the storage protocol must be self-validating. This means incorporating analytical checkpoints to verify that the environment remains anhydrous and the compound remains intact.

Materials Required:
  • Argon gas (Ultra-High Purity, 99.999%)

  • Glovebox equipped with moisture/oxygen sensors

  • Amber glass vials (Type I borosilicate) with PTFE-lined septa caps

  • Activated 3Å Molecular Sieves (baked at 300°C for 4 hours prior to use)

  • Mylar/Foil vacuum sealable pouches

  • Karl Fischer (KF) Titrator

Step-by-Step Methodology:

Phase 1: Preparation & Baseline Validation

  • Baseline Purity Check: Analyze the incoming batch via HPLC-UV (254 nm) to establish a baseline purity profile.

  • Moisture Quantification: Perform Karl Fischer titration on a 50 mg sample. Ensure baseline moisture is <0.5% w/w. If >0.5%, perform vacuum drying at 30°C for 12 hours.

Phase 2: Anhydrous Aliquoting (Inside Glovebox) 3. Environment Setup: Purge the glovebox with Argon until sensors read <1 ppm H2O and <1 ppm O2. Causality: Argon is denser than nitrogen and provides a superior protective blanket over the solid powder, preventing both oxidation and moisture absorption. 4. Aliquoting: Dispense the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV light, which can act as a catalyst for the photo-oxidation of the aromatic amine. 5. Desiccant Addition: Add 2-3 beads of activated 3Å molecular sieves directly into the vial (if the application permits) or into a secondary container. Causality: 3Å sieves have pores large enough to trap water molecules (2.8Å) but small enough to exclude the carbamate molecule, preventing physical adsorption of the API. 6. Capping: Seal tightly with PTFE-lined caps. PTFE provides a highly inert, moisture-impermeable barrier compared to standard silicone or rubber septa.

Phase 3: Secondary Packaging & Storage 7. Pouching: Remove vials from the glovebox and immediately place them into Mylar foil pouches along with a color-indicating silica gel packet. 8. Vacuum Sealing: Vacuum seal the pouch to remove ambient air. 9. Temperature Control: Store the sealed pouches at -20°C. 10. Retrieval Validation (Crucial Step): When retrieving a vial, allow the sealed pouch to equilibrate to room temperature for at least 2 hours before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous integrity. Equilibrating prevents this.

Workflow Step1 1. Baseline Validation (KF Titration & HPLC) Step2 2. Transfer to Argon Glovebox (<1 ppm H2O/O2) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials (Blocks UV Photo-oxidation) Step2->Step3 Step4 4. Add 3Å Molecular Sieves & PTFE Cap (Traps H2O, Excludes API) Step3->Step4 Step5 5. Vacuum Seal in Foil Pouch (Secondary Barrier) Step4->Step5 Step6 6. Store at -20°C (Slows Reaction Kinetics) Step5->Step6

Figure 2: Self-validating anhydrous workflow for aliquoting and storing moisture-sensitive carbamates.

Advanced Troubleshooting FAQs

Q4: Can I use standard silica gel instead of 3Å molecular sieves inside the vial? A: It is not recommended to place silica gel directly in contact with the compound. Silica gel functions via surface adsorption and can weakly bind to the polar amine or carbamate groups of your compound, leading to recovery losses. 3Å molecular sieves strictly act via size exclusion, trapping only small molecules like water.

Q5: We experienced degradation even after storing at -80°C. What went wrong? A: The degradation likely occurred during the thawing process, not during storage. If the vial seal is imperfect (e.g., using a punctured septum or non-PTFE liner), the massive temperature differential during cooling draws in ambient air (and moisture) due to pressure changes. Upon thawing, this trapped moisture condenses and hydrolyzes the carbamate. Always use fresh, unpunctured PTFE-lined caps and a secondary vacuum-sealed foil pouch.

Q6: How does pH affect the moisture sensitivity of this specific compound? A: Carbamates are highly susceptible to alkaline hydrolysis. If the compound is exposed to moisture in an environment where the pH shifts above 7.0, the degradation rate increases exponentially [1]. Therefore, ensure that all glassware is thoroughly neutralized and free of basic detergent residues before use.

References

  • Sugaya, K., et al. "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate, 2014. Available at:[Link]

  • Ghosh, A. K., and Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications, 2015. Available at:[Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for N-Methylcarbamate Synthesis

Welcome to the Technical Support Center for N-methylcarbamate synthesis. This portal is designed for researchers, scientists, and drug development professionals seeking to resolve thermodynamic and kinetic bottlenecks du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methylcarbamate synthesis. This portal is designed for researchers, scientists, and drug development professionals seeking to resolve thermodynamic and kinetic bottlenecks during carbamate formulation.

Because N-methylcarbamates sit at the intersection of highly reactive precursors and thermally labile products, temperature is the master variable dictating both yield and safety. This guide deconstructs the causality behind temperature optimization across the two primary synthetic pathways: the highly exothermic Chloroformate/Phosgene route and the endothermic Dimethyl Carbonate (DMC) green route.

Part 1: Troubleshooting Guides & FAQs

Q1: My chloroformate-based synthesis is yielding high levels of symmetrical urea byproducts and low N-methylcarbamate. What is going wrong?

The Diagnosis: Your reaction temperature is exceeding the critical 5°C threshold during the addition phase. The Causality: The reaction between ethyl chloroformate and aqueous methylamine is violently exothermic. If the heat of reaction is not rapidly dissipated using an ice-salt bath, the localized temperature spikes. Elevated temperatures accelerate the hydrolysis of the chloroformate and promote the secondary attack of unreacted methylamine on the newly formed carbamate, yielding symmetrical 1,3-dimethylurea as a dead-end byproduct. Maintaining the internal temperature strictly between 0°C and 5°C suppresses these competing side reactions[1].

Q2: I am trying to use Dimethyl Carbonate (DMC) as a greener alternative to phosgene/chloroformates, but my conversion rates are near zero. How do I initiate the reaction?

The Diagnosis: You are treating DMC like a highly electrophilic chloroformate and running the reaction at room temperature. The Causality: Dimethyl carbonate is a remarkably stable, low-toxicity reagent, but this stability comes at the cost of lower nucleophilic susceptibility. The aminolysis of DMC involves a high Gibbs activation energy. At low temperatures, the reaction stalls or exclusively favors methoxycarbonylation (yielding non-selective urethanes). To overcome this thermodynamic barrier and drive the equilibrium toward the methylated derivative (N-methylcarbamate), the system must be heated to 80°C–200°C, often requiring an autoclave or pressurized reactor to prevent solvent loss[2].

Q3: My reaction goes to completion, but I lose a significant portion of my product during solvent evaporation and isolation. Why is my carbamate degrading?

The Diagnosis: Your isolation and purification temperatures are exceeding 100°C. The Causality: N-methylcarbamates are thermally labile. When subjected to temperatures above 100°C, they undergo a unimolecular, gas-phase-like thermal decomposition (retro-ene reaction), reverting into highly toxic methyl isocyanate (MIC) gas and the corresponding alcohol or phenol. To preserve product integrity, all post-reaction processing, including rotary evaporation and crystallization, must be strictly maintained below 100°C[3].

Part 2: Quantitative Data Summary

The following table summarizes the divergent thermodynamic requirements for the two primary N-methylcarbamate synthesis routes.

Synthesis RouteReagentsOptimal Temp RangePressure RequirementCatalyst / BasePrimary Risk of Poor Temp Control
Chloroformate Method Ethyl chloroformate + Methylamine0°C to 5°CAtmosphericNaOH or TriethylamineExothermic runaway; Urea byproduct formation[1].
Carbamoyl Chloride Method N-methylcarbamoyl chloride + Phenol0°C to 25°CAtmosphericNaH (at 0°C) or TEA (at RT)Hydrolysis of the carbamoyl chloride[4].
DMC Green Method Dimethyl carbonate + Amine80°C to 200°C0.1 MPa to 5.0 MPa (Autoclave)K₂CO₃, DBTO, or Pb(OCH₃)₂Zero conversion; Poor selectivity[2].
Product Isolation Crude N-methylcarbamate< 100°CVacuum (to lower BP)NoneThermal degradation into Methyl Isocyanate[3].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems featuring built-in In-Process Controls (IPCs).

Protocol A: Low-Temperature Synthesis via Ethyl Chloroformate

Ideal for rapid, lab-scale synthesis where strict thermal control is available.

  • Setup: Equip a 2-L multi-neck flask with a mechanical stirrer, internal thermometer, and an external ice-salt bath.

  • Initialization: Add 300 mL of anhydrous ether and 2 moles of 33% aqueous methylamine. Cool the stirred mixture until the internal thermometer reads exactly 5°C.

  • Reagent Addition: Begin dropwise addition of 2 moles of ethyl chloroformate.

    • Causality: Dropwise addition prevents localized thermal spikes. The ice-salt bath must actively remove the heat of formation.

  • Base Neutralization: Concurrently, add a cold aqueous solution of NaOH (2 moles in 120 mL water) at a rate matching the chloroformate addition.

    • Causality: NaOH neutralizes the HCl byproduct. If left unneutralized, HCl protonates the methylamine, rendering it non-nucleophilic and halting the reaction.

  • Self-Validation (IPC): After 15 minutes of post-addition stirring, sample the organic layer. Run a TLC (n-hexane/EtOAc 7:3) stained with ninhydrin. The absence of a primary amine spot validates complete conversion.

  • Isolation: Separate the ether layer, dry over potassium carbonate, and distill under reduced pressure (e.g., 55–60°C at 12 mmHg) to ensure the temperature never exceeds 100°C[1].

Protocol B: High-Temperature Synthesis via Dimethyl Carbonate (DMC)

Ideal for greener, phosgene-free synthesis requiring high activation energy.

  • Setup: Utilize a stainless-steel autoclave reactor equipped with a pressure gauge and internal thermocouple.

  • Reagent Loading: Combine the starting amine, dimethyl carbonate (acting as both reagent and solvent), and a basic catalyst (e.g., Potassium carbonate or a tin-based catalyst like DBTO) into the reactor.

  • Thermal Activation: Seal the reactor and heat the mixture to 150°C.

    • Causality: The high temperature provides the necessary kinetic energy to overcome the low electrophilicity of DMC, driving the equilibrium toward the N-methylcarbamate rather than the methoxycarbonylation intermediate[2].

  • Self-Validation (IPC): Monitor the internal pressure. A stabilization of pressure after the initial thermal expansion indicates that the generation of methanol byproduct has reached equilibrium.

  • Quench & Isolation: Cool the reactor to room temperature before opening. Filter the catalyst and remove excess DMC via rotary evaporation at 60°C under vacuum to prevent thermal degradation of the product[3].

Part 4: Mechanistic Workflow Diagram

The following diagram illustrates the divergent temperature-dependent pathways required to successfully synthesize and isolate N-methylcarbamates.

G Start N-Methylcarbamate Synthesis Path1 Chloroformate / Carbamoyl Chloride Route Start->Path1 Path2 Dimethyl Carbonate (DMC) Route Start->Path2 Temp1 Low Temp (0-5°C) Ice-Salt Bath Path1->Temp1 Temp2 High Temp (80-200°C) Autoclave / Reflux Path2->Temp2 Mech1 Controls Exotherm & Prevents Hydrolysis Temp1->Mech1 Mech2 Overcomes High Activation Energy Temp2->Mech2 Prod Target N-Methylcarbamate Mech1->Prod Mech2->Prod Isol Isolation (<100°C) Prevents MIC Reversion Prod->Isol

Temperature-dependent workflows for N-methylcarbamate synthesis and isolation.

Part 5: References

  • ethyl n-methylcarbamate - Organic Syntheses Procedure - orgsyn.org

  • Dimethyl carbonate: a modern green reagent and solvent - iris.unive.it

  • CN1004353B - Process for preparing N-methyl carbamates - google.com/patents

  • Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - nih.gov (PMC)

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of Ethyl N-(4-aminophenyl)-N-methylcarbamate: A Comparative Guide to Solvent Selection

The Analytical Challenge: Structural Duality Ethyl N-(4-aminophenyl)-N-methylcarbamate is a bifunctional molecule that presents a unique challenge for Nuclear Magnetic Resonance (NMR) structural elucidation. It contains...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Duality

Ethyl N-(4-aminophenyl)-N-methylcarbamate is a bifunctional molecule that presents a unique challenge for Nuclear Magnetic Resonance (NMR) structural elucidation. It contains an electron-rich, protic aromatic amine (-NH₂) para to a sterically hindered N-methylcarbamate moiety.

For researchers and drug development professionals, accurately assigning the ¹H NMR spectrum of this compound requires navigating two distinct physicochemical phenomena: the restricted rotation (rotamerism) of the carbamate group and the exchange dynamics of the labile amino protons. This guide objectively compares the performance of two ubiquitous NMR solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —demonstrating how solvent selection fundamentally dictates the observed spectral landscape.

Mechanistic Causality: Solvent-Solute Interactions

As an application scientist, it is critical to understand why a spectrum appears as it does, rather than simply matching peaks to a table. The choice between CDCl₃ and DMSO-d₆ alters the fundamental thermodynamics of the molecule in solution.

The Carbamate Rotational Barrier (Syn/Anti Isomerism)

The N-C(O) bond in the carbamate group possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π* orbital. This creates a rotational barrier (ΔG‡) that is slow on the NMR timescale at 298 K, resulting in distinct syn and anti rotamers.

The rotational barrier about the C-N bond in carbamates shows distinct solvent dependence, where highly polar solvents can preferentially stabilize the more polar ground state relative to the transition state1[1]. In non-polar CDCl₃, the rotamers are often clearly resolved as distinct, anisochronous peaks (particularly for the N-CH₃ group). In polar DMSO-d₆, strong dipole-dipole interactions alter the relative populations of these rotamers and can shift their exchange rates.

RotamerDynamics cluster_solvent Solvent Polarity Impact on Carbamate C-N Bond Rotation syn Syn-Rotamer Ground State A ts Transition State Orthogonal Geometry syn->ts Thermal Energy (ΔG‡) ts->syn anti Anti-Rotamer Ground State B ts->anti Relaxation anti->ts cdcl3 CDCl3 (Non-Polar) Weak Solvation Distinct Peaks at 298K cdcl3->syn Minimal effect dmso DMSO-d6 (Polar) Strong Dipole Stabilization Altered Rotamer Ratio dmso->anti Stabilizes polar state

Diagram 1: Thermodynamic equilibrium of carbamate rotamers and stabilization by CDCl3 vs DMSO-d6.

Protic Exchange and Hydrogen Bonding Dynamics

The -NH₂ protons are chemically labile. In CDCl₃, a weakly interacting solvent, these protons undergo moderate intermolecular exchange and appear as a broad singlet upfield (~3.60 ppm). Conversely, DMSO-d₆ is a potent hydrogen-bond acceptor. The labile protons of amines exhibit the largest solvent shifts when transitioning from CDCl₃ to DMSO-d₆, driven primarily by strong intermolecular hydrogen bonding with the sulfoxide oxygen2[2]. This "locks" the protons into a highly deshielded environment, shifting the resonance drastically downfield (~5.10 ppm) and often sharpening the peak.

Quantitative Spectral Comparison

The following table summarizes the comparative ¹H NMR chemical shifts (δ) for ethyl N-(4-aminophenyl)-N-methylcarbamate at 298 K (400 MHz).

Proton EnvironmentMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Δδ (DMSO - CDCl₃)Analytical Note
Ethyl -CH₃ t (J = 7.1 Hz)1.251.18-0.07Minimal solvent effect.
Ethyl -CH₂- q (J = 7.1 Hz)4.154.05-0.10Diastereotopic broadening may occur.
N-CH₃ (Major) s3.253.15-0.10Distinct rotamer peak in CDCl₃.
N-CH₃ (Minor) s3.203.12-0.08Integrates to roughly 15-20% of major.
Ar-H (meta to NH₂) d (J = 8.5 Hz)7.056.95-0.10Deshielded by carbamate group.
Ar-H (ortho to NH₂) d (J = 8.5 Hz)6.656.55-0.10Shielded by electron-donating amine.
-NH₂ (Amino) br s3.605.10+1.50 Massive downfield shift via H-bonding.

Self-Validating Experimental Protocol

To achieve quantitative reliability—especially when integrating rotamer populations—the acquisition protocol must function as a closed, self-validating loop. Variations in temperature or relaxation delays will artificially skew the syn/anti integration ratios.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 50.0 mM of the analyte in 600 µL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The chemical shift of the labile -NH₂ protons is highly concentration-dependent. Standardizing to 50 mM eliminates concentration-induced variance, allowing true solvent-to-solvent comparison.

Step 2: Thermodynamic Calibration

  • Action: Calibrate the NMR probe temperature to exactly 298.0 K using a pure methanol standard before inserting the sample.

  • Causality: The rotational barrier (ΔG‡) is acutely sensitive to thermal energy. A variance of even 1.0 K alters the exchange rate, invalidating cross-solvent rotamer comparisons.

Step 3: Shimming and Tuning Validation

  • Action: Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

  • Validation Checkpoint: Proceed to acquisition only if the Full Width at Half Maximum (FWHM) of the residual solvent peak is ≤ 0.8 Hz. This guarantees that observed peak broadening is purely chemical (rotameric exchange) and not a magnetic artifact.

Step 4: Quantitative Acquisition

  • Action: Acquire 1D ¹H spectra using a 90° excitation pulse with a relaxation delay (d1) of 5.0 seconds and 16 scans.

  • Causality: A 5.0-second d1 ensures complete longitudinal (T1) relaxation of all protons. Failing to allow full relaxation will result in the under-integration of the slower-relaxing rotamer, corrupting the thermodynamic analysis.

Step 5: Processing and Referencing

  • Action: Apply a 0.3 Hz exponential window function prior to Fourier Transformation. Zero-fill the FID to 64k data points.

  • Validation Checkpoint: Residual solvent peaks must be strictly referenced (e.g., residual CHCl₃ at 7.26 ppm and DMSO-d₅ at 2.50 ppm) to ensure inter-experiment reliability3[3].

Protocol prep 1. Sample Prep 50 mM, Internal TMS calib 2. Calibration Temp set to 298.0 K prep->calib shim 3. Lock & Shim FWHM < 0.8 Hz calib->shim acq 4. Acquisition d1=5s, 64k points shim->acq proc 5. Processing Zero-fill, Phase, Integrate acq->proc

Diagram 2: Self-validating NMR acquisition workflow ensuring quantitative rotamer integration.

References

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. acs.org.[Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. nih.gov.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. pitt.edu.[Link]

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of Ethyl N-(4-aminophenyl)-N-methylcarbamate

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9 / 57399-97-0). Designed for drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9 / 57399-97-0). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explore the mechanistic causality of ionization.

We objectively compare this compound against structural isomers (e.g., propyl carbamate analogs) to demonstrate how specific fragmentation pathways—specifically the stability of the N-methylated diamine core—serve as diagnostic fingerprints for unambiguous identification in complex matrices.

Part 1: Structural & Mechanistic Framework

The Analyte
  • Compound: Ethyl N-(4-aminophenyl)-N-methylcarbamate[1][2][3]

  • Formula: C₁₀H₁₄N₂O₂

  • Monoisotopic Mass: 194.1055 Da

  • Key Structural Motifs:

    • Carbamate Linkage: Susceptible to McLafferty-type rearrangements and inductive cleavage.

    • N-Methyl Substitution: A critical steric and electronic modifier that blocks isocyanate formation, altering standard carbamate fragmentation rules.

    • Para-Amino Moiety: Provides a strong protonation site, influencing charge localization during Electrospray Ionization (ESI).

Primary Fragmentation Mechanism (ESI-MS/MS)

In positive ion mode ESI (+), the molecule forms the protonated precursor [M+H]⁺ at m/z 195.11 . The fragmentation is governed by the stability of the resulting amine radical cations and the lability of the ethyl ester group.

The "Double-Neutral" Loss Pathway: Unlike simple amides, this carbamate undergoes a sequential degradation:

  • Step 1 (Alkene Elimination): The ethyl group undergoes a hydride transfer/elimination, ejecting neutral ethylene (C₂H₄, 28 Da). This yields the protonated N-methyl-N-phenylcarbamic acid intermediate (m/z 167 ).

  • Step 2 (Decarboxylation): The unstable carbamic acid rapidly loses CO₂ (44 Da).

  • Terminal Ion: The remaining core is the N-methyl-benzene-1,4-diamine cation (m/z 123 ).

Expert Insight: The presence of the N-methyl group prevents the formation of a neutral isocyanate species (a common pathway for mono-substituted carbamates). Consequently, the m/z 123 ion is highly abundant and diagnostic.

Part 2: Comparative Analysis – Differentiating Isomers

A critical challenge in drug metabolite profiling is distinguishing the target compound from isobaric impurities. Below is a comparison of Ethyl N-(4-aminophenyl)-N-methylcarbamate against its direct structural isomer, Propyl N-(4-aminophenyl)carbamate . Both have a parent mass of ~194 Da, but their MS/MS fingerprints diverge significantly.

Table 1: Diagnostic Ion Comparison
FeatureEthyl N-(4-aminophenyl)-N-methylcarbamate (Target)Propyl N-(4-aminophenyl)carbamate (Alternative Isomer)
Precursor Ion [M+H]⁺ m/z 195.11m/z 195.11
Primary Neutral Loss -28 Da (Ethylene)-42 Da (Propylene)
Intermediate Ion m/z 167 (Carbamic acid)m/z 153 (Carbamic acid)
Core Amine Ion (Base Peak) m/z 123 (N-methyl-p-phenylenediamine)m/z 109 (p-phenylenediamine)
Mechanism Note N-Methyl group is retained on the amine core.Propyl group is lost entirely; core is non-methylated.
Analysis of Performance
  • Specificity: The target compound's retention of the methyl group (m/z 123) is the "smoking gun." If you observe m/z 109, you are likely looking at a propyl-chain impurity or a different alkylation pattern.

  • Sensitivity: The m/z 123 fragment carries the resonance-stabilized aromatic amine system, typically resulting in high signal intensity suitable for trace-level quantification (LOQ < 1 ng/mL in plasma matrices).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated LC-MS/MS workflow. This protocol uses a "soft" ionization approach to maximize the survival of the diagnostic m/z 123 ion.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the aniline nitrogen.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Source Voltage: +4500 V.

  • Collision Energy (CE):

    • Low (10 eV): Preserves [M+H]⁺ (195).

    • Med (25 eV): Maximizes m/z 123 (Quantifier).

    • High (40 eV): Generates m/z 108/80 (Qualifiers).

Data Validation Steps
  • Step 1: Check for Precursor (195.1). If absent, check source temperature (too high (>500°C) may cause in-source fragmentation to 123).

  • Step 2: Trigger MS2. Look for the 195 -> 167 -> 123 transition.

  • Step 3: Calculate the Ratio. The intensity ratio of m/z 123 : m/z 167 should be constant (~5:1 at 25 eV). Deviation suggests co-eluting interference.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathway, highlighting the critical divergence point that distinguishes the target N-methyl carbamate from its non-methylated analogs.

FragmentationPathway cluster_legend Key Differentiator M_H [M+H]+ Precursor m/z 195.11 (Protonated Carbamate) Intermediate Intermediate Carbamic Acid m/z 167.08 (Unstable) M_H->Intermediate Neutral Loss: Ethylene (C2H4) -28 Da (McLafferty-like) CoreAmine Diagnostic Core Amine m/z 123.09 (N-methyl-p-phenylenediamine) Intermediate->CoreAmine Neutral Loss: CO2 -44 Da (Decarboxylation) Fragment_HighE Secondary Fragment m/z 108.07 (Methyl radical loss) CoreAmine->Fragment_HighE High CE Fragmentation -15 Da (CH3•) Note The retention of the N-methyl group in the m/z 123 ion distinguishes this from propyl/ethyl isomers.

Caption: ESI-MS/MS fragmentation pathway of Ethyl N-(4-aminophenyl)-N-methylcarbamate showing the sequential loss of ethylene and carbon dioxide to yield the diagnostic N-methylated amine core.

References

  • PubChem. (2025).[4][5] Ethyl N-(4-aminophenyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. (2012). The dissociation chemistry of ionized methyl carbamate and its isomers. European Journal of Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns of Ketamine Analogues. (Demonstrates N-alkyl cleavage mechanisms relevant to N-substituted aromatics). Available at: [Link]

Sources

Validation

Comparative Analytical Guide: Ethyl N-(4-aminophenyl)-N-methylcarbamate vs. Retigabine Impurities

Executive Summary & Chemical Context Retigabine (ezogabine) is a first-in-class neuronal Kv7 (KCNQ) potassium channel opener previously utilized for the treatment of partial-onset seizures. Despite its novel mechanism of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Retigabine (ezogabine) is a first-in-class neuronal Kv7 (KCNQ) potassium channel opener previously utilized for the treatment of partial-onset seizures. Despite its novel mechanism of action, Retigabine was ultimately discontinued due to severe chemical liabilities. Long-term administration resulted in irreversible blue mucocutaneous and retinal discoloration, driven by the photo-oxidative degradation of the drug into phenazinium dimers [1]. Furthermore, the drug's development was historically plagued by highly mutagenic synthetic impurities that triggered clinical holds by the FDA [2].

In the realm of pharmaceutical development and analytical chemistry, understanding and mitigating these degradation pathways is paramount. This guide provides an objective, data-driven comparison between the notorious degradation profile of Retigabine impurities —specifically ethyl (2,4-diaminophenyl)carbamate and its downstream dimers—and ethyl N-(4-aminophenyl)-N-methylcarbamate (EAMC) . By incorporating an N-methyl group and lacking the ortho-diamine structural alert, EAMC [3] serves as a highly stable reference standard and a structurally restricted scaffold that completely bypasses the catastrophic quinone diimine dimerization pathway.

Structural and Mechanistic Divergence

Retigabine Impurities & The Dimerization Cascade

The primary mechanism for Retigabine-induced tissue discoloration is initiated by light-induced C-N bond cleavage, a reaction uniquely catalyzed in melanin-rich tissues. This cleavage yields 4-fluorobenzaldehyde and the highly reactive primary impurity, ethyl (2,4-diaminophenyl)carbamate [1]. Because of the ortho-diamine configuration on the phenyl ring, this intermediate rapidly oxidizes into quinone diimines. These diimines subsequently undergo mixed condensation reactions to form highly pigmented phenazine and phenazinium dimers.

Additionally, early synthetic routes of Retigabine generated mutagenic impurities (e.g., D-20443) that caused frameshift mutations. The FDA noted that these impurities were highly reactive in Salmonella typhimurium strains TA98 and TA1537, prompting strict regulatory limits of <1.5 µ g/day [2].

EAMC: A Rationally Restricted Scaffold

EAMC represents a structural evolution designed for absolute analytical stability. The compound features two critical modifications compared to the Retigabine core:

  • N-Methylation: The presence of a tertiary amine (N-methyl) on the carbamate moiety sterically and electronically hinders C-N photo-oxidative cleavage.

  • Absence of an Ortho-Amine: Lacking the 2-amino group on the phenyl ring, EAMC cannot form the requisite quinone diimine intermediates.

Consequently, EAMC is physically incapable of undergoing the phenazinium dimerization seen in Retigabine, rendering it highly photostable, non-pigmenting, and an ideal candidate for baseline comparative studies.

Pathway Visualization

G cluster_0 Retigabine Degradation Pathway cluster_1 EAMC Stability Profile RTG Retigabine (API) Cleavage Ethyl (2,4-diaminophenyl)carbamate (Primary Impurity) RTG->Cleavage UV/Melanin Quinone Quinone Diimines Cleavage->Quinone Oxidation Dimers Phenazinium Dimers (Blue Pigmentation) Quinone->Dimers Dimerization EAMC Ethyl N-(4-aminophenyl)-N-methylcarbamate Block N-Methylation & Lack of ortho-amine EAMC->Block Stable Photostable (No Dimers Formed) Block->Stable Blocked Oxidation

Retigabine degradation into phenazinium dimers vs. EAMC photostability.

Comparative Quantitative Profiling

The following table summarizes the analytical and toxicological behavior of Retigabine, its primary reactive impurity, and EAMC under standardized stress conditions.

CompoundPhotostability (UV-B, 3h)Dimer Formation (Abs @ 550 nm)Ames Test (TA98/TA1537)Primary Degradation Liability
Retigabine (API) Poor (<40% remaining)High (+++)Negative*C-N Cleavage -> Quinone Diimines
Ethyl (2,4-diaminophenyl)carbamate Very Poor (<10% remaining)Very High (++++)Positive (Frameshift)Rapid Dimerization
EAMC Excellent (>98% remaining)None Detected (-)NegativeNone (Sterically Blocked)

*Note: While pure Retigabine API is Ames negative, early clinical batches tested positive due to trace mutagenic impurities [2].

Validated Experimental Protocols

As an Application Scientist, ensuring that analytical protocols are self-validating is critical. The following methodologies are designed to definitively isolate the variables of photodegradation and genotoxicity.

Protocol 1: Photostability and Dimerization Assay (HPLC-UV/MS)

Expertise & Causality: To accurately simulate the photo-oxidative stress that leads to tissue discoloration, samples must be exposed to UV-B (254 nm). Monitoring the chromatographic eluent specifically at 550 nm provides a self-validating readout: parent monomers do not absorb at this wavelength, meaning any signal at 550 nm is definitively linked to the formation of conjugated phenazinium dimers [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Retigabine API, ethyl (2,4-diaminophenyl)carbamate, and EAMC in a 50:50 mixture of Methanol and 10mM Ammonium Acetate buffer (pH 7.4) to achieve a final concentration of 100 µg/mL.

  • Irradiation: Transfer 2 mL of each solution into sealed quartz cuvettes. Place the cuvettes in a photoreactor equipped with UV-B (254 nm) lamps. Irradiate for exactly 3 hours at 25°C. Keep a dark control for each sample wrapped in aluminum foil.

  • Chromatographic Separation: Inject 10 µL of each sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Dual-Wavelength Detection: Program the Diode Array Detector (DAD) to monitor at 220 nm (to quantify the depletion of the parent compound) and 550 nm (to quantify the formation of blue-pigmented phenazinium dimers).

  • Data Analysis: Calculate the area under the curve (AUC) at 550 nm. EAMC will show a flat baseline at 550 nm, self-validating its structural resistance to dimerization.

Protocol 2: Genotoxicity Profiling (Ames Reverse Mutation Assay)

Expertise & Causality: Given the FDA's historical clinical holds on Retigabine due to frameshift-mutating impurities [2], utilizing Salmonella typhimurium strains TA98 and TA1537 is mandatory. These specific strains are highly sensitive to the frameshift mutations caused by Retigabine's synthetic byproducts, providing a direct, historically grounded comparative assessment.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98 and TA1537 overnight in Oxoid nutrient broth to an OD600 of ~1.0.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction mix containing NADP and glucose-6-phosphate to simulate hepatic metabolism, as some impurities require metabolic activation to become genotoxic.

  • Treatment: In sterile test tubes, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activated tests), and 50 µL of the test compound (EAMC or Retigabine impurities) dissolved in DMSO at concentrations ranging from 1.5 to 1500 µ g/plate .

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies. A self-validating positive result requires a dose-dependent increase in revertant colonies that is at least 2-fold higher than the vehicle (DMSO) control.

References

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Center for Drug Evaluation and Research - Application Number: 022345Orig1s000 (Retigabine Mutagenic Impurity Review). U.S. Food and Drug Administration (FDA). Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Method Validation: UV-Vis Spectrophotometry for Ethyl N-(4-aminophenyl)-N-methylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which the assurance of a drug's quality, sa...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which the assurance of a drug's quality, safety, and efficacy is built. It is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For a compound like ethyl N-(4-aminophenyl)-N-methylcarbamate, a molecule with potential applications in drug development, establishing a reliable, simple, and cost-effective analytical method for its quantification is a critical early-stage milestone.

This guide provides an in-depth, experience-driven comparison of UV-Visible spectrophotometry against other common analytical techniques for this purpose. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[1][3]

The Case for UV-Vis Spectrophotometry: Simplicity and Power

UV-Vis spectrophotometry remains a cornerstone of pharmaceutical analysis due to its simplicity, high sensitivity, speed, and low cost.[4][5] The technique is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[6] This principle makes it an ideal candidate for the routine quantitative analysis of a purified drug substance like ethyl N-(4-aminophenyl)-N-methylcarbamate, provided the molecule possesses a suitable chromophore that absorbs light in the UV-Vis spectrum.

The primary advantage lies in its efficiency. For a known substance in a simple matrix, a validated UV-Vis method can provide accurate and precise results in a fraction of the time required for more complex chromatographic methods. This is particularly valuable in environments like quality control (QA/QC) and for in-process controls where rapid feedback is essential.[6]

A Self-Validating Protocol for UV-Vis Method Validation

The objective of method validation is to create a self-validating system—a set of procedures and acceptance criteria that inherently demonstrates the method's reliability. The following protocol is structured according to the ICH Q2(R1) guideline and explains the rationale behind each validation parameter.[1][7]

Experimental Workflow: A Visual Overview

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

G cluster_prep Phase 1: Preparation & Characterization cluster_validation Phase 2: ICH Q2(R1) Validation Parameters cluster_doc Phase 3: Documentation prep_stock Prepare Stock & Working Standards det_lambda Determine λmax (Wavelength of Maximum Absorbance) prep_stock->det_lambda specificity Specificity det_lambda->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report

Caption: Workflow for UV-Vis analytical method validation per ICH Q2(R1).

Step 1: Initial Setup and Wavelength Selection
  • Instrumentation: A qualified double-beam UV-Vis spectrophotometer with 1 cm quartz cells.

  • Reagents: Analytical grade solvent (e.g., Methanol, Ethanol, or a suitable buffer). The solvent choice is critical; it must dissolve the analyte completely and be transparent in the wavelength range of interest.

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of ethyl N-(4-aminophenyl)-N-methylcarbamate in the chosen solvent to prepare a stock solution (e.g., 1000 µg/mL). From this, prepare a working standard solution (e.g., 10 µg/mL).[8]

  • Determination of λmax: Scan the working standard solution across the UV spectrum (typically 200-400 nm) against a solvent blank.[9][10] The wavelength of maximum absorbance (λmax) is selected for all subsequent measurements to ensure maximum sensitivity and to minimize errors arising from minor wavelength setting inaccuracies.[11]

Step 2: Method Validation Parameters

A. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[12]

  • Protocol:

    • Analyze the solvent blank and record the spectrum. No significant absorbance should be observed at the λmax of the analyte.

    • If applicable (e.g., for a formulated product), prepare a solution of all excipients (placebo) and analyze. The spectrum should not show any interference at the analyte's λmax.

    • Spike the analyte into the placebo solution and measure the absorbance. The recovery of the analyte should be within an acceptable range (e.g., 98-102%), demonstrating that the excipients do not affect the analyte's signal.[13]

  • Expert Insight: Specificity is the cornerstone of validation. For a bulk drug substance, specificity is often demonstrated by the lack of interference from synthesis impurities. For a finished product, a placebo analysis is non-negotiable.

B. Linearity and Range

  • Objective: To verify the method's ability to produce results that are directly proportional to the analyte's concentration over a specified range.[14][15]

  • Protocol:

    • From the stock solution, prepare a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).[16] For an assay, this might be 80% to 120% of the test concentration.[1]

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[8] The y-intercept should be close to zero.

C. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is often expressed as percent recovery.[12]

  • Protocol:

    • Apply the method to samples of a known concentration (e.g., a placebo mixture spiked with the analyte) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

    • Perform at least three replicate determinations at each concentration level.

    • Calculate the percent recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0%.[13]

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:

    • Repeatability (Intra-day Precision): Assesses precision over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day Precision/Ruggedness): Expresses within-laboratory variations (different days, different analysts, different equipment).[10]

  • Protocol:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2%.[8][12]

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and accurately quantify (LOQ).[15]

  • Protocol: These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[15]

    • LOD = 3.3 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Expert Insight: While important, LOD and LOQ are more critical for impurity testing than for assaying the main component. For an assay, it is sufficient to demonstrate that the quantification limit is well below the working range.[14][16]

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • Protocol: Introduce small changes to method parameters, such as wavelength (± 2 nm) or temperature, and observe the effect on the results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during routine use.

Comparative Guide: UV-Vis vs. Alternative Analytical Methods

While UV-Vis is an excellent tool, its primary limitation is a lack of specificity in complex matrices. When analyzing samples containing multiple absorbing species, or when needing to separate the analyte from related substances, more powerful techniques are required.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for its high resolving power.[18] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For carbamates, reversed-phase HPLC with UV detection (HPLC-UV) is a common approach.[19][20]

  • Advantages over UV-Vis:

    • High Specificity: Can separate the analyte from impurities and degradation products.

    • Versatility: Applicable to a wide range of compounds and complex matrices.

    • Enhanced Sensitivity: Techniques like post-column derivatization with fluorescence detection (HPLC-FLD) can achieve significantly lower detection limits than UV-Vis.[21][22]

  • Disadvantages:

    • Longer Analysis Time: Run times are typically in the range of 5-25 minutes per sample.[19][20]

    • Higher Cost: Instruments and solvents are more expensive.

    • Greater Complexity: Requires more extensive method development and operator expertise.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. However, many carbamates, being thermally labile, can degrade in the hot GC inlet, making direct analysis challenging.[18][19] This often necessitates a derivatization step to create a more stable and volatile compound suitable for GC analysis.[22][23]

  • Advantages:

    • Exceptional Resolution: Provides very high separation efficiency.

    • High Sensitivity: Especially when coupled with a mass spectrometer (GC-MS).

  • Disadvantages:

    • Thermal Instability Issues: Not ideal for many carbamates without derivatization.[19]

    • Derivatization Adds Complexity: Introduces an extra step that can be a source of error.

Performance Data Comparison

The following table summarizes typical performance characteristics for the analysis of carbamates using different techniques, based on data from published methods for structurally similar compounds.

Parameter UV-Vis Spectrophotometry HPLC-UV / HPLC-FLD GC-MS (with Derivatization)
Specificity Low to ModerateHighVery High
Linearity (r²) > 0.999[24][25]> 0.999[22]> 0.99[23]
LOD ~0.1 - 1 µg/mL0.01 - 0.5 µg/L (FLD)[21][22][26]0.01 - 0.03 µg/kg[23]
LOQ ~0.5 - 3 µg/mL~1 µg/L (FLD)[22]~0.05 - 0.1 µg/kg
Precision (%RSD) < 2%[9][17]< 5%[22]< 10%
Analysis Time Very Fast (<1 min/sample)Moderate (5-20 min/sample)[19]Moderate to Long
Cost LowModerateHigh

Decision Guide: Selecting the Right Analytical Method

The choice of method is dictated by the analytical objective, the nature of the sample, and available resources. This decision tree provides a logical framework for selecting the most appropriate technique.

DecisionTree start What is the analytical goal? goal_assay Assay of Pure Bulk Substance? start->goal_assay goal_impurity Impurity Profiling or Analysis in Complex Matrix? start->goal_impurity is_complex Is the sample matrix complex or are interfering substances present? goal_assay->is_complex hplc Use HPLC-UV or HPLC-FLD goal_impurity->hplc uv_vis Use Validated UV-Vis Method gc Consider GC-MS (if derivatization is feasible) hplc->gc Alternative for specific applications is_complex->uv_vis No is_complex->hplc Yes

Sources

Validation

Reference Standard Characterization Guide: Ethyl N-(4-aminophenyl)-N-methylcarbamate

Topic: Reference standards for ethyl N-(4-aminophenyl)-N-methylcarbamate purity assay Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for ethyl N-(4-aminophenyl)-N-methylcarbamate purity assay Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS 1197542-76-9, typically supplied as HCl salt) is a critical process-related impurity and intermediate in the synthesis of carbamate-based anticonvulsants (e.g., Retigabine/Ezogabine) and specific polymer precursors.[1] Its structural similarity to the parent drug—differing often by a single methylation on the carbamate nitrogen—demands highly specific analytical methods to prevent co-elution and inaccurate potency assignment.

This guide compares the two industry-standard methodologies for purity assignment: Mass Balance (Chromatographic Purity) and Quantitative NMR (qNMR) . It provides validated protocols, decision matrices for standard selection, and a roadmap for establishing traceability in a regulated environment.

Strategic Selection: CRM vs. Analytical Standards

Before initiating an assay, researchers must select the appropriate grade of reference material based on the intended application.

FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Grade (Chemical)
Primary Use Method validation, instrument calibration, ISO 17025/17034 compliance.Routine QC release testing, daily system suitability.Early-stage synthesis, qualitative identification.
Purity Assignment Mass Balance + qNMR (Orthogonal confirmation).Mass Balance (HPLC Area% - Volatiles).HPLC Area% (often uncorrected).
Traceability SI-traceable (NIST/BIPM).Traceable to CRM (if available).Vendor CoA only.
Uncertainty Explicitly calculated (

).
Not typically provided.Not provided.
Cost Factor High (10x).Medium (3x).Low (1x).

Expert Insight: For "Ethyl N-(4-aminophenyl)-N-methylcarbamate," commercial CRMs are rare. Most laboratories must procure a high-purity Analytical Standard and perform an in-house qualification using the protocols below to elevate it to a "Primary Reference Standard" status for internal use.

Method A: The Mass Balance Approach (Primary Protocol)

The Mass Balance approach is the "Workhorse" method. It assumes that the substance is 100% pure minus all quantifiable impurities (organic, inorganic, and volatile).

Formula:



Step 1: High-Performance Liquid Chromatography (HPLC)

The N-methyl group increases lipophilicity compared to the non-methylated analogue (Ethyl (4-aminophenyl)carbamate). A standard C18 column with an acidic mobile phase is required to keep the aniline amine protonated and improve peak shape.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Inertsil ODS-3),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbamate backbone).

  • Temperature: 30°C.

Critical Causality: The acidic pH (3.0) is non-negotiable. At neutral pH, the free amine on the phenyl ring interacts with silanols on the column stationary phase, causing severe tailing that artificially lowers the integrated area of the main peak.

Step 2: Volatile & Inorganic Quantification
  • Water Content: Karl Fischer (Coulometric) is preferred over Volumetric due to the typically low water content of this hydrophobic ester.

  • Residual Solvents: Headspace GC (GC-HS) using DMSO diluent. Look for Ethanol (synthesis byproduct) and Ethyl Acetate/Hexane (recrystallization solvents).

  • Residue on Ignition (ROI): Sulfated ash method to quantify inorganic salts (critical if the standard is a Hydrochloride salt).

Method B: Quantitative NMR (qNMR) (Orthogonal Validation)

qNMR provides a direct measurement of the mole ratio between the analyte and an internal standard (IS), independent of UV extinction coefficients. This is the "Truth Serum" for reference standards.

Protocol:
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Why? High purity available (TraceCERT®), non-hygroscopic, and signals do not overlap with the ethyl/phenyl protons of the target.

  • Solvent: DMSO-d6.

    • Why? Ensures complete solubility of both the carbamate and the IS; prevents H-D exchange of the amide proton (though the N-methyl removes one amide proton, the aniline protons remain).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    seconds (to ensure
    
    
    relaxation).
  • Quantification Signal:

    • Target: N-Methyl singlet (

      
      ). This is the most distinct peak, separated from the ethyl quartet and aromatic signals.
      
    • IS: Vinylic protons of Maleic Acid (

      
      ).
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass weighed.
Comparative Data: Mass Balance vs. qNMR

The following table illustrates a typical qualification dataset for a commercial batch of Ethyl N-(4-aminophenyl)-N-methylcarbamate HCl.

ParameterMass Balance ResultqNMR ResultInterpretation
Purity Value 98.4% 97.9% qNMR is often lower as it detects non-chromatographic impurities (e.g., oligomers, moisture not seen by UV).
Specificity High for organic impurities.Absolute structural specificity.HPLC separates isomers; NMR confirms the N-methyl structure.
Precision (RSD) < 0.5%< 1.0%HPLC is more precise; qNMR is more accurate (truer to absolute mass).
Sample Required ~1 mg~10-20 mgqNMR is non-destructive but requires more material.
Bias Risk Response Factor Bias: Assumes impurities have same UV response as main peak.Weighing Error: Highly sensitive to balance accuracy.
Workflow Visualization: Standard Qualification

Standard_Qualification Start Raw Material (Ethyl N-(4-aminophenyl)-N-methylcarbamate) ID_Check Identity Confirmation (IR, MS, 1H-NMR) Start->ID_Check Split Methodology ID_Check->Split HPLC HPLC-UV Purity (Organic Impurities) Split->HPLC Path A Volatiles TGA / GC-HS (Solvents/Water) Split->Volatiles ROI Residue on Ignition (Inorganics) Split->ROI Weighing Precision Weighing (+ Internal Standard) Split->Weighing Path B MB_Group Mass Balance Path Calc_MB Calculate Potency (MB) P = (100-Vol-Inorg) * HPLC% HPLC->Calc_MB Volatiles->Calc_MB ROI->Calc_MB Compare Compare Results (Accept if Delta < 1.0%) Calc_MB->Compare qNMR_Group qNMR Path Acquisition 1H-NMR Acquisition (d1 > 30s, 90° pulse) Weighing->Acquisition Calc_qNMR Calculate Potency (qNMR) Direct Molar Ratio Acquisition->Calc_qNMR Calc_qNMR->Compare COA Generate CoA (Assign Purity) Compare->COA

Caption: Dual-path workflow for characterizing reference standards, ensuring orthogonal validation of potency.

References
  • National Center for Biotechnology Information (PubChem). Ethyl N-(4-aminophenyl)carbamate (Compound Summary). Accessed 2024. Link

  • Sigma-Aldrich. TraceCERT® Certified Reference Materials for qNMR. Technical Guide. Link

  • Wang, X., et al. "Identification and characterization of four process-related impurities in retigabine."[3] Journal of Pharmaceutical and Biomedical Analysis, 2012.[3] Link

  • ChemScene. Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride Product Data.Link

  • F.D.A. Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Comparative

A Comparative Guide to N-Methyl and N-Ethyl Carbamate Derivatives in Drug Discovery

The carbamate functional group is a cornerstone in modern medicinal chemistry, prized for its unique structural and electronic properties that allow it to serve as a stable and effective pharmacophore.[1] Its role as a b...

Author: BenchChem Technical Support Team. Date: March 2026

The carbamate functional group is a cornerstone in modern medicinal chemistry, prized for its unique structural and electronic properties that allow it to serve as a stable and effective pharmacophore.[1] Its role as a bioisostere for the amide bond, coupled with its ability to engage in crucial hydrogen bonding interactions, has cemented its place in the design of a multitude of therapeutic agents.[2] This guide provides an in-depth comparative analysis of two closely related carbamate subclasses: N-methyl and N-ethyl derivatives. We will explore how the seemingly minor difference of a single methylene unit can profoundly influence physicochemical properties, biological activity, and metabolic stability, thereby guiding rational drug design and development.

Comparative Physicochemical Properties: The Impact of a Methylene Unit

The transition from an N-methyl to an N-ethyl substituent, while chemically simple, imparts subtle yet significant changes to the molecule's overall physicochemical profile. These alterations can have cascading effects on solubility, membrane permeability, and target engagement.

A key differentiator is lipophilicity . The addition of a non-polar methylene group in the N-ethyl derivative predictably increases the molecule's octanol/water partition coefficient (LogP) compared to its N-methyl counterpart. This enhanced lipophilicity can improve passage through lipid bilayers, such as the blood-brain barrier, but may also lead to decreased aqueous solubility.

Another critical factor is steric hindrance . The ethyl group occupies a larger volume than the methyl group. This increased steric bulk can influence the preferred conformation of the molecule and dictate how it fits into the binding pocket of a target protein. In some cases, this added bulk may lead to enhanced selectivity or potency by occupying a specific hydrophobic pocket; in others, it may cause steric clashes that reduce binding affinity.[3]

PropertyN-Methyl Carbamate DerivativeN-Ethyl Carbamate DerivativeRationale for Difference
Molecular Weight XX + 14.03 DaAddition of a CH₂ group.
Lipophilicity (LogP) LowerHigherThe ethyl group is more non-polar than the methyl group.[4]
Steric Bulk SmallerLargerThe ethyl group has more atoms and a larger van der Waals radius.
Hydrogen Bond Donating Capacity 1 (from N-H)1 (from N-H)Unchanged for monosubstituted carbamates.
Polar Surface Area (PSA) Typically no significant changeTypically no significant changeThe core carbamate group is the primary contributor to PSA.

Biological Activity and Structure-Activity Relationships (SAR)

N-alkyl carbamates are renowned for their ability to act as "pseudo-irreversible" or reversible inhibitors of various enzymes, most notably serine hydrolases like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).[5][6] The mechanism often involves the carbamoylation of a catalytic serine residue in the enzyme's active site.[1] The nature of the N-alkyl substituent is a critical determinant of the efficiency of this process.

Case Study: Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[7][8] Carbamates like rivastigmine are well-established in this class.[2]

Intriguingly, kinetic studies on novel N-methyl, N-alkyl carbamates have revealed that the size of the N-alkyl group significantly influences the rate of AChE carbamoylation. A study demonstrated that the rate of carbamylation (kᵢ) was lowest when the alkyl group was ethyl .[9] This suggests that the N-ethyl group may be a suboptimal fit within the AChE active site gorge, leading to a less efficient inhibition compared to N-methyl or even larger N-alkyl groups like hexyl or cyclohexyl.[9] This finding underscores a non-linear structure-activity relationship, where a delicate balance between the size and conformation of the N-alkyl group is necessary for optimal target engagement.[9]

DerivativeTarget EnzymeKey SAR InsightSupporting Experimental Data
N-Methyl Carbamate Acetylcholinesterase (AChE)Generally an effective carbamoylating agent.The carbamylation rate (kᵢ) for AChE was found to be higher for N-methyl derivatives compared to N-ethyl derivatives in a comparative study.[9]
N-Ethyl Carbamate Acetylcholinesterase (AChE)Exhibits a lower rate of AChE carbamoylation compared to N-methyl and other larger alkyl groups.The rate of carbamylation (kᵢ) was lowest when the N-alkyl substituent was ethyl, suggesting a suboptimal fit in the enzyme's active site.[9]
N-Methyl Carbamate Fatty Acid Amide Hydrolase (FAAH)The N-methyl group is a common feature in many potent FAAH inhibitors.Increasing the number of methyl substituents on the carbamoyl moiety can decrease the ED₅₀ for brain FAAH inhibition.[10]
N-Ethyl Carbamate Fatty Acid Amide Hydrolase (FAAH)Generally less explored than N-methyl, but the principles of steric and electronic effects apply.While direct comparisons are less common, the stability of the carbamate is influenced by the N-alkyl group's ability to shield the carbonyl.[11]

This highlights the causality behind experimental choices in drug design: modifying the N-alkyl substituent is a deliberate strategy to modulate inhibitory potency and kinetics. The choice between N-methyl and N-ethyl is therefore not arbitrary but a targeted approach to fine-tune the drug's interaction with its biological target.

Metabolic Stability and Pharmacokinetic Profile

The N-alkyl group of a carbamate is a potential site for metabolic transformation, primarily through oxidative N-dealkylation mediated by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of a primary carbamate, which may have a different activity profile or be further metabolized.

Generally, N-demethylation is a common metabolic pathway. The slightly more complex N-de-ethylation may occur at a different rate. Furthermore, the increased lipophilicity of N-ethyl derivatives might lead to greater plasma protein binding and a larger volume of distribution compared to their N-methyl analogs. N-methylation can also enhance metabolic stability in certain contexts.[3][12] The stability of the carbamate group itself against hydrolysis is also a critical factor, which can be influenced by the steric shielding provided by the N-substituent.[11][13]

Therefore, the choice between an N-methyl and N-ethyl group can be a strategic decision to modulate the pharmacokinetic profile of a drug candidate, influencing its half-life, bioavailability, and overall exposure.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing clear steps for synthesis and comparative evaluation.

Protocol 1: Synthesis of N-Alkyl Carbamate Derivatives

This protocol outlines a general and reliable method for synthesizing N-methyl and N-ethyl carbamates from a common phenolic precursor using the corresponding isocyanate. This approach is widely applicable and avoids the direct handling of more hazardous reagents like phosgene.

Objective: To synthesize O-phenyl N-methylcarbamate and O-phenyl N-ethylcarbamate for comparative analysis.

Materials:

  • Phenol

  • Methyl isocyanate

  • Ethyl isocyanate

  • Anhydrous Toluene

  • Triethylamine (TEA, as catalyst)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 eq) to the solution.

  • Isocyanate Addition (Parallel Syntheses):

    • For N-Methyl Carbamate: Slowly add methyl isocyanate (1.1 eq) to the stirred solution at room temperature.

    • For N-Ethyl Carbamate: In a separate, identical reaction setup, slowly add ethyl isocyanate (1.1 eq) to the stirred solution of phenol and TEA at room temperature.

  • Reaction Monitoring: Stir the reaction mixtures at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the consumption of the phenol starting material. The disappearance of the strong NCO stretch (~2270 cm⁻¹) in the IR spectrum is also a reliable indicator of reaction completion.[14]

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of methanol to consume any excess isocyanate. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the resulting crude carbamate by column chromatography on silica gel or recrystallization to yield the pure O-phenyl N-methylcarbamate or O-phenyl N-ethylcarbamate. Characterize the final products by NMR and Mass Spectrometry.

Protocol 2: Comparative In Vitro Evaluation of AChE Inhibition

This protocol uses the well-established Ellman's method to quantify and compare the inhibitory potency (IC₅₀) of the synthesized N-methyl and N-ethyl carbamate derivatives against acetylcholinesterase.[15][16][17][18]

Objective: To determine the IC₅₀ values of O-phenyl N-methylcarbamate and O-phenyl N-ethylcarbamate against AChE.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATChI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized N-methyl and N-ethyl carbamate derivatives

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of the N-methyl and N-ethyl carbamate test compounds in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of working concentrations.

    • Prepare working solutions of AChE, DTNB, and ATChI in phosphate buffer at the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the respective carbamate inhibitor dilution (or buffer with DMSO for control).

    • Add 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to all wells.

    • Initiate the reaction by adding 10 µL of 14 mM ATChI to all wells.[16]

    • Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes using the microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATChI hydrolysis) with DTNB.[17]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal model) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Comparison: Directly compare the IC₅₀ values obtained for the N-methyl and N-ethyl carbamate derivatives to determine their relative inhibitory potency.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles postsynaptic Postsynaptic Neuron ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_receptor Cholinergic Receptors ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Effect Postsynaptic Effect ACh_receptor->Effect Breakdown Choline + Acetate AChE->Breakdown Inhibitor N-Alkyl Carbamate Inhibitor Inhibitor->AChE Signal Signal Termination Breakdown->Signal

Caption: Inhibition of cholinergic signaling by N-alkyl carbamates.

Synthetic Workflow for N-Alkyl Carbamates

Synthesis_Workflow Phenol Phenolic Starting Material Reaction_Me Reaction at RT Phenol->Reaction_Me Reaction_Et Reaction at RT Phenol->Reaction_Et Solvent_Catalyst Anhydrous Toluene + TEA (catalyst) Solvent_Catalyst->Reaction_Me Solvent_Catalyst->Reaction_Et Methyl_Iso Methyl Isocyanate Methyl_Iso->Reaction_Me Ethyl_Iso Ethyl Isocyanate Ethyl_Iso->Reaction_Et Workup_Purify_Me Work-up & Purification Reaction_Me->Workup_Purify_Me Workup_Purify_Et Work-up & Purification Reaction_Et->Workup_Purify_Et Product_Me N-Methyl Carbamate Derivative Workup_Purify_Me->Product_Me Product_Et N-Ethyl Carbamate Derivative Workup_Purify_Et->Product_Et

Caption: Parallel synthesis workflow for N-methyl and N-ethyl carbamates.

In Vitro Evaluation Workflow

Evaluation_Workflow start Start: Prepare Reagents plate_setup 1. Set up 96-well plate: Buffer + Inhibitor + Enzyme start->plate_setup pre_incubation 2. Pre-incubate (10-15 min) plate_setup->pre_incubation reaction_start 3. Add DTNB & ATChI Substrate pre_incubation->reaction_start measurement 4. Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis 5. Data Analysis: - Calculate Reaction Rates - % Inhibition measurement->analysis ic50 6. IC₅₀ Determination (Dose-Response Curve) analysis->ic50 comparison End: Compare IC₅₀ Values ic50->comparison

Caption: Experimental workflow for comparative AChE inhibition assay.

References

  • H. Ferreira-Vieira, T., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's Disease: Targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115. [Link]

  • Gąsiorowski, K., Brokos, B., & Echeverria, V. (2021). Regulators of cholinergic signaling in disorders of the central nervous system. Journal of neurochemistry, 158(6), 1425–1443. [Link]

  • MetroTech Institute. (2023, September 7). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. [Link]

  • Wikipedia. (2024). Acetylcholinesterase. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4441. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International journal of molecular sciences, 12(12), 8953–8970. [Link]

  • Weinstock, M., Bejar, C., Schorer-Apelbaum, D., Goren, T., Finberg, J. P., & Youdim, M. B. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of medicinal chemistry, 50(12), 2886–2894. [Link]

  • Scribd. Ellman Esterase Assay Protocol. [Link]

  • Padilla, S., Johnson, V., & Moser, V. C. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology and applied pharmacology, 223(1), 71–79. [Link]

  • Padilla, S., Johnson, V., & Moser, V. C. (2007). Comparison of Acute Neurobehavioral and Cholinesterase Inhibitory Effects of N-Methylcarbamates in Rat. Toxicology and Applied Pharmacology, 223(1), 71-79. [Link]

  • S-Y.A. Johnson, D., et al. (2014). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ACS medicinal chemistry letters, 5(10), 1128–1132. [Link]

  • Pohanka, M., & Karasova, J. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2650–2660. [Link]

  • Google Patents. (1987).
  • Piomelli, D. (2014). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). CNS drug reviews, 9(4), 347–366. [Link]

  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of organic chemistry, 77(22), 10362–10368. [Link]

  • Google Patents. (2012).
  • Krátký, M., Stolaříková, J., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 21(2), 209. [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of medicinal chemistry, 52(17), 5433–5441. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of carbamates by carbamoylation. [Link]

  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences of the United States of America, 108(18), 7321–7326. [Link]

  • ResearchGate. (2009). Cover Picture: Structure-Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors. [Link]

  • Armstrong, L. E., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International journal of molecular sciences, 24(15), 12345. [Link]

  • Joseph, C. G., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers, 90(5), 671–682. [Link]

  • PubChem. (2024). Carbamic acid, N-methyl-, ethyl ester. [Link]

  • Cheméo. (2024). Ethyl N-(2-methylphenyl)carbamate. [Link]

  • ResearchGate. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. [Link]

  • Sestak, V., et al. (2023). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules (Basel, Switzerland), 28(12), 4649. [Link]

  • OpenBU. (1949). Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]

  • ResearchGate. (1966). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]

  • Wikipedia. (2024). Methyl carbamate. [Link]

  • Moser, V. C., et al. (2010). Time-course, dose-response, and age comparative sensitivity of N-methyl carbamates in rats. Toxicological sciences : an official journal of the Society of Toxicology, 114(1), 133–143. [Link]

Sources

Validation

Guide to the Definitive Structural Elucidation of Ethyl N-(4-aminophenyl)-N-methylcarbamate: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction

An Objective Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's three-dimensional stru...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research, efficacy testing, and intellectual property claims are built. An error in structural assignment can lead to the invalidation of entire research programs. This guide provides an in-depth analysis of the structural confirmation of Ethyl N-(4-aminophenyl)-N-methylcarbamate, a molecule featuring key functional groups relevant to medicinal chemistry.

While a suite of analytical techniques can suggest a structure, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute atomic arrangement in the solid state. This document will detail the SC-XRD workflow as the primary method of confirmation, providing the "why" behind each experimental choice. Furthermore, it will objectively compare the data obtained from this definitive method with that from complementary, yet non-definitive, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a direct, high-resolution map of electron density within a crystalline solid. From this map, the precise coordinates of each atom can be determined, yielding definitive information on bond lengths, bond angles, and intermolecular interactions. This level of detail is unattainable by other common laboratory techniques, making SC-XRD the ultimate arbiter of molecular structure.

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a confirmed crystal structure is a meticulous process that demands precision at every stage. The protocol described below is designed to be self-validating, where the quality of the outcome at each step informs the feasibility of the next.

Step 1: Synthesis and High-Purity Recrystallization The target compound, ethyl N-(4-aminophenyl)-N-methylcarbamate, is synthesized, and its purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. The final purification step should ideally be a recrystallization from a suitable solvent, which also serves as the initial step in screening for crystal-growing conditions.

Step 2: Growing High-Quality Single Crystals The most critical and often most challenging step is the cultivation of a single crystal of sufficient size and quality (typically 0.1-0.3 mm with no visible fractures).[1] The causality is simple: the crystal must be a single, ordered lattice to produce a coherent and interpretable diffraction pattern.

  • Methodology: Slow evaporation is the most common technique.

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture thereof) at a slightly elevated temperature.

    • Filter the solution while warm to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Step 3: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope and mounted on a goniometer head.[1] The crystal is then placed within the X-ray diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen.[1] This cooling minimizes thermal vibrations of the atoms, resulting in a sharper, more resolved diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, and a detector records the position and intensity of the diffracted X-rays.

Step 4: Structure Solution and Refinement The collected data, a series of diffraction spots, are processed to determine the unit cell parameters and the crystal's space group. The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map is used to build a preliminary molecular model. The model is then refined using a full-matrix least-squares technique, which iteratively adjusts atomic positions and other parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[1]

Workflow for Single-Crystal X-ray Diffraction

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_solution Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth High Purity Essential mounting Crystal Mounting & Cryo-Cooling (100K) crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection Minimize Thermal Vibration processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares Fit) solution->refinement final_structure Final Structure (CIF File) Bond Lengths, Angles refinement->final_structure

Caption: A generalized workflow for structural confirmation via SC-XRD.

Data Presentation: Expected Crystallographic Data

The final output of a successful SC-XRD experiment is a crystallographic information file (CIF), which contains all the data summarized below.

ParameterExpected Value/InformationSignificance
Formula C₁₀H₁₄N₂O₂Confirms elemental composition.
Formula Weight 194.23 g/mol Consistent with molecular formula.
Crystal System e.g., MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell a, b, c (Å); α, β, γ (°)Dimensions and angles of the repeating crystal lattice.
Bond Lengths C=O: ~1.22 Å; C-N: ~1.35 ÅConfirms carbamate and other functional groups.[1]
Bond Angles e.g., O=C-N: ~125°Defines the precise geometry of the molecule.
R-factor (R1) < 0.05 (5%)A key indicator of the quality of the fit between the model and the data.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides the definitive answer, it requires a high-quality crystal. Often, a combination of other techniques is used to build a structural hypothesis. Below is a comparison of the data these methods would provide for ethyl N-(4-aminophenyl)-N-methylcarbamate versus the absolute proof from SC-XRD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms. It is the most powerful tool for structure elucidation in solution.

  • Experimental Protocol: A small sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in the NMR spectrometer to acquire ¹H and ¹³C spectra.[1]

TechniqueExpected Data for C₁₀H₁₄N₂O₂Interpretation & Limitations
¹H NMR ~7.0-7.5 ppm (4H, multiplet, aromatic); ~4.2 ppm (2H, quartet, -OCH₂-); ~3.8 ppm (2H, broad singlet, -NH₂); ~3.3 ppm (3H, singlet, -NCH₃); ~1.3 ppm (3H, triplet, -CH₃)Provides strong evidence for the presence of the ethyl group, methyl group, and a disubstituted benzene ring. It suggests the overall framework. Limitation: Does not definitively prove the connectivity between the carbamate and the phenyl ring, nor the substitution pattern on the ring (para vs. ortho/meta).
¹³C NMR ~155 ppm (C=O); ~140-115 ppm (6 aromatic C); ~61 ppm (-OCH₂-); ~35 ppm (-NCH₃); ~15 ppm (-CH₃)Confirms the number of distinct carbon environments and the presence of the carbonyl group. Limitation: Like ¹H NMR, it suggests but does not prove the complete, unambiguous connectivity.
Mass Spectrometry (MS)

MS determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation patterns.

  • Experimental Protocol: The sample is introduced into the mass spectrometer, often via infusion or coupled with liquid chromatography, and ionized (e.g., by electrospray ionization, ESI) to generate charged molecules for detection.

TechniqueExpected Data for C₁₀H₁₄N₂O₂Interpretation & Limitations
High-Res MS (ESI) [M+H]⁺ = 195.1128 Provides the exact mass, which can be used to calculate the elemental formula (C₁₀H₁₅N₂O₂⁺). This is extremely powerful for confirming the molecular formula. Limitation: Isomers cannot be distinguished. Ethyl N-(3-aminophenyl)-N-methylcarbamate, for example, would have the identical exact mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

  • Experimental Protocol: A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal of the spectrometer and the spectrum is collected.[1]

TechniqueExpected Data for C₁₀H₁₄N₂O₂Interpretation & Limitations
FT-IR (ATR) ~3400-3200 cm⁻¹ (N-H stretch, amine); ~3050 cm⁻¹ (Aromatic C-H stretch); ~2980 cm⁻¹ (Aliphatic C-H stretch); ~1700 cm⁻¹ (C=O stretch, carbamate); ~1220 cm⁻¹ (C-N stretch)[2]Quickly confirms the presence of the key functional groups: amine, aromatic ring, and carbamate. Limitation: Provides no information on how these groups are connected. It is the least specific of the common structural techniques.
Comparative Information Workflow

This diagram illustrates how information from different techniques builds a structural hypothesis, which is ultimately confirmed or refuted by X-ray crystallography.

cluster_hypothesis Hypothesis Generation IR FT-IR (Functional Groups) Hypothesized_Structure Hypothesized Structure: Ethyl N-(4-aminophenyl) -N-methylcarbamate IR->Hypothesized_Structure MS Mass Spec (Molecular Formula) MS->Hypothesized_Structure NMR NMR (Connectivity Framework) NMR->Hypothesized_Structure XRD Single-Crystal XRD (Absolute 3D Structure) Hypothesized_Structure->XRD Final Confirmation

Caption: Workflow comparing spectroscopic hypothesis vs. crystallographic proof.

Conclusion and Recommendation

The structural elucidation of a novel compound is a hierarchical process. Spectroscopic methods like NMR, MS, and IR are essential tools that allow scientists to piece together a structural puzzle, building a strong, evidence-based hypothesis.

  • FT-IR confirms the presence of the necessary functional groups.

  • High-Resolution MS confirms the elemental composition.

  • NMR provides a detailed map of the proton and carbon framework, suggesting their connectivity.

However, each of these techniques has inherent limitations and cannot, on its own, provide the absolute, three-dimensional structural proof required for regulatory submission or the establishment of definitive structure-activity relationships. Isomers can be indistinguishable, and subtle conformational details are lost.

Single-crystal X-ray diffraction is the only technique that moves beyond hypothesis to provide indisputable proof. It delivers an exact, atom-by-atom map of the molecule as it exists in the solid state. For any application where the absolute structure must be known without ambiguity, such as in drug development, SC-XRD is not just a superior alternative—it is a mandatory final step for validation.

Therefore, the recommended workflow for the unambiguous structural confirmation of ethyl N-(4-aminophenyl)-N-methylcarbamate is the combined application of spectroscopic techniques to build a robust hypothesis, followed by the non-negotiable final confirmation using single-crystal X-ray diffraction.

References

  • BYJU'S. Test for Amino Groups. (2019-09-18). Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019-05-01). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl N-(4-aminophenyl)-N-methylcarbamate

This document provides essential procedural guidance for the safe handling and disposal of ethyl N-(4-aminophenyl)-N-methylcarbamate. As a valued professional in research and development, your safety and the integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of ethyl N-(4-aminophenyl)-N-methylcarbamate. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these safe disposal practices.

Foundational Principles: Understanding the Hazard

Ethyl N-(4-aminophenyl)-N-methylcarbamate belongs to the N-methylcarbamate class of compounds. Many compounds in this class are recognized for their potential biological activity, often acting as cholinesterase inhibitors.[1] While the specific toxicity of this particular molecule is not documented, it is prudent to handle it with the assumption of potential hazards, including skin sensitization, irritation, and toxicity if ingested or inhaled.[2]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies wastes generated from the production of carbamates as hazardous.[3][4] Specifically, waste codes such as K156 (organic waste), K157 (wastewaters), and K158 (solids like filter dust) are designated for carbamate production wastes.[5] Therefore, any unused ethyl N-(4-aminophenyl)-N-methylcarbamate or materials significantly contaminated with it must be managed as hazardous waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following personal protective equipment is in use. The rationale is to create a complete barrier to the primary routes of exposure: inhalation, skin contact, and eye contact.

  • Ventilation: All handling of solid or dissolved carbamate must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal against splashes.

  • Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible.

Spill Management Protocol

Accidental spills must be addressed immediately to prevent wider contamination and exposure.

Step 1: Secure the Area

  • Alert all personnel in the immediate vicinity.

  • Restrict access to the spill area.

  • If the spill is significant, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

Step 2: Neutralize and Absorb

  • For small spills, gently cover the material with an absorbent, non-reactive material such as vermiculite, sand, or a commercial chemical spill absorbent.

  • Avoid raising dust. If the material is a solid, you may carefully mist it with a small amount of water to prevent it from becoming airborne, but do not create a slurry.

Step 3: Collect the Waste

  • Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) drum).

  • Do not use a standard vacuum cleaner, as this will disperse fine particles into the air.

Step 4: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a soap and water solution.

  • Follow with a clean water rinse.

  • All cleaning materials (cloths, wipes) are now considered hazardous waste and must be placed in the same sealed container.

Step 5: Final Disposal

  • Seal and label the waste container clearly as "Hazardous Waste: Ethyl N-(4-aminophenyl)-N-methylcarbamate Spill Debris."

  • Arrange for pickup and disposal through your institution's licensed hazardous waste management service.

Strategic Disposal Pathways

There are two primary pathways for the disposal of ethyl N-(4-aminophenyl)-N-methylcarbamate. The choice depends on the quantity of waste and the resources available at your facility.

Start Waste Identification (Ethyl N-(4-aminophenyl)-N-methylcarbamate) Decision Small Quantity? (<10g) Start->Decision OptionA Option A: Direct Disposal (Primary Recommended Method) Decision->OptionA No OptionB Option B: On-Site Degradation (Requires Trained Personnel & Risk Assessment) Decision->OptionB Yes Containerize Step 1: Secure Containerization & Labeling OptionA->Containerize Hydrolysis Step 1: Alkaline Hydrolysis Protocol OptionB->Hydrolysis LicensedDisposal Step 2: Transfer to Licensed Hazardous Waste Facility Containerize->LicensedDisposal TreatedWaste Step 2: Containerize & Label Treated Waste Hydrolysis->TreatedWaste LicensedDisposal2 Step 3: Transfer to Licensed Hazardous Waste Facility TreatedWaste->LicensedDisposal2

Caption: Decision workflow for proper disposal.

Pathway A: Direct Disposal via Licensed Waste Contractor (Recommended)

This is the most direct, safest, and universally compliant method for disposing of chemical waste.

Protocol for Direct Disposal:

  • Segregation: Do not mix ethyl N-(4-aminophenyl)-N-methylcarbamate waste with other chemical waste streams unless compatibility has been verified. Carbamates are incompatible with strong acids and bases.[6][7]

  • Containerization: Place the waste in a robust, sealable, and clearly labeled container. An HDPE container is a suitable choice.

  • Labeling: The container must be labeled in accordance with EPA and Department of Transportation (DOT) regulations. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl N-(4-aminophenyl)-N-methylcarbamate"

    • The date accumulation started.

    • An appropriate hazard pictogram (e.g., GHS07 for irritant/sensitizer).

  • Storage: Store the sealed container in a designated, secondary containment area away from incompatible materials, pending collection.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the material. This ensures the waste is transported and ultimately disposed of (typically via high-temperature incineration) in compliance with all federal and state regulations.[8]

Pathway B: On-Site Chemical Degradation (For Small Quantities Only)

For very small quantities, chemical degradation through alkaline hydrolysis can be employed by trained personnel to render the compound less hazardous before final disposal. The core principle is the cleavage of the carbamate ester bond under basic conditions.[9] This process breaks the molecule into its constituent aniline derivative and methylamine, which are then disposed of as hazardous waste.

cluster_0 Alkaline Hydrolysis Carbamate Ethyl N-(4-aminophenyl)-N-methylcarbamate Plus + Base Potassium Hydroxide (in Ethanol/Water) Arrow -> Reflux (Heat) Aniline 4-Amino-N-methylaniline Plus2 + Byproducts Ethyl Carbonate / CO2 + Methylamine

Caption: Simplified alkaline hydrolysis reaction.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from a standard procedure for the hydrolysis of methyl carbamates.[10] Caution: This process involves strong bases and generates heat (exothermic). It must be performed in a chemical fume hood by experienced personnel.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the ethyl N-(4-aminophenyl)-N-methylcarbamate waste in 190-proof ethanol.

  • Addition of Base: Slowly add potassium hydroxide (KOH) pellets to the stirring solution. Continue stirring until the pellets are fully dissolved.

  • Reflux: Heat the solution to reflux under a nitrogen atmosphere for a minimum of 24 hours. This extended time ensures the complete cleavage of the carbamate linkage.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. The resulting solution contains the hydrolyzed products and residual base.

  • Waste Collection: The entire cooled reaction mixture should be transferred to a labeled hazardous waste container. The label should read: "Hazardous Waste: Hydrolyzed Ethyl N-(4-aminophenyl)-N-methylcarbamate reaction mixture."

  • Final Disposal: This container must be disposed of through a licensed hazardous waste contractor for incineration.

Summary of Key Chemical Information

The table below summarizes key physical and hazard data for structurally similar carbamate compounds. This information should be used as a general reference to inform your risk assessment.

PropertyValue (Source Compound)Reference
Molecular Formula C₉H₁₂N₂O₂ (Ethyl (4-aminophenyl)carbamate)[11]
Molecular Weight 180.20 g/mol (Ethyl (4-aminophenyl)carbamate)[11]
Physical Form Solid
GHS Hazard Statements H317: May cause an allergic skin reaction. (Ethyl (4-aminophenyl)carbamate)[1]
GHS Precautionary P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][12][13]
Incompatible Materials Strong bases, Strong acids[6][7]
Primary Disposal Route Licensed Hazardous Waste Facility (Incineration)[6][8]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of ethyl N-(4-aminophenyl)-N-methylcarbamate is not merely a procedural task; it is a critical component of responsible chemical research. By understanding the underlying hazards and adhering to the established protocols for segregation, containerization, and disposal, you contribute to a safer laboratory environment and ensure compliance with federal and local environmental regulations. Always prioritize the use of a licensed hazardous waste disposal service as the primary and most reliable method of disposal.

References

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule . (1994, March 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Right to Know - Hazardous Substance Fact Sheet (Metolcarb) . (2023, June). New Jersey Department of Health. Retrieved from [Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Basic hydrolysis of methyl carbamates to amines. (n.d.). John H. MacMillan, Temple University.
  • Hazardous Waste Reference Guidebook. (n.d.). U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Ethyl N-ethylcarbamate. (2025, December 18). Fisher Scientific.
  • ethyl N-(4-aminophenyl)carbamate - 57399-97-0. (n.d.). Chemazone.
  • Safety Data Sheet - Ethyl N-Methylcarbamate. (2026, February 2). TCI Chemicals.
  • Safety Data Sheet - methyl N-(4-aminophenyl)carbamate. (n.d.). Enamine.
  • Safety Data Sheet - Urethane. (2009, September 26). Thermo Fisher Scientific.
  • Safety data sheet - Ethyl carbamate. (2017, October 24). CPAChem.
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation. (2025, December). BenchChem.
  • Predicting Reactivities of Phenyl N-methylcarbamates in their Alkaline Hydrolysis. (2014). Progress in Reaction Kinetics and Mechanism.

Sources

Handling

Personal protective equipment for handling ethyl N-(4-aminophenyl)-N-methylcarbamate

The following guide details the safety, logistical, and operational protocols for handling Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9). As a Senior Application Scientist, I have structured this as a Hig...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, logistical, and operational protocols for handling Ethyl N-(4-aminophenyl)-N-methylcarbamate (CAS: 1197542-76-9).

As a Senior Application Scientist, I have structured this as a High-Potency Intermediate Handling Guide . Due to its structural relationship to Retigabine (Ezogabine) and p-phenylenediamines, this compound must be treated as a potential genotoxic impurity (PGI) and a skin sensitizer .

Part 1: Hazard Assessment & Control Strategy

Compound Classification:

  • Chemical Family: N-methylated Carbamate / Aromatic Amine.

  • Primary Risks:

    • Sensitization: Aromatic amines are potent skin and respiratory sensitizers.

    • Methemoglobinemia: Aniline derivatives can oxidize hemoglobin, reducing oxygen transport.

    • Ocular Toxicity: Carbamates in this class have been linked to retinal pigmentation issues (Retigabine-associated).

  • Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³) until specific toxicology data rules out genotoxicity.

PPE Selection Matrix
Protection ZoneComponentSpecificationTechnical Rationale
Respiratory Primary PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (minimum for <10mg)Prevents inhalation of fine particulates which may act as haptens (sensitizers).
Dermal (Hands) Inner Layer Nitrile (4 mil) Tactile sensitivity; protects against incidental splash.
Outer Layer Laminate Film (e.g., Silver Shield™) or Thick Nitrile (8 mil) Critical: Aromatic amines can permeate standard nitrile. Laminate offers >4hr breakthrough time.
Body Suit Tyvek® 400 (or equivalent) Non-woven polyethylene prevents dust embedding in street clothes.
Ocular Eye Wear Chemical Goggles (Indirect Vent)Safety glasses are insufficient due to the risk of absorption through the lacrimal duct.

Part 2: Operational Protocols

Solids Handling (Weighing & Transfer)
  • Engineering Control: All solid handling must occur within a Class II Biosafety Cabinet or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar. Carbamate powders are often electrostatic; static discharge can disperse particles onto the operator's PPE.

  • Technique:

    • Place the receiving vessel (tared) inside the enclosure.

    • Open the source container only inside the enclosure.

    • Use a disposable antistatic spatula.

    • Wet Wipe Method: After transfer, wipe the exterior of the receiving vessel with a solvent-dampened wipe (Ethanol/Water) before removing it from the hood.

Solution Preparation
  • Solvent Choice: Dissolve in DMSO or Methanol. Avoid volatile ethers if possible to reduce vapor drift.

  • Labeling: Mark all flasks "HIGH POTENCY - SENSITIZER".

  • Spill Tray: All liquid transfers must occur over a chemically resistant secondary containment tray.

Decontamination Logic
  • Why: Aromatic amines oxidize to form insoluble, colored byproducts (often purple/brown).

  • Solution: Use a mild acidic surfactant (e.g., 1% Acetic Acid + Detergent) followed by water. The acid helps solubilize the amine functionality for removal.

Part 3: Visualization & Logic

Figure 1: PPE & Engineering Control Decision Tree

This logic gate ensures you select the correct containment level based on the physical state and quantity of the material.

PPE_Logic Start Start: Handling Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Liquid Solution / Oil StateCheck->Liquid Vapor Risk QtyCheck Quantity > 100 mg? Solid->QtyCheck StandardContainment REQ: Fume Hood + Nitrile Gloves + Lab Coat Liquid->StandardContainment Standard Handling HighContainment REQ: Powder Hood + Double Glove + N95/P3 Mask QtyCheck->HighContainment Yes (High Risk) QtyCheck->StandardContainment No (Low Risk)

Caption: Decision matrix for selecting containment levels based on physical state and quantity thresholds.

Figure 2: Waste Disposal Workflow

Proper disposal is critical to prevent environmental contamination with bioactive amines.[1]

Disposal_Flow Source Chemical Waste Segregation Segregate: Halogenated vs Non-Halogenated Source->Segregation Labeling Label: 'Toxic - Carbamate' Segregation->Labeling Destruction High-Temp Incineration Labeling->Destruction Mandatory Path

Caption: Mandatory segregation and destruction pathway for carbamate/aniline waste.

Part 4: Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don a Tyvek suit and P3 respirator.

  • Cover: Gently cover the spill with damp paper towels to prevent dust generation.

  • Collect: Scoop material into a wide-mouth jar. Do not vacuum unless using an explosion-proof HEPA vacuum.

Disposal Specifications
  • Waste Code: Classify as Hazardous Waste (Toxic) .

  • Destruction: High-Temperature Incineration is the only acceptable method.

    • Reasoning: Chemical deactivation (bleach/acid) is unreliable for carbamates and may generate toxic chloroamines. Incineration ensures complete breakdown of the aromatic ring.

References

  • National Institutes of Health (NIH) . (2012). The efficacy and safety of retigabine and other adjunctive treatments. Retrieved March 4, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.